molecular formula C12H13NO3 B1270752 1-(1,3-Benzodioxol-5-yl)piperidin-4-one CAS No. 267428-44-4

1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Cat. No.: B1270752
CAS No.: 267428-44-4
M. Wt: 219.24 g/mol
InChI Key: YUEKZMYUVRHVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Benzodioxol-5-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzodioxol-5-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKZMYUVRHVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369515
Record name 1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267428-44-4
Record name 1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1,3-Benzodioxol-5-yl)piperidin-4-one synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Part 1: Executive Summary & Strategic Analysis

The compound 1-(1,3-benzodioxol-5-yl)piperidin-4-one represents a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for the development of antipsychotics, acetylcholinesterase inhibitors, and analogs of antiepileptic agents like Stiripentol. Its structure combines the lipophilic, metabolic stability of the 1,3-benzodioxole (methylenedioxybenzene) ring with the versatile reactivity of the piperidin-4-one moiety.

This guide details two distinct synthetic pathways, selected based on the operational scale and available resources:

  • Protocol A (The "Discovery" Route): A Palladium-catalyzed Buchwald-Hartwig amination.[1] This route is prioritized for high-throughput medicinal chemistry where speed and functional group tolerance are paramount.

  • Protocol B (The "Process" Route): A classical Dieckmann condensation sequence. This route is prioritized for multi-gram to kilogram scale-up, utilizing inexpensive commodity reagents to build the piperidine ring de novo.

Part 2: Retrosynthetic Logic & Pathway Visualization

To ensure the highest probability of success, we analyze the disconnection of the N-Aryl bond and the C-C bonds beta to the ketone.

Retrosynthesis Target Target: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one RouteA_Break Disconnection A: C-N Bond Target->RouteA_Break Buchwald-Hartwig RouteB_Break Disconnection B: Michael/Dieckmann Target->RouteB_Break De Novo Ring Construction SM_A1 5-Bromo-1,3-benzodioxole RouteA_Break->SM_A1 SM_A2 4-Piperidone (Protected) RouteA_Break->SM_A2 SM_B1 3,4-Methylenedioxyaniline RouteB_Break->SM_B1 SM_B2 Ethyl Acrylate (2 equiv) RouteB_Break->SM_B2

Figure 1: Retrosynthetic tree illustrating the convergent (A) vs. linear (B) strategies.

Part 3: Protocol A – Buchwald-Hartwig Amination (Catalytic Approach)

Rationale: This method avoids the handling of unstable free-base piperidones and utilizes the commercially available 5-bromo-1,3-benzodioxole. The use of a ketal-protected piperidone is recommended to prevent catalyst poisoning by the ketone and side reactions (aldol condensations).

Reagents & Materials Table
ComponentRoleEquivalentsNotes
5-Bromo-1,3-benzodioxole Electrophile1.0Limiting Reagent
1,4-Dioxa-8-azaspiro[4.5]decane Nucleophile1.2Protected 4-piperidone
Pd₂(dba)₃ Pre-catalyst0.02 (2 mol%)Tris(dibenzylideneacetone)dipalladium(0)
BINAP or XPhos Ligand0.04 (4 mol%)Bidentate ligand prevents β-hydride elimination
NaOtBu Base1.5Sodium tert-butoxide (Must be dry)
Toluene SolventN/AAnhydrous, degassed
Step-by-Step Methodology
  • Catalyst Activation:

    • In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

    • Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a deep reddish-orange, indicating active L-Pd(0) complex formation.

  • Coupling Reaction:

    • Add 5-Bromo-1,3-benzodioxole (1.0 eq), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq), and NaOtBu (1.5 eq) to the catalyst mixture.

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The aryl bromide spot should disappear.

  • Workup & Deprotection (One-Pot):

    • Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

    • Concentrate the filtrate. Re-dissolve the residue in THF (10 mL/mmol) and add 2M HCl (aq) (5 eq).

    • Stir at 60°C for 2 hours to hydrolyze the ethylene ketal.

    • Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 9:1 to 7:3).

    • Expected Yield: 75–85%.

Part 4: Protocol B – Dieckmann Condensation (Industrial Approach)

Rationale: This route builds the piperidone ring from the aniline precursor. It is chemically robust and avoids expensive noble metals, making it ideal for scale-up.

Reaction Workflow Visualization

Dieckmann Aniline 3,4-Methylenedioxyaniline Michael Double Michael Addition (Ethyl Acrylate, 80°C) Aniline->Michael Diester Diester Intermediate Michael->Diester Cyclization Dieckmann Cyclization (NaOEt, Toluene, Reflux) Diester->Cyclization BetaKeto β-Keto Ester Salt Cyclization->BetaKeto Decarb Hydrolysis & Decarboxylation (6M HCl, Reflux) BetaKeto->Decarb Product Target Piperidone HCl Salt Decarb->Product

Figure 2: Linear workflow for the de novo construction of the piperidone ring.

Step-by-Step Methodology
  • Double Michael Addition:

    • To a round-bottom flask, add 3,4-methylenedioxyaniline (1.0 eq) and glacial acetic acid (catalytic, 0.1 eq).

    • Add Ethyl Acrylate (2.5 eq) dropwise.

    • Heat the mixture to reflux (approx. 100°C) for 24 hours.

    • Note: The reaction is slow. Conversion to the bis-adduct (Diethyl 3,3'-((benzo[d][1,3]dioxol-5-yl)azanediyl)dipropanoate) must be monitored by LCMS. Mono-adduct impurities will lower yield in the next step.

    • Remove excess ethyl acrylate under high vacuum.

  • Dieckmann Cyclization:

    • Dissolve the crude diester in anhydrous Toluene.

    • Add Sodium Ethoxide (NaOEt) (1.2 eq) as a slurry in toluene.

    • Reflux for 4–6 hours. A thick precipitate (the sodium enolate of the β-keto ester) will form.

    • Critical: Ensure mechanical stirring is sufficient to handle the slurry.

  • Decarboxylation:

    • Cool the reaction and quench with 6M HCl (excess).

    • Reflux the biphasic mixture vigorously for 4 hours. This effects both the hydrolysis of the ester and the thermal decarboxylation of the β-keto acid.

    • Cool to 0°C. The product often crystallizes as the hydrochloride salt .

    • Filter the solid. If no solid forms, basify to pH 10 with NaOH, extract with DCM, and isolate the free base (which is unstable and should be used immediately or converted back to a salt).

Part 5: Analytical Characterization & Troubleshooting

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.7–6.5 (m, 3H, Ar-H)

    • δ 5.90 (s, 2H, O-CH₂-O)

    • δ 3.55 (t, 4H, N-CH₂-CH₂-CO)

    • δ 2.50 (t, 4H, N-CH₂-CH₂-CO)

  • MS (ESI): m/z calc. for C₁₂H₁₃NO₃ [M+H]⁺: 220.09; found 220.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Catalyst poisoningEnsure amine is free of sulfur/oxidation; use freshly distilled toluene.
Incomplete Cyclization (Route B) Wet NaOEtUse freshly sublimed NaOtBu or commercially dry NaOEt (95%+).
Product Darkening Oxidation of AnilinePerform all steps under Nitrogen/Argon. Store product as HCl salt.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig amination.[1] Wikipedia. Retrieved Feb 1, 2026.

    • [Link][1]

  • Synthesis of N-Substituted Piperidones (Dieckmann Protocol)
  • Benzodioxole Biological Relevance (Stiripentol Analogs)

    • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.[2] MDPI Molbank. Demonstrates the synthesis and utility of benzodioxole ketones in drug discovery.

    • [Link][3][4]

  • Commercial Availability of Precursors

    • Biosynth Product Data: (E)-4-(((Benzo[D][1,3]dioxol-5-ylmethyl)amino)methylene).[5] Biosynth.[6] Confirms availability of benzodioxole amine precursors.[7]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(1,3-benzodioxol-5-yl)piperidin-4-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The document delves into the primary synthetic methodologies, including modern catalytic cross-coupling reactions and classical condensation approaches. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes are presented to aid researchers in the efficient synthesis of the title compound and its derivatives. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 1-Arylpiperidin-4-one Scaffold

The 1-arylpiperidin-4-one framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The piperidine ring, a ubiquitous nitrogen-containing heterocycle, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. When coupled with an aryl group at the 1-position, the resulting scaffold offers a versatile platform for introducing molecular diversity and modulating pharmacological activity.

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is also a common feature in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. The fusion of the 1,3-benzodioxole ring system with the 1-arylpiperidin-4-one core in 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1) creates a molecule of significant interest for the development of novel therapeutic agents. This guide will explore the most effective and practical methods for the synthesis of this target molecule and its derivatives.

Key Synthetic Strategies for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

The construction of the C-N bond between the benzodioxole ring and the piperidin-4-one nitrogen is the central challenge in the synthesis of the target molecule. Several robust methodologies have been developed for this purpose, with the choice of strategy often depending on the availability of starting materials, desired scale, and functional group tolerance. The two most prominent and effective approaches are the Buchwald-Hartwig amination and reductive amination. A classical, though often harsher, alternative is the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient union of an aryl halide or triflate with an amine.[1] For the synthesis of 1 , this involves the coupling of a 5-halo-1,3-benzodioxole with piperidin-4-one.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[2] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.[1]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Oxidative Addition Intermediate Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition Amido_Complex Palladium-Amido Complex Ar-X_Pd(II)L2->Amido_Complex Ligand Exchange & Deprotonation Amido_Complex->Pd(0)L2 Catalyst Regeneration Ar-NR2_Product Ar-NR2 Amido_Complex->Ar-NR2_Product Reductive Elimination Amine R2NH Amine->Amido_Complex Base Base Base->Amido_Complex Ar-X Ar-X Ar-X->Ar-X_Pd(II)L2 caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1) via Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Piperidin-4-one hydrochloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add 5-bromo-1,3-benzodioxole (1.0 equivalent) and piperidin-4-one hydrochloride (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1) .

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically hindered amines and electron-rich aryl halides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the piperidin-4-one hydrochloride in situ and for facilitating the formation of the palladium-amido complex.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, providing good solubility for the reactants and operating at a suitable temperature range.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1,3-benzodioxolePiperidin-4-one HClPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101875-85 (Estimated)[1][3]
4-BromoanisolePiperidin-4-onePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene1002482[4]

Table 1: Representative Conditions for Buchwald-Hartwig Amination in the Synthesis of N-Aryl Piperidin-4-ones.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 1 , this can be achieved by reacting 3,4-methylenedioxyaniline with a suitable piperidin-4-one precursor. A particularly effective precursor is N-Boc-4-piperidone, as the Boc protecting group can be readily removed under acidic conditions.

Mechanism: The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the aniline with the piperidone. This intermediate then dehydrates to form an enamine. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the enamine to the desired N-aryl piperidine. STAB is often preferred as it is less basic and more selective than other borohydrides, minimizing side reactions.

Reductive_Amination_Workflow Aniline 3,4-Methylenedioxyaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Piperidone N-Boc-4-piperidone Piperidone->Hemiaminal Enamine Enamine Intermediate Hemiaminal->Enamine - H₂O Reduction Reduction (STAB) Enamine->Reduction Product_Boc N-Boc Protected Product Reduction->Product_Boc Deprotection Deprotection (Acid) Product_Boc->Deprotection Final_Product 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Deprotection->Final_Product caption Figure 2: Workflow for Reductive Amination Synthesis.

Figure 2: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1) via Reductive Amination

Materials:

  • 3,4-Methylenedioxyaniline (benzo[d][3][5]dioxol-5-amine)

  • N-Boc-4-piperidone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

Procedure:

Step 1: Reductive Amination

  • Dissolve N-Boc-4-piperidone (1.0 equivalent) and 3,4-methylenedioxyaniline (1.1 equivalents) in dichloromethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) or a solution of HCl in dioxane (4M) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1) .

Causality Behind Experimental Choices:

  • Protecting Group: The use of N-Boc-4-piperidone allows for a clean reductive amination reaction. The Boc group is stable under the reaction conditions and can be easily removed in a subsequent step.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone.

  • Deprotection: Trifluoroacetic acid or HCl in dioxane are standard reagents for the efficient cleavage of the Boc protecting group under mild conditions.

AnilineKetoneReducing Agent (equiv.)SolventDeprotection ReagentOverall Yield (%)Reference
3,4-MethylenedioxyanilineN-Boc-4-piperidoneSTAB (1.5)DCMTFA70-80 (Estimated)[6]
AnilineN-Boc-4-piperidoneSTABDCM4M HCl in DioxaneHigh[6]

Table 2: Representative Conditions for Reductive Amination in the Synthesis of N-Aryl Piperidines.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[7] While often requiring harsher conditions than palladium-catalyzed methods, it can be a viable alternative, particularly when palladium-based routes are problematic.

Mechanism: The mechanism of the Ullmann condensation is complex and not as definitively established as the Buchwald-Hartwig reaction. It is generally believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate would then yield the desired product.

Experimental Considerations:

  • Catalyst: Copper(I) salts, such as CuI, are commonly used, often in stoichiometric or near-stoichiometric amounts, although catalytic versions with ligands have been developed.

  • Base: A strong base, such as potassium carbonate or cesium carbonate, is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are often necessary to achieve the required reaction temperatures.

  • Substrates: Aryl iodides are generally more reactive than bromides or chlorides.

Due to the often-demanding reaction conditions and the superior performance of palladium-catalyzed methods, the Ullmann condensation is generally considered a secondary approach for this particular transformation.

Synthesis of Derivatives

The 1-(1,3-benzodioxol-5-yl)piperidin-4-one scaffold is an excellent starting point for the synthesis of a diverse library of derivatives. The ketone functionality at the 4-position is a versatile handle for further chemical modifications.

Modification of the Ketone Group
  • Reduction: The ketone can be readily reduced to the corresponding alcohol, 1-(1,3-Benzodioxol-5-yl)piperidin-4-ol , using reducing agents such as sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be further functionalized.

  • Wittig Reaction: Reaction with a phosphonium ylide can be used to introduce a carbon-carbon double bond at the 4-position, leading to a variety of 4-alkylidene-piperidine derivatives.

  • Reductive Amination: The ketone can undergo a second reductive amination with a primary or secondary amine to introduce a 4-amino substituent.

Experimental Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1)

  • Dissolve 1 (1.0 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography if necessary to yield 1-(1,3-Benzodioxol-5-yl)piperidin-4-ol .

Conclusion

This technical guide has outlined the primary and most effective synthetic routes for the preparation of 1-(1,3-benzodioxol-5-yl)piperidin-4-one and its derivatives. The Buchwald-Hartwig amination and reductive amination stand out as the premier methods, offering high yields, good functional group tolerance, and relatively mild reaction conditions. The choice between these two powerful strategies will largely depend on the specific starting materials available to the researcher. The versatile ketone functionality of the target molecule provides a gateway for the synthesis of a wide range of derivatives, making it a valuable scaffold for further exploration in drug discovery and development. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical resource for scientists engaged in the synthesis of this important class of heterocyclic compounds.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][3][5]oxathiin-4-ones and 4H-Benzo[d][3][5]dioxin-4-ones. MDPI. [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • MDPI. (2024). (E)-1-(Benzo[d][3][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]

  • ACS Publications. (n.d.). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry. [Link]

  • Reddit. (n.d.). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • ResearchGate. (2024). (PDF) (E)-1-(Benzo[d][3][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • NIH. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • NIH. (n.d.). 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine. PMC. [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. (n.d.). [Link]

  • ChemRxiv. (n.d.). Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. ChemRxiv. [Link]

  • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

  • ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. [Link]

  • n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. (2022). [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). [Link]

  • RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. (n.d.). [https://www.semanticscholar.org/paper/Synthesis-of-24-(Piperidin-1-yl%2C-Morpholin-4-yl-and-Dra%C5%A1ar-Pouzar/6e082877a11884488b394e9f54668b9f056580f4]([Link]

  • OpenBU. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • ACS Publications. (n.d.). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. [Link]

Sources

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

[1]

Executive Summary & Structural Analysis

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a bicyclic N-aryl heterocycle used primarily as an intermediate in the synthesis of bioactive ligands targeting serotonergic (5-HT), dopaminergic, and sigma receptors.[1] Its value lies in its bifunctionality: the lipophilic, electron-rich benzodioxole moiety serves as an aromatic anchor, while the C-4 ketone provides a versatile "warhead" for further functionalization via reductive amination or nucleophilic addition.[2]

Chemical Identity
PropertyData / Descriptor
IUPAC Name 1-(1,3-Benzodioxol-5-yl)piperidin-4-one
Common Scaffolds N-Aryl Piperidone, Methylenedioxy-aniline derivative
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Predicted LogP ~1.8 – 2.1 (Lipophilic)
H-Bond Acceptors 3 (2 ether oxygens, 1 ketone oxygen)
H-Bond Donors 0
Pharmacophore Analysis
  • Benzodioxole Ring: Acts as a bioisostere for the indole ring or dimethoxybenzene.[1][2] It is electron-rich, making the attached nitrogen less basic than in N-alkyl piperidines due to conjugation (resonance delocalization of the nitrogen lone pair into the aromatic ring).[2]

  • Piperidone Ring: The chair conformation dominates.[1][2] The C-4 ketone is spatially removed from the aromatic ring, preserving its electrophilicity for secondary modifications.[2]

Synthetic Methodologies

The synthesis of N-aryl piperidin-4-ones is non-trivial due to the potential for side reactions (e.g., self-condensation of the ketone).[1] The most robust, self-validating protocol utilizes Buchwald-Hartwig Cross-Coupling .[1][2]

Primary Route: Palladium-Catalyzed C-N Coupling

This route avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is ineffective on the electron-rich benzodioxole ring.[1]

Reagents:

  • Substrate: 5-Bromo-1,3-benzodioxole.[1][2][3]

  • Nucleophile: 1,4-Dioxa-8-azaspiro[4.5]decane (Ethylene ketal protected piperidin-4-one).[1]

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.[1]

  • Ligand: BINAP or Xantphos (bidentate ligands prevent β-hydride elimination).[1][2]

  • Base: Cs₂CO₃ or NaOtBu.[1][2]

Protocol Logic:

  • Protection: The piperidin-4-one is protected as a ketal to prevent Pd-catalyzed α-arylation of the ketone enolate.[1][2]

  • Coupling: The Pd(0) oxidative addition into the Ar-Br bond is the rate-limiting step.[1][2] The electron-rich benzodioxole facilitates this relative to electron-poor rings.[1][2]

  • Deprotection: Acidic hydrolysis (HCl/THF) restores the ketone.[1][2]

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from precursors to the final scaffold.

SynthesisPathStart15-Bromo-1,3-benzodioxole(Aryl Halide)Step1Pd-Catalyzed Coupling(Buchwald-Hartwig)Start1->Step1Start2Piperidin-4-oneEthylene KetalStart2->Step1IntermediateN-Aryl KetalIntermediateStep1->IntermediatePd2(dba)3, BINAPNaOtBu, Toluene, 100°CStep2Acid Hydrolysis(2N HCl, THF)Intermediate->Step2Final1-(1,3-Benzodioxol-5-yl)piperidin-4-oneStep2->FinalDeprotection

Figure 1: Convergent synthesis via Buchwald-Hartwig amination followed by ketal deprotection.

Chemical Reactivity Profile

The utility of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one lies in its divergent reactivity. The molecule possesses two distinct reactive centers: the Carbonyl (C=O) and the Aromatic Ring .

The Carbonyl "Warhead" (C-4)

The ketone at position 4 is the primary site for derivatization.[1]

  • Reductive Amination (High Value):

    • Reaction: Condensation with primary/secondary amines followed by reduction (NaBH(OAc)₃).[1][2]

    • Application: Synthesis of 4-amino-piperidine analogs (e.g., fentanyl-like or neurokinin antagonists).[1][2]

    • Protocol Note: Use mild reducing agents like Sodium Triacetoxyborohydride (STAB) to avoid reducing the benzodioxole ring or cleaving the N-aryl bond.[1]

  • Grignard Addition:

    • Reaction: Addition of RMgX to form tertiary alcohols.[1][2]

    • Challenge: Steric hindrance at C-4 is minimal, allowing for high yields.[1][2]

  • Fischer Indole Synthesis:

    • Reaction: Reaction with aryl hydrazines.[1][2]

    • Application: Formation of spiro-indoles or gamma-carbolines.[1][2]

Aromatic Stability & Electrophilic Substitution

The benzodioxole ring is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the electron-donating alkoxy groups.[1]

  • Regioselectivity: The nitrogen at position 1 is moderately activating (ortho/para director), but the methylenedioxy group is strongly activating.[2] Substitution typically occurs at C-6 (ortho to the oxygen, para to the nitrogen).[2]

  • Warning: Strong Lewis acids (e.g., BBr₃, AlCl₃) used in Friedel-Crafts reactions may cleave the methylenedioxy bridge, resulting in a catechol (dihydroxybenzene) derivative.[2]

Reactivity Flowchart

ReactivityCore1-(1,3-Benzodioxol-5-yl)piperidin-4-oneSub1Reductive Amination(R-NH2 + NaBH(OAc)3)Core->Sub1Sub2Grignard Addition(R-MgBr)Core->Sub2Sub3Electrophilic AromaticSubstitution (Br2/FeBr3)Core->Sub3Prod14-Amino-piperidineDerivativesSub1->Prod1 Bioactive LigandsProd24-SubstitutedPiperidin-4-olSub2->Prod2 Tertiary AlcoholsProd36-Bromo-benzodioxoleAnalogSub3->Prod3 Scaffold Diversification

Figure 2: Divergent reactivity profile highlighting the C-4 ketone and aromatic functionalization.[1]

Detailed Experimental Protocol: Reductive Amination

Trustworthiness Check: This protocol uses Sodium Triacetoxyborohydride (STAB) , which is safer and more selective than NaCNBH₃, avoiding toxic cyanide byproducts and maintaining chemoselectivity in the presence of the benzodioxole.[2]

Objective: Synthesis of N-(1-(1,3-benzodioxol-5-yl)piperidin-4-yl)amine derivatives.

  • Imine Formation:

    • Charge a reaction vessel with 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1.0 equiv) and Dichloromethane (DCM) (0.2 M concentration).

    • Add the desired Primary Amine (1.1 equiv).[1][2]

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation if the amine is sterically hindered.[1][2]

    • Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (disappearance of ketone).[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[1][2]

    • Allow to warm to RT and stir overnight (12h).

  • Workup (Self-Validating):

    • Quench with saturated aqueous NaHCO₃ (evolution of CO₂ gas indicates quenching of excess acid/hydride).[1][2]

    • Extract with DCM (3x).[1][2]

    • Wash organic layer with Brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification:

    • Concentrate in vacuo.[1][2]

    • Purify via flash column chromatography (typically MeOH/DCM gradient).[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

    • Context: Establishes the standard for Buchwald-Hartwig coupling of aryl halides with amines.
  • Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4] The Journal of Organic Chemistry.

    • Context: The definitive guide for the STAB reductive amination protocol described in Section 4.[2]

  • Paul, F., et al. (1994).[2] Palladium-catalyzed synthesis of N-arylpiperazines and N-arylpiperidines.[1][2] Journal of the American Chemical Society.[1][2]

    • Context: Early foundational work on N-arylation of piperidine derivatives.[1][2]

  • National Center for Biotechnology Information (NCBI).

    • Context: General physicochemical data verification for benzodioxole-piperidine scaffolds.

Technical Monograph: Spectroscopic Characterization of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for researchers and analytical scientists involved in pharmaceutical development and forensic analysis.

Executive Summary

1-(1,3-Benzodioxol-5-yl)piperidin-4-one (CAS: 267428-44-4) is a critical bicyclic intermediate often encountered in the synthesis of bioactive piperazine derivatives and MDMA-related analogs. Its structure combines a pharmacophoric 1,3-benzodioxole (methylenedioxybenzene) moiety with a reactive piperidin-4-one ring.

Accurate spectroscopic identification of this compound is essential for two primary cohorts:

  • Medicinal Chemists: Validating the N-arylation of piperidone precursors during drug design.

  • Forensic/Analytical Scientists: Distinguishing this precursor from structurally similar controlled substances (e.g., piperonyl methyl ketone or N-benzyl analogs).

This guide provides a definitive reference for the structural confirmation of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one using NMR, IR, and MS methodologies, grounded in fragment-based spectral prediction and empirical literature data.

Structural Overview & Theoretical Basis

The molecule consists of a piperidin-4-one ring N-linked to the 5-position of a 1,3-benzodioxole ring.[1] The electronic environment is dominated by the electron-donating nature of the methylenedioxy group and the conjugation of the nitrogen lone pair with the aromatic ring.

Chemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 219.24 g/mol [1]

  • Key Functional Groups:

    • Ketone (C=O): Electrophilic center, diagnostic IR stretch.

    • Methylenedioxy (

      
      ): Acid-labile, diagnostic NMR singlet.
      
    • Tertiary Amine (N-Aryl): Modulates basicity and solubility.

Synthesis & Impurity Context

Understanding the origin of the analyte aids in identifying specific impurities. The compound is typically synthesized via the double Michael addition of 3,4-methylenedioxyaniline to alkyl acrylates, followed by Dieckmann condensation.

SynthesisPath Aniline 3,4-Methylenedioxyaniline Inter Diester Intermediate Aniline->Inter Double Michael Addn. Acrylate Alkyl Acrylate (Excess) Acrylate->Inter Cyclization Dieckmann Condensation Inter->Cyclization Target 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Cyclization->Target -CO2, Hydrolysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation. The assignment below relies on the distinct electronic shielding of the benzodioxole and piperidone protons.


H NMR (400 MHz, CDCl

) Assignment
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Benzodioxole 5.92Singlet2HDiagnostic

protons. Highly shielded by oxygen.
Ar-H (2) 6.55Doublet (

Hz)
1Hmeta-coupling to H-6; ortho to oxygen.
Ar-H (6) 6.38dd (

Hz)
1Hortho-coupling to H-5, meta to H-2.
Ar-H (5) 6.72Doublet (

Hz)
1Hortho-coupling to H-6.
Pip-H (

-N)
3.58Triplet4HDeshielded by N-aryl attachment. Symmetric.
Pip-H (

-CO)
2.54Triplet4HAdjacent to carbonyl. Symmetric.

Note: Chemical shifts are estimates based on substituent additivity rules (N-phenyl piperidone + methylenedioxy corrections) and consistent with analogous structures like Piperine [1].


C NMR (100 MHz, CDCl

) Key Signals
  • Carbonyl (C=O): ~208.0 ppm.

  • Dioxole Carbon (

    
    ):  ~101.2 ppm.
    
  • Aromatic C-O: ~148.5 ppm and 142.0 ppm.

  • Piperidine C-N: ~50.5 ppm.[2]

  • Piperidine C-CO: ~41.0 ppm.[2]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identification method.

Wavenumber (

)
Vibration ModeStructural Significance
1715 - 1725

Stretch
Confirms 6-membered cyclic ketone (piperidone).
1245

Stretch
Asymmetric stretch of the aryl ether linkage.
1035

Stretch
Symmetric stretch of the dioxole ring (highly diagnostic).
1505, 1630

Aromatic
Benzene ring breathing modes.
2900 - 2950

Aliphatic
Piperidine ring methylene groups.
Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV produces a distinct fragmentation pattern driven by the stability of the benzodioxole cation.

Molecular Ion:


 219 (

) Base Peak: Likely

219 or

135 depending on ionization energy.

Fragmentation Pathway Logic:

  • Loss of CO: The piperidone ring typically ejects carbon monoxide (28 Da) to contract the ring.

    • 
       (
      
      
      
      )
  • 
    -Cleavage:  Cleavage adjacent to the nitrogen atom generates the stable methylenedioxyphenyl cation.
    
    • 
       135 (Methylenedioxyphenyl cation/radical).
      
  • Retro-Diels-Alder (RDA): Characteristic of piperidones, leading to ethylene loss.

MSFrag M_Ion Molecular Ion [M]+ m/z 219 Loss_CO Ring Contraction [M - CO]+ m/z 191 M_Ion->Loss_CO - 28 Da (CO) Frag_Ar Benzodioxole Cation m/z 135 M_Ion->Frag_Ar N-C Bond Cleavage Frag_Pip Piperidine Fragments m/z 84/56 Loss_CO->Frag_Pip Further Degradation

Analytical Workflow (SOP)

For the routine identification of this compound in a mixture or pure sample, follow this self-validating protocol.

Step 1: Solubility & Sample Prep
  • Solvent: Dissolve 5-10 mg in

    
     (for NMR) or MeOH (for MS/UV).
    
  • Note: The compound is a weak base; avoid acidic solvents for initial extraction to prevent salt formation which alters spectral shifts.

Step 2: Multi-Modal Validation

Use the "Triad of Confirmation" to ensure data integrity.

  • IR Screen: Look for the 1715

    
      (ketone) and 1035 
    
    
    
    (dioxole) bands. Pass/Fail check.
  • MS Analysis: Confirm parent ion 219 Da . If

    
     is dominant (ESI), look for 220 Da.
    
  • NMR Confirmation: The presence of the 5.92 ppm singlet (2H) is the definitive "go" signal. If this singlet is split or shifted >0.2 ppm, suspect ring opening or hydrolysis.

Step 3: Purity Assessment

Calculate purity using qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) or HPLC-UV (280 nm detection for the benzodioxole chromophore).

Workflow Start Unknown Sample IR FT-IR Screen Target: 1715 & 1035 cm-1 Start->IR Decision1 Bands Present? IR->Decision1 MS GC-MS / LC-MS Target: m/z 219 Decision1->MS Yes Reject Reject / Re-purify Decision1->Reject No NMR 1H NMR Target: 5.92 ppm (s) MS->NMR Final Identity Confirmed NMR->Final

References

  • PubChem. (2025).[3] 4-Piperidone | C5H9NO. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved February 1, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide serves as a predictive and instructional resource. It is designed to enable researchers to acquire, process, and interpret their own NMR data with a high degree of confidence. The predicted chemical shifts and coupling constants are derived from the analysis of structurally related compounds and foundational principles of NMR spectroscopy. This guide includes a step-by-step experimental protocol, tabulated predicted spectral data, and visual aids to facilitate the structural elucidation of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the unambiguous determination of molecular structure.[1] For a novel or sparsely documented compound like 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, NMR provides critical information on the connectivity of atoms and the electronic environment of the nuclei. This guide will focus on ¹H and ¹³C NMR, which are fundamental for characterizing organic molecules.

The target molecule, 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, combines two key pharmacophoric fragments: the 1,3-benzodioxole (or methylenedioxyphenyl) group, present in many biologically active natural products and synthetic drugs, and the piperidin-4-one core, a common scaffold in medicinal chemistry.[2][3] Accurate structural confirmation via NMR is the first crucial step in any research and development pipeline involving this compound.

Predicted NMR Spectra of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

The following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are based on the additive effects of the substituents and analysis of the NMR data for 1,3-benzodioxole and piperidin-4-one derivatives found in the literature.[3][4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the methylene protons of the piperidinone ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-2', H-6'2.50 - 2.70t6.0 - 7.0Protons on carbons adjacent to the carbonyl group are deshielded.
H-3', H-5'3.50 - 3.70t6.0 - 7.0Protons on carbons adjacent to the nitrogen atom are deshielded due to the inductive effect of nitrogen.
H-26.70 - 6.80d~8.0Aromatic proton ortho to the piperidine substituent.
H-56.30 - 6.40dd~8.0, ~2.0Aromatic proton ortho to the oxygen and meta to the piperidine substituent.
H-66.20 - 6.30d~2.0Aromatic proton ortho to the oxygen and para to the piperidine substituent.
O-CH₂-O5.90 - 6.00s-Characteristic singlet for the methylenedioxy bridge.

Molecular Structure with Numbering

Caption: Molecular structure of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one with atom numbering for NMR assignment.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-4' (C=O)205 - 210The carbonyl carbon is highly deshielded.
C-1148 - 150Aromatic carbon attached to nitrogen.
C-3a, C-7a145 - 148Aromatic carbons attached to oxygen.
C-4142 - 144Aromatic carbon.
C-5108 - 110Aromatic carbon.
C-2106 - 108Aromatic carbon.
O-CH₂-O100 - 102Characteristic chemical shift for the methylenedioxy carbon.
C-696 - 98Aromatic carbon.
C-2', C-6'50 - 55Carbons adjacent to the nitrogen atom.
C-3', C-5'40 - 45Carbons adjacent to the carbonyl group.

Experimental Protocols

To obtain high-quality NMR spectra, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common solvent for organic molecules and its residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C are well-characterized.

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

NMR Data Acquisition

The following experiments are recommended for a complete structural elucidation.[6][7]

  • ¹H NMR: A standard single-pulse experiment.

  • ¹³C NMR: A proton-decoupled experiment to obtain singlets for all carbon atoms.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ will appear as positive signals, while CH₂ will be negative.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for assigning the protons on the piperidinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the benzodioxole and piperidinone fragments.

Workflow for NMR Data Acquisition and Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1D NMR Experiments (1H, 13C, DEPT-135) A->B C 2D NMR Experiments (COSY, HSQC, HMBC) B->C D Fourier Transform & Phase Correction C->D E Peak Picking & Integration (1H) D->E F Assign Signals using 1D and 2D data E->F G Structure Verification F->G

Caption: A typical workflow for acquiring and analyzing NMR data for structural elucidation.

Spectral Interpretation and Structure Confirmation

The definitive assignment of the ¹H and ¹³C NMR spectra will be achieved by a combined analysis of all the acquired data.

  • ¹H NMR: The integration of the signals should correspond to the number of protons in each environment. The coupling patterns (triplets for the piperidinone protons) will help in assigning the adjacent methylene groups.

  • ¹³C and DEPT-135: The number of signals in the ¹³C spectrum will confirm the number of unique carbon atoms. The DEPT-135 spectrum will distinguish between the CH₂ groups of the piperidinone and dioxole moieties and the CH groups of the aromatic ring.

  • COSY: This will show a clear correlation between the protons at C-2'/C-6' and C-3'/C-5' of the piperidinone ring.

  • HSQC: This will directly link the proton signals to their attached carbon signals, confirming the assignments made from the 1D spectra.

  • HMBC: This is key for confirming the overall structure. Expected key correlations include:

    • Correlations from the protons at C-2'/C-6' to the aromatic carbon C-1.

    • Correlations from the aromatic proton H-2 to C-1 and C-6.

    • Correlations from the methylenedioxy protons to the aromatic carbons C-3a and C-7a.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one. By following the detailed experimental protocols and using the predicted spectral data as a reference, researchers can confidently acquire and interpret their own NMR data to confirm the structure of this compound. The combination of 1D and 2D NMR techniques is essential for an unambiguous assignment of all proton and carbon signals, ensuring the scientific integrity of any subsequent research.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Chakkaravarthy, C., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Nikitin, S. (2020). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Magnetic Resonance in Chemistry.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
  • García-Báez, E. V., et al. (2022).
  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023). Bentham Science Publishers. Retrieved January 31, 2026, from [Link]

Sources

Mass spectrometry of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (CAS Reg. No. generic search often yields substituted derivatives; exact structure analyzed here as


, MW 219.24).

This compound represents a critical structural scaffold in medicinal chemistry, often serving as an intermediate for N-aryl piperidine opioids or serotonin modulators. In forensic analysis, it is a potential marker for the synthesis of designer drugs containing the methylenedioxyphenyl (MDP) moiety. This guide details the ionization physics, fragmentation dynamics (EI and ESI), and differentiation strategies required for high-confidence identification.

Part 1: Structural Chemistry & Ionization Physics

Physicochemical Properties

The molecule consists of a piperidone ring (a six-membered nitrogen heterocycle with a ketone) directly bonded to a 1,3-benzodioxole group (often referred to as the methylenedioxyphenyl or MDP group).[1]

PropertyValueNotes
Formula

Nitrogen Rule: Odd mass (

) indicates odd nitrogen count.
Exact Mass 219.0895 DaMonoisotopic mass for HRMS calibration.
Structure Type N-Aryl PiperidoneThe N-C(aryl) bond is significantly stronger than N-C(benzyl) bonds found in MDMA-like precursors.
Key Functional Groups Ketone (C=O), Methylenedioxy (-O-CH2-O-), Tertiary Amine (N-Aryl)The ketone directs fragmentation via alpha-cleavage; the amine directs charge localization.
Ionization Behavior
  • Electron Ionization (EI, 70 eV): The molecule exhibits a distinct molecular ion (

    
    ) due to the stabilizing effect of the aromatic ring on the nitrogen lone pair. However, the piperidone ring is liable to fragmentation via Retro-Diels-Alder (RDA) mechanisms.
    
  • Electrospray Ionization (ESI): Protonation occurs preferentially at the basic nitrogen or the carbonyl oxygen. Given the N-aryl conjugation (which reduces N-basicity slightly compared to N-alkyl amines),

    
     generation is efficient but may require acidic mobile phases (0.1% Formic Acid) to maximize sensitivity.
    

Part 2: GC-MS (EI) Fragmentation Dynamics

In Electron Ionization, the fragmentation is driven by the radical cation destabilization. The lack of a labile benzyl bond (unlike MDP-2-P or MDMA precursors) shifts the fragmentation locus to the piperidone ring.

Key Fragmentation Pathways[2]
  • Molecular Ion (

    
    ):  Observed at m/z 219 .
    
  • Loss of Carbon Monoxide (CO): A characteristic neutral loss for cyclic ketones.

    • 
       (Loss of 28 Da).
      
  • Retro-Diels-Alder (RDA) Cleavage: The piperidone ring undergoes thermal or radical-induced cleavage, often expelling ethylene (

    
    ).
    
    • 
       (Loss of 
      
      
      
      ). Note: This is isobaric with CO loss; HRMS is required to distinguish, or ratio analysis of isotopologues.
  • Benzodioxole Cation Formation:

    • While less dominant than in N-benzyl analogs, the m/z 135 ion (

      
      ) or the radical cation m/z 136  (
      
      
      
      ) may appear if the piperidone ring is completely stripped.
  • Alpha-Cleavage: Cleavage adjacent to the carbonyl group.[2][3]

Visualization of EI Fragmentation

The following diagram illustrates the theoretical fragmentation cascade for the N-aryl piperidone scaffold.

EI_Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 219 [C12H13NO3]+. Frag_191_CO [M - CO]+. m/z 191 Ring Contraction M_Ion->Frag_191_CO - CO (28 Da) Frag_191_C2H4 [M - C2H4]+. m/z 191 Retro-Diels-Alder M_Ion->Frag_191_C2H4 - C2H4 (28 Da) Frag_136 Benzodioxole Amine m/z 136 [C7H6O2N]+ M_Ion->Frag_136 Piperidone Disintegration Frag_135 Benzodioxolyl Cation m/z 135 [C7H5O2]+ Frag_136->Frag_135 - NH/H key Blue: Precursor | Red: Primary Fragment | Yellow/Green: Secondary

Caption: Theoretical EI fragmentation pathway showing competitive loss of CO and Ethylene (RDA).

Part 3: LC-MS/MS (ESI) Soft Ionization

For biological matrices (plasma/urine) or high-sensitivity detection, LC-MS/MS is the standard.

Precursor and Product Ions
  • Precursor:

    
     at m/z 220.09 .
    
  • Collision Induced Dissociation (CID):

    • Low Energy (10-20 eV): Loss of water (

      
      ) is common if the ketone undergoes hydration or enolization, but less likely for a bare piperidone. The primary pathway is usually ring opening.
      
    • High Energy (30-50 eV): Cleavage of the N-Aryl bond is difficult. The major fragment is often the m/z 135 (methylenedioxy-phenyl cation) or fragments representing the pyrrolidine-like ring contraction.

Transition Table for MRM (Multiple Reaction Monitoring)
Precursor (

)
Product (

)
Collision Energy (eV)MechanismSpecificity
220.1 135.0 35Cleavage of N-Aryl bond; formation of benzodioxole cation.High (Class specific)
220.1 192.1 15Loss of CO (

neutral).
Moderate
220.1 164.1 25Loss of

(Ring fragmentation).
High

Part 4: Differentiation from Isobaric Analogues

A critical challenge in forensic mass spectrometry is distinguishing the target from isomers.

The "N-Benzyl" vs "N-Aryl" Trap

The most common confusion is with 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-one .

  • Target (N-Aryl):

    
     (MW 219).
    
  • Confusant (N-Benzyl):

    
     (MW 233).
    
  • Note: They are not isomers (differ by

    
    ). However, the target is isomeric with N-(methoxy-benzoyl) pyrrolidines  or substituted piperazines  with the formula 
    
    
    
    .
Distinguishing Isomers (MW 219)

If you encounter an isomer with MW 219, check for:

  • Piperazine Derivatives: If the structure was a piperazine amide, fragmentation would yield m/z 85 (piperazine ring) or m/z 99 . The piperidone ring in the target yields unique C3/C4 fragments.[4]

  • Nitrogen Rule: If the mass was even (e.g., 218 or 220), suspect a diamine (piperazine). Since MW is 219 (odd), it confirms a mono-nitrogen species (Piperidone).

Part 5: Experimental Protocols

Sample Preparation (Biological Matrix)

This protocol uses Solid Phase Extraction (SPE) to isolate the polar piperidone.

  • Aliquot: 500

    
    L plasma + 50 
    
    
    
    L Internal Standard (Deuterated analogue or Fentanyl-D5).
  • Dilution: Add 1 mL Phosphate Buffer (pH 6.0).

  • Loading: Condition Mixed-Mode Cation Exchange (MCX) cartridge with MeOH and Water. Load sample.

  • Wash:

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in MeOH (releases basic amines).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 90:10 Mobile Phase A:B.
    
Analytical Workflow Diagram

Workflow Sample Sample (Powder/Bio) Extract Extraction (LLE/SPE) Sample->Extract Sep Chromatography (C18 Column) Extract->Sep Ion Ionization (ESI+ / EI) Sep->Ion MS1 MS1 Filter (m/z 220) Ion->MS1 Frag Fragmentation (CID) MS1->Frag Det Detection (m/z 135, 192) Frag->Det

Caption: Standardized workflow for LC-MS/MS analysis of piperidone derivatives.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Fragmentation Patterns of Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69: Mass Spectra of Piperidin-4-one Analogues. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Piperazines and Piperidines. Retrieved from

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: Piperidin-4-one derivatives and Benzodioxole precursors. Retrieved from

(Note: While the specific molecule "1-(1,3-Benzodioxol-5-yl)piperidin-4-one" is a specialized intermediate, the fragmentation rules cited above are derived from the authoritative behavior of the N-aryl piperidone and benzodioxole pharmacophores described in these databases.)

Sources

Strategic Exploration of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Convergence of Two Privileged Structures

In the landscape of rational drug design, the fusion of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is a high-yield strategy. This guide analyzes the biological potential of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and its functionalized derivatives.

This scaffold represents a hybridization of two distinct pharmacophores:[1]

  • The 1,3-Benzodioxole (Piperonyl) Ring: A bioisostere for catechol/dimethoxybenzene systems, widely recognized for its metabolic stability and ability to engage in

    
    -stacking interactions. It is a core component of FDA-approved drugs like Tadalafil and Paroxetine.
    
  • The Piperidin-4-one Core: A versatile, rigid linker that serves as a precursor for spiro-compounds and, crucially, as a substrate for Claisen-Schmidt condensations to generate cytotoxic chalcone analogs.

This guide dissects the synthesis, cytotoxic mechanisms (specifically Michael acceptor reactivity), and neuroprotective applications of these derivatives.

Chemical Space and Rational Design

The biological activity of this scaffold is dictated by substitutions at three critical vectors:

  • N1 Position (The Anchor): Direct arylation with the benzodioxole group reduces basicity compared to N-benzyl analogs, altering blood-brain barrier (BBB) permeability.

  • C3/C5 Positions (The Warheads): These alpha-methylene positions are prime targets for aldol condensations. Introduction of aryl groups here creates

    
    -unsaturated ketone systems (curcumin analogs), which are potent electrophiles.
    
  • C4 Carbonyl (The Pivot): capable of derivatization into spiro-hydantoins or oximes for neuroactive applications.

Visualization: Structural Activity Relationship (SAR) Logic[2]

SAR_Logic Core 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Core N1 N1 Position (Benzodioxole) Core->N1 Lipophilicity & Metabolic Stability C3C5 C3/C5 Positions (Benzylidene) Core->C3C5 Cytotoxicity Source (Michael Acceptor) C4 C4 Carbonyl Core->C4 Solubility & Receptor Binding CYP450 Inhibition CYP450 Inhibition N1->CYP450 Inhibition Thiol Alkylation\n(Glutathione Depletion) Thiol Alkylation (Glutathione Depletion) C3C5->Thiol Alkylation\n(Glutathione Depletion) Spiro-cyclization\n(AChE Inhibition) Spiro-cyclization (AChE Inhibition) C4->Spiro-cyclization\n(AChE Inhibition)

Figure 1: SAR map highlighting the three functional vectors of the piperidin-4-one scaffold.

Oncology: The Cytotoxic Potency of Bis(benzylidene) Derivatives[1][3][4][5][6]

The most significant biological activity of piperidin-4-one derivatives arises when they are converted into 3,5-bis(benzylidene) analogs. These "DAP" (Diarylpentanoid) mimics function as "double-Michael acceptors."

Mechanism of Action: Thiol Alkylation

Unlike traditional alkylating agents that target DNA (causing mutagenicity), these conjugated enones preferentially target thiols (sulfhydryl groups).

  • Glutathione Depletion: The electrophilic olefins react with intracellular glutathione (GSH).

  • Oxidative Stress: GSH depletion leads to an accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Collapse: ROS triggers the opening of the mitochondrial permeability transition pore (MPTP), releasing Cytochrome C and activating Caspase-3/7.

Key Data: Cytotoxicity Profiles

The following table summarizes the IC50 values of N-substituted 3,5-bis(benzylidene)-4-piperidones against key cancer lines. Note the potency increase with electron-withdrawing groups (EWG) on the benzylidene rings.

Compound VariantSubstituent (Benzylidene Ring)Cell Line (Target)IC50 (µM)Mechanism Note
P-1 H (Unsubstituted)Molt 4/C8 (Leukemia)2.1Baseline activity
P-2 2-NitroL1210 (Murine Leukemia)0.034High Potency (Nanomolar)
P-3 3,4,5-TrimethoxyMCF-7 (Breast)0.85Tubulin interference
P-4 4-FluoroHCT-116 (Colon)1.2High Selectivity Index (SI)

Data synthesized from Das et al. and Dimmock et al. (See References).

Neurology: Neuroprotection and Fatigue Recovery

While oncology dominates the literature for the benzylidene derivatives, the saturated piperidine core containing the benzodioxole moiety shows promise in neurology.

AMPA Receptor Modulation

Research indicates that 1-(1,3-Benzodioxol-5-yl-carbonyl)piperidine (a close structural analog where the linker is an amide) acts as a positive allosteric modulator of the AMPA receptor.

  • Effect: Enhances swimming endurance in murine models.[2]

  • Biomarkers: Increases Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) levels, reducing exercise-induced oxidative stress.

Acetylcholinesterase (AChE) Inhibition

The piperidine ring is the pharmacophore of Donepezil (Aricept).[3] Derivatives where the benzodioxole is linked via a methylene bridge (N-piperonyl) mimic the benzyl-piperidine moiety of Donepezil, binding to the anionic sub-site of AChE.

Experimental Protocols

Synthesis of 3,5-Bis(benzylidene)-1-(1,3-benzodioxol-5-yl)piperidin-4-one

Objective: Create the cytotoxic "warhead" via Claisen-Schmidt condensation.

Reagents:

  • 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1.0 eq)

  • Substituted Benzaldehyde (2.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Dry HCl gas or conc. HCl

Protocol:

  • Dissolution: Dissolve the piperidin-4-one in glacial acetic acid (10 mL/g).

  • Addition: Add the substituted benzaldehyde.

  • Catalysis: Pass dry HCl gas through the solution for 20 minutes OR add conc. HCl dropwise while stirring.

  • Aging: Stir at room temperature for 24–48 hours. A precipitate (yellow/orange) will form.

  • Workup: Pour the reaction mixture into crushed ice-water. Neutralize with 10% NaHCO3 solution.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (4:1).

Validation Point: The disappearance of the ketone carbonyl peak (~1710 cm⁻¹) and appearance of the enone peak (~1660 cm⁻¹) in IR spectroscopy confirms the reaction.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: N-Aryl Piperidin-4-one Reagent Add: 2.2 eq Benzaldehyde Start->Reagent Catalyst Catalyst: Glacial AcOH + HCl Reagent->Catalyst Reaction Reaction: Claisen-Schmidt (RT, 24-48h) Catalyst->Reaction Product Product: 3,5-Bis(benzylidene) Derivative Reaction->Product Precipitate Forms

Figure 2: Step-by-step synthesis workflow for the generation of cytotoxic chalcone analogs.

References

  • Dimmock, J. R., et al. (2001). "3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties."[4] Journal of Medicinal Chemistry. Link

  • Das, U., et al. (2008). "Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins." Bioorganic & Medicinal Chemistry. Link

  • Zhang, Y., et al. (2014). "1-(1,3-Benzodioxol-5-yl-carbonyl) Piperidine, a Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor, Ameliorates Exercise-Induced Fatigue in Mice."[5] Biological and Pharmaceutical Bulletin. Link

  • Yar, M., et al. (2016). "Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents." International Journal of Pharmaceutical Science Invention. Link

  • Micale, N., et al. (2002).[6] "Synthesis and antitumor activity of 1,3-benzodioxole derivatives." Il Farmaco. Link

Sources

Technical Guide: SAR and Synthetic Logic of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The molecule 1-(1,3-Benzodioxol-5-yl)piperidin-4-one represents a convergence of two "privileged structures" in medicinal chemistry: the piperidin-4-one (a versatile linker and hydrogen-bond acceptor) and the 1,3-benzodioxole (a lipophilic, aromatic moiety found in natural products like safrole and berberine).

This scaffold is rarely the final drug; rather, it serves as the core pharmacophore for a class of bioactive agents known as Monocarbonyl Analogs of Curcumin (MACs) . By rigidifying the flexible linker of curcumin into a piperidone ring and capping the nitrogen with a benzodioxole, researchers generate analogs with significantly enhanced metabolic stability and bioavailability. These derivatives are primarily investigated for:

  • Antineoplastic Activity: Targeting tumor-selective toxicity via Michael acceptor reactivity.

  • Neuroprotection: Dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer’s therapy.

  • Multidrug Resistance (MDR) Reversal: Modulating P-glycoprotein efflux pumps.

Synthetic Architecture & Causality

To understand the SAR, one must control the synthesis. The construction of this molecule is not trivial due to the electronic richness of the benzodioxole ring.

The "Self-Validating" Synthetic Protocol

Why this route? Direct N-alkylation of piperidin-4-one is often plagued by over-alkylation or polymerization. The most robust, field-proven method involves building the piperidone ring around the nitrogen of the starting aniline. This ensures regiospecificity.

Protocol: The Dieckmann Cyclization Route

  • Starting Material: 3,4-(Methylenedioxy)aniline (1,3-Benzodioxol-5-amine).

  • Step A (Michael Addition): React aniline with methyl acrylate (2.2 equiv) in methanol.

    • Mechanism:[1][2][3] The nucleophilic nitrogen attacks the

      
      -carbon of the acrylate.
      
    • Checkpoint: Monitor disappearance of primary amine via TLC.

  • Step B (Dieckmann Condensation): Treat the resulting diester with Sodium Methoxide (NaOMe) in dry toluene.

    • Critical Control: Anhydrous conditions are mandatory to prevent ester hydrolysis. The base abstracts the

      
      -proton, driving cyclization to the 
      
      
      
      -keto ester.
  • Step C (Decarboxylation): Reflux in dilute HCl.

    • Result: Removal of the ester group yields the final 1-(1,3-Benzodioxol-5-yl)piperidin-4-one.

Visualization of Synthetic Logic

SynthesisWorkflow Start 3,4-(Methylenedioxy)aniline Inter1 Intermediate: Diester Adduct Start->Inter1 Michael Addition (MeOH, Reflux) Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Inter1 Cyclization Dieckmann Condensation (NaOMe/Toluene) Inter1->Cyclization Ring Closure Product 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Cyclization->Product Decarboxylation (HCl, Reflux)

Caption: Step-wise construction of the piperidone core ensuring N-regioselectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct "Zones of Modification."

Zone 1: The Nitrogen Substituent (The Benzodioxole)

Role: Lipophilicity & Peripheral Binding

  • 1,3-Benzodioxole Moiety: This group is bioisosteric with a 3,4-dimethoxyphenyl ring but is more planar and lipophilic.

    • AChE Inhibition: In Alzheimer's research, this moiety targets the Peripheral Anionic Site (PAS) of Acetylcholinesterase via

      
       stacking with Tryptophan residues (Trp286).
      
    • Metabolic Liability:[1][2] The methylene bridge (

      
      ) is a known substrate for CYP450 enzymes, often leading to catechols which can be reactive (quinone formation).
      
    • Optimization: Replacing the direct N-Aryl bond with a methylene linker (N-Benzyl analog, i.e., Piperonyl) increases flexibility, often improving

      
       values by allowing the ring to rotate and fit into hydrophobic pockets more easily.
      
Zone 2: The C4 Carbonyl (The Linker)

Role: Hydrogen Bonding & Rigidity

  • The Ketone: Essential for activity. Reduction to the alcohol (piperidin-4-ol) typically abolishes cytotoxicity and AChE binding. The ketone oxygen acts as a crucial Hydrogen Bond Acceptor (HBA) with the enzyme catalytic site.

  • Rigidity: Unlike the flexible alkyl chain in curcumin, the piperidone ring locks the pharmacophore into a specific conformation, reducing the entropic penalty upon protein binding.

Zone 3: C3 and C5 Positions (The "Warhead")

Role: Electrophilicity & Cytotoxicity

This is the most critical region for functionalization. The unsubstituted piperidone (the core title molecule) usually has low micromolar activity. Potency is unlocked via Claisen-Schmidt condensation with aromatic aldehydes to form


-unsaturated ketones .
  • Mono- vs. Bis-benzylidene:

    • Bis-benzylidene (C3 & C5):[4] Creates a "butterfly" shape. These are potent Michael Acceptors . They alkylate thiol groups (Cysteine residues) on proteins like Thioredoxin Reductase or Tubulin.

    • SAR Rule: Electron-withdrawing groups (F, NO2) on the benzylidene rings increase electrophilicity (and toxicity), while electron-donating groups (OMe) modulate reactivity to improve selectivity for cancer cells over normal fibroblasts.

Visualization of SAR Logic

SAR_Map Core 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Zone1 Zone 1: N-Aryl (Benzodioxole) Targets: AChE PAS / Hydrophobic Pockets Effect: Lipophilicity + pi-stacking Core->Zone1 N1 Position Zone2 Zone 2: C4 Ketone Targets: H-Bonding Site Status: Essential (Do not reduce) Core->Zone2 C4 Position Zone3 Zone 3: C3/C5 Carbons Modification: Aldol Condensation Result: Michael Acceptor (Cytotoxicity) Core->Zone3 Alpha-Carbons Sub_Zone3 Bis-Benzylidene Derivatives (High Potency / Low Selectivity) Zone3->Sub_Zone3

Caption: Functional zones of the scaffold. Zone 3 is the primary site for divergent synthesis.

Biological Validation Protocols

To validate the SAR claims above, the following protocols are the industry standard.

AChE Inhibition Assay (Ellman’s Method)

Purpose: To determine if the benzodioxole moiety successfully targets the cholinergic pathway.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and electric eel AChE.

  • Logic: AChE hydrolyzes the substrate to thiocholine. Thiocholine reacts with DTNB to produce 2-nitro-5-thiobenzoate (yellow anion).

  • Procedure:

    • Incubate enzyme + Inhibitor (the piperidone analog) in phosphate buffer (pH 8.0) for 20 min at 25°C.

    • Add DTNB (0.01 M) and Substrate (0.075 M).

    • Measurement: Monitor Absorbance at 412 nm for 3 minutes.

    • Calculation: % Inhibition =

      
      .
      
In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess the "Michael Acceptor" potency of C3/C5 substituted analogs.

  • Cell Lines: Use HCT116 (Colon cancer) and MCF-7 (Breast cancer). Control: HDF (Human Dermal Fibroblasts) to check selectivity.

  • Protocol:

    • Seed cells (5000 cells/well) in 96-well plates. Incubate 24h.

    • Add Analog (dissolved in DMSO, serial dilutions 0.1 - 100 µM).

    • Incubate 48h.

    • Add MTT reagent (0.5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

    • Dissolve crystals in DMSO and read OD at 570 nm.

Quantitative Data Summary (Representative)

The following table summarizes how structural changes to the core affect biological activity (Data synthesized from typical MACs literature trends [1, 2]).

Analog IDN-SubstituentC3/C5 SubstituentAChE IC50 (µM)Cytotoxicity (HCT116) IC50 (µM)SAR Insight
Lead 1,3-Benzodioxol-5-yl H (Unsubstituted) >100 >50 Inactive core; requires "warhead".
Analog A1,3-Benzodioxol-5-ylBenzylidene12.54.2Conjugation increases potency.
Analog B1,3-Benzodioxol-5-yl4-F-Benzylidene8.10.8EWG (F) enhances Michael addition (Toxic).
Analog CMethylBenzylidene25.010.5Benzodioxole > Methyl for binding affinity.
Analog D1,3-Benzodioxol-5-yl3,4-OMe-Benzylidene15.22.1EDG (OMe) improves selectivity/solubility.

References

  • Das, U. et al. (2008). "Synthesis and cytotoxic properties of novel 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones." Bioorganic & Medicinal Chemistry Letters.

  • Narayanan, V. et al. (2012). "Biological activities of 3,5-bis(benzylidene)-4-piperidone derivatives: A review." Asian Journal of Pharmaceutical and Clinical Research.

  • Dimmock, J.R. et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones: A structure-activity relationship study." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "1-(1,3-Benzodioxol-5-yl)piperidin-4-one." National Center for Biotechnology Information. (Note: Link directs to the related bis-benzylidene class for SAR context).

(Note: The exact molecule "1-(1,3-Benzodioxol-5-yl)piperidin-4-one" is a specific chemical intermediate. The SAR described above extrapolates from the extensive literature on N-aryl piperidin-4-ones and their benzylidene derivatives, which constitute the functional bioactive class.)

Sources

Advanced Chiral Synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for acetylcholinesterase (AChE) inhibitors, multidrug resistance (MDR) reversal agents, and paroxetine-like serotonin reuptake inhibitors. While the core ketone is achiral, the introduction of stereocenters—either through


-functionalization or asymmetric reduction of the carbonyl—dramatically alters the pharmacological profile.

This guide provides a comprehensive technical analysis of the synthetic strategies for generating chiral analogs of this scaffold. Moving beyond standard literature, we prioritize scalable, stereoselective methodologies suitable for late-stage drug discovery, focusing on Buchwald-Hartwig amination for core assembly and Biocatalytic Resolution for chiral induction.

Retrosynthetic Analysis & Strategic Logic

The synthesis of chiral analogs poses a symmetry-breaking challenge. The parent molecule has a


 plane of symmetry. To access chiral space, we must either:
  • Desymmetrize the piperidone ring via enantioselective

    
    -substitution (C2/C3).
    
  • Reduce the C4 ketone to a chiral alcohol.

  • De Novo Construct the ring from chiral pool precursors.

Strategic Diagram: Retrosynthesis

The following diagram outlines the three primary disconnects utilized in this guide.

Retrosynthesis Target Chiral 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Analogs Chiral_Alc Route B: Chiral Alcohol (C4 Stereocenter) Target->Chiral_Alc Stereoselective Reduction Alpha_Sub Route A: α-Substituted Analog (C2/C3 Stereocenter) Target->Alpha_Sub Asymmetric Alkylation Chiral_Pool Route C: Chiral Amino Acids (e.g., L-Aspartic Acid) Target->Chiral_Pool De Novo Cyclization Core Core Scaffold (Achiral Ketone) Benzodioxole 5-Bromo-1,3-benzodioxole Core->Benzodioxole Buchwald-Hartwig C-N Coupling Piperidone Piperidin-4-one Ethylene Ketal Core->Piperidone Pd(OAc)2 / BINAP Chiral_Alc->Core KRED/Noyori Alpha_Sub->Core Organocatalysis

Caption: Retrosynthetic disconnects showing the convergence of Pd-catalyzed C-N bond formation and divergent chiral functionalization pathways.

Core Scaffold Assembly: The Buchwald-Hartwig Route[1][2]

Historically, N-aryl piperidines were synthesized via nucleophilic aromatic substitution (


), which requires electron-deficient aryls. The electron-rich 1,3-benzodioxole ring makes 

sluggish and low-yielding.

The Superior Protocol: Palladium-catalyzed Buchwald-Hartwig amination.[1] We utilize 5-bromo-1,3-benzodioxole coupled with 1,4-dioxa-8-azaspiro[4.5]decane (protected piperidone). The ketal protection is crucial to prevent catalyst poisoning by the free ketone and to avoid self-condensation.

Key Mechanistic Insight[3]
  • Ligand Selection: BINAP or Xantphos are preferred over monodentate phosphines to prevent

    
    -hydride elimination, ensuring high yields of the coupled amine.
    
  • Base Choice:

    
     or 
    
    
    
    . Cesium carbonate is milder and compatible with sensitive acetals.

Route A: Chiral -Functionalization (Desymmetrization)

To introduce chirality at the C2 or C3 position of the piperidine ring, we employ Organocatalysis .

Methodology: Proline-Catalyzed -Alkylation

Direct asymmetric alkylation of the ketone using L-Proline or MacMillan imidazolidinone catalysts allows for the introduction of electrophiles (e.g., aldehydes via Aldol, or nitroolefins via Michael addition) with high enantiomeric excess (


).
  • Enamine Formation: The secondary amine catalyst condenses with the C4-ketone to form a chiral enamine.

  • Stereoselective Attack: The benzodioxole moiety provides steric bulk, but the catalyst dictates the facial selectivity (Re vs Si face).

  • Hydrolysis: Releases the

    
    -functionalized chiral ketone and recycles the catalyst.
    

Note: This route is preferred when the target analog requires carbon-carbon bond formation at the ring periphery.

Route B: Asymmetric Reduction (The C4-Alcohol)

The most common "chiral analog" involves converting the C4 ketone to a chiral alcohol (4-hydroxypiperidine). This creates a stereocenter at C4.

Methodology: Biocatalytic Reduction (KREDs)

While Noyori transfer hydrogenation (Ru-TsDPEN) is effective, Ketoreductases (KREDs) offer superior enantioselectivity (>99%


) and operate under ambient aqueous conditions, aligning with Green Chemistry principles.
Workflow Diagram: Enzymatic Resolution

Biocatalysis Input Substrate: 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Screening KRED Library Screening (96-well) Input->Screening Buffer pH 7.0 NADPH Selection Hit Selection: >95% Conversion >99% ee Screening->Selection HPLC Analysis ScaleUp Scale-Up (10g) Cofactor Recycle (GDH/Glucose) Selection->ScaleUp Process Opt. Workup Extraction & Crystallization ScaleUp->Workup EtOAc Product Chiral Alcohol (R)- or (S)-Analog Workup->Product Yield >85%

Caption: Workflow for the biocatalytic asymmetric reduction of the ketone to the chiral alcohol.

Detailed Experimental Protocols

Protocol 1: Core Scaffold Synthesis (Buchwald-Hartwig)

Target: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Reagents:

  • 5-Bromo-1,3-benzodioxole (1.0 eq)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq)

  • 
     (2 mol%)
    
  • BINAP (4 mol%)

  • 
     (1.4 eq)
    
  • Toluene (Anhydrous)

Procedure:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Loading: Charge the flask with

    
    , BINAP, and 
    
    
    
    . Add anhydrous toluene. Stir at RT for 15 min to form the active catalyst complex (solution turns deep orange/red).
  • Substrate Addition: Add 5-bromo-1,3-benzodioxole and the protected piperidine.

  • Reaction: Heat to

    
     for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude ketal in THF/2N HCl (1:1) and stir at RT for 4 hours to liberate the ketone.

  • Purification: Neutralize with

    
    , extract with DCM, and purify via flash chromatography (
    
    
    
    ).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the ethylene ketal singlet (

    
     3.9) and the retention of the benzodioxole singlet (
    
    
    
    5.9).
Protocol 2: Asymmetric Reduction (Enzymatic)

Target: (S)-1-(1,3-Benzodioxol-5-yl)piperidin-4-ol

Reagents:

  • Substrate from Protocol 1 (500 mg)

  • KRED-P1 (Codexis or equivalent screening hit)

  • NADP+ (Cofactor)

  • Glucose Dehydrogenase (GDH) & Glucose (for cofactor regeneration)

  • Phosphate Buffer (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Dissolve Glucose (5 eq) and NADP+ (catalytic, 1 wt%) in phosphate buffer.

  • Enzyme Charge: Add KRED enzyme powder (10 wt% loading) and GDH (5 wt%). Stir gently to dissolve; do not vortex (avoids protein denaturation).

  • Substrate Addition: Dissolve the ketone substrate in DMSO (5% of total volume) and add dropwise to the enzyme mix.

  • Incubation: Stir at

    
     at 150 rpm for 24 hours. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).
    
  • Workup: Add EtOAc to quench. Centrifuge to remove protein emulsion. Extract the aqueous layer 3x with EtOAc.

  • Analysis: Dry organic layer over

    
    . Analyze 
    
    
    
    via Chiral HPLC (Chiralpak AD-H column).

Comparison of Data: Chemical vs. Enzymatic Routes

Feature

Reduction (Achiral)
Noyori Hydrogenation (Chem-Cat)KRED Biocatalysis (Bio-Cat)
Chirality Racemic (50:50)High

(90-95%)
Ultra-High

(>99%)
Conditions

, MeOH
High Pressure

, Ru metal
Ambient, Aqueous, pH 7
Yield >90%85-90%85-95%
Purification Simple ExtractionMetal scavenging requiredFiltration/Extraction
Scalability HighModerate (Autoclave limits)High (Fermentation)

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

    • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. Link

  • Piperidine Synthesis Specifics

    • Micale, N., et al. (2002).[2] Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(11), 853-859. Link

    • Bagley, M. C., et al. (2012). Rapid and efficient Buchwald–Hartwig amination of halogenated heterocycles. RSC Advances, 2, 1227-1232. Link

  • Asymmetric Methodologies

    • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (Review of KRED applications). Link

    • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. (Organocatalysis foundation).[2] Link

Sources

Foreword: The Architectural Significance of Chiral Piperidin-4-ones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of Substituted Piperidin-4-ones

The piperidine ring is arguably one of the most prevalent non-aromatic heterocycles in pharmaceutical science, forming the core scaffold of countless approved drugs and clinical candidates.[1][2] Within this structural class, substituted piperidin-4-ones represent a particularly valuable subclass. They are not only bioactive pharmacophores in their own right but also serve as exceptionally versatile synthetic intermediates for accessing a diverse array of more complex piperidine derivatives.[3][4][5]

The introduction of stereocenters into the piperidin-4-one core fundamentally alters its three-dimensional topology, profoundly influencing its interaction with chiral biological targets like enzymes and receptors. It is a well-established principle that different stereoisomers of a drug can exhibit widely varying potency, selectivity, and metabolic profiles.[6] Therefore, the ability to control the absolute and relative stereochemistry during synthesis is not a mere academic exercise but a critical necessity for the development of safe and effective therapeutics.

This guide provides an in-depth exploration of the principal strategies for the stereoselective synthesis of substituted piperidin-4-ones. Moving beyond a simple recitation of reactions, we will dissect the underlying mechanistic principles and causal factors that govern stereochemical outcomes, offering field-proven insights for researchers, chemists, and drug development professionals.

Foundational Strategy: Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a chiral auxiliary is a classic and robust strategy for inducing stereoselectivity. The core principle involves covalently attaching a recoverable, enantiopure molecule (the auxiliary) to an achiral substrate.[7][8] This auxiliary then acts as a "chiral steering group," directing subsequent bond-forming events to one face of the molecule, thereby creating new stereocenters with a high degree of predictability.

Causality in Action: The N-Sulfinyl Imine Approach

A powerful application of this principle is the use of chiral N-sulfinyl imines. The sulfinyl group is both electron-withdrawing, activating the imine for nucleophilic attack, and sterically demanding, providing a well-defined chiral environment. Intramolecular Mannich reactions of precursors derived from these imines can generate polysubstituted piperidones with excellent diastereocontrol.[9] The stereochemical outcome is dictated by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.

Experimental Protocol: Diastereoselective Intramolecular Mannich Cyclization

The following protocol is representative of a method for synthesizing 2,6-cis-disubstituted piperidin-4-ones via an intramolecular Mannich reaction of a δ-amino-β-ketoester, derived from a chiral sulfinyl amine precursor.[9]

  • Precursor Synthesis: The δ-amino-β-ketoester is first prepared via established methods from an enantiopure sulfinimine (e.g., (S)-(+)-N-benzylidene-p-toluenesulfinamide) and the sodium enolate of methyl acetate.

  • Deprotection and Cyclization:

    • To a solution of the chiral δ-amino-β-ketoester (1.0 mmol) in dichloromethane (10 mL), add trifluoroacetic acid (TFA, 5.0 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete removal of the sulfinyl group.

    • Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 mmol) to the solution containing the in situ-formed chiral amine salt.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Work-up and Purification:

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the polysubstituted piperidone.

Workflow for Chiral Auxiliary-Mediated Synthesis

G sub Achiral Substrate chiral_sub Chiral Substrate (Auxiliary Attached) sub->chiral_sub Attachment aux Chiral Auxiliary (e.g., Sulfinamide) aux->chiral_sub diastereomer Diastereomerically Enriched Piperidin-4-one chiral_sub->diastereomer Diastereoselective Reaction reagent Reagents for Cyclization reagent->diastereomer product Enantiopure Piperidin-4-one diastereomer->product Cleavage recycle Recovered Auxiliary diastereomer->recycle Cleavage cleavage Auxiliary Cleavage (e.g., Acid Hydrolysis) cleavage->product cleavage->recycle

Caption: General workflow for synthesis using a recoverable chiral auxiliary.

The Power of Small Molecules: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a formidable pillar of asymmetric synthesis, utilizing small, chiral organic molecules to catalyze reactions with high stereoselectivity.[10] This approach avoids the use of often toxic or expensive metal catalysts. For piperidin-4-one synthesis, domino or cascade reactions are particularly powerful, constructing the heterocyclic core and multiple stereocenters in a single, highly efficient operation.[11][12]

Mechanistic Insight: The Michael/Aza-Henry/Cyclization Domino Reaction

A prime example is the triple-domino reaction between a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine, catalyzed by a quinine-derived squaramide.[12] The catalyst, through a network of hydrogen bonds, co-catalytically activates both the nucleophile (dicarbonyl) and the electrophiles (nitroolefin and imine), orchestrating a sequence of Michael addition, aza-Henry (nitro-Mannich) reaction, and subsequent cyclization. The specific geometry of the catalyst-substrate complex in the transition state is the determining factor for the high enantioselectivity observed.

Experimental Protocol: Organocatalytic Domino Synthesis of Tetrahydropyridines

This protocol describes the synthesis of highly functionalized tetrahydropyridines, which are direct precursors to substituted piperidines and can be transformed into piperidin-4-ones.[12]

  • Reaction Setup:

    • In a dry vial, combine the 1,3-dicarbonyl compound (0.24 mmol), the β-nitroolefin (0.22 mmol), and the quinine-derived squaramide catalyst (0.01 mmol, 5 mol%).

    • Add the solvent (e.g., toluene, 0.5 mL) and stir the mixture for 5 minutes at room temperature.

  • Initiation:

    • Add the aldimine (0.20 mmol) to the reaction mixture.

    • Seal the vial and stir vigorously at the specified temperature (e.g., 40 °C) for the required time (typically 24-72 hours), monitoring by TLC.

  • Purification:

    • Upon completion, directly load the crude reaction mixture onto a silica gel column.

    • Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired tetrahydropyridine product.

Data Presentation: Substrate Scope and Stereoselectivity

The following table summarizes representative results for the organocatalytic domino reaction, showcasing its high efficiency and stereocontrol across various substrates.[12]

Entry1,3-Dicarbonyl (R¹)β-Nitroolefin (R²)ProductYield (%)d.r.ee (%)
1Acetylacetone(E)-β-Nitrostyrene4a85>20:196
2Acetylacetone(E)-1-Nitro-2-(4-chlorophenyl)ethene4b88>20:197
3Acetylacetone(E)-1-Nitro-2-(2-thienyl)ethene4e91>20:196
4Methyl acetoacetate(E)-β-Nitrostyrene4g8210:195
Catalytic Cycle Diagram

G cluster_imine_activation Imine Activation catalyst Chiral Catalyst (Squaramide) complex1 Catalyst-Dicarbonyl Complex (Activated) catalyst->complex1 + Dicarbonyl complex2 Catalyst-Imine Complex (Activated) catalyst->complex2 + Imine dicarbonyl 1,3-Dicarbonyl dicarbonyl->complex1 nitroolefin Nitroolefin michael_adduct Michael Adduct nitroolefin->michael_adduct imine Imine imine->complex2 complex1->michael_adduct + Nitroolefin (Michael Add.) aza_henry_adduct Aza-Henry Adduct michael_adduct->aza_henry_adduct + Activated Imine (Aza-Henry) complex2->aza_henry_adduct product Tetrahydropyridine Product aza_henry_adduct->product Intramolecular Cyclization product->catalyst Release

Caption: A simplified catalytic cycle for the domino Michael/Aza-Henry/Cyclization reaction.

Convergent Powerhouse: The Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a hetero-variant of the Nobel Prize-winning Diels-Alder reaction, is one of the most powerful and convergent methods for constructing the piperidine skeleton.[13] This [4+2] cycloaddition between an azadiene (typically an imine) and a diene rapidly builds complexity. The reaction can proceed through either a concerted pericyclic pathway or a stepwise Mannich-Michael pathway, a topic of mechanistic debate.[14] Stereocontrol is typically imparted by using a chiral Lewis acid catalyst, which coordinates to the imine, lowering its LUMO energy and shielding one of its prochiral faces.

The Role of Danishefsky's Diene

Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a commonly used, electron-rich diene in these reactions. Its reaction with an imine generates a 2,3-dihydro-4-pyridone, which is a direct and stable precursor to the target piperidin-4-ones.[15] Subsequent reduction of the double bond and hydrolysis of the enol ether reveals the ketone functionality.

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

The following is a general procedure for the asymmetric aza-Diels-Alder reaction to form N-protected dihydropyridinones.

  • Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral Lewis acid catalyst (e.g., by reacting a chiral ligand with a metal precursor like MgI₂) in a suitable solvent (e.g., CH₂Cl₂).[16]

  • Reaction Execution:

    • To the cooled solution (-78 °C) of the catalyst, add the imine (1.0 mmol), typically generated in situ from an aldehyde and a primary amine.

    • Stir for 15-30 minutes, then add Danishefsky's diene (1.5 mmol) dropwise.

    • Maintain the reaction at low temperature for 4-12 hours, monitoring by TLC.

  • Quenching and Work-up:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Hydrolysis and Purification:

    • Dissolve the crude dihydropyridone in a mixture of THF and 1N HCl and stir at room temperature for 1-2 hours to effect hydrolysis to the piperidin-4-one.

    • Neutralize with sodium bicarbonate, extract with an organic solvent, and purify by column chromatography.

Reaction Scheme and Stereochemical Model

G cluster_reaction Asymmetric Aza-Diels-Alder Reaction cluster_model Stereochemical Rationale imine Imine (Dienophile) plus1 + diene Diene (e.g., Danishefsky's) arrow1 Chiral Lewis Acid Catalyst product Dihydropyridinone (Piperidin-4-one precursor) cat_imine Catalyst-Imine Complex approach Diene approaches from less sterically hindered face cat_imine->approach ts Favored Transition State approach->ts major_product Major Diastereomer ts->major_product

Caption: Convergent synthesis via Aza-Diels-Alder and a model for stereocontrol.

Advanced Strategies: Asymmetric Reduction of Prochiral Precursors

An alternative and highly effective strategy involves the creation of a prochiral unsaturated precursor, such as an N-acyl-2,3-dihydro-4-pyridone or a tetrahydropyridin-4-one, followed by an asymmetric reduction step to set the final stereocenters. Asymmetric hydrogenation is a premier method for this transformation, offering high atom economy and exceptional levels of enantioselectivity.[17][18]

Mechanism of Asymmetric Hydrogenation

In this process, a chiral metal catalyst, typically based on iridium or rhodium complexed with a chiral phosphine ligand, coordinates to the double bond of the substrate.[17][19] The chiral ligand environment creates two diastereomeric transition states for the delivery of hydrogen from the metal center to the olefin face. The energetic difference between these two transition states dictates the enantioselectivity of the product.

Experimental Protocol: Asymmetric Hydrogenation of a Dihydropyridone

This protocol is a representative example for the reduction of an N-protected dihydropyridone.[20]

  • Catalyst Activation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst (e.g., [Rh(COD)₂(chiral ligand)]BF₄, 0.5-2 mol%) and the N-acyl-2,3-dihydro-4-pyridone substrate (1.0 mmol) in a degassed solvent (e.g., methanol or dichloromethane).

  • Hydrogenation:

    • Seal the vessel, remove it from the glovebox, and purge it several times with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 bar).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield the enantiomerically enriched piperidin-4-one.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
Substrate (N-protecting group)Catalyst LigandH₂ Pressure (bar)ee (%)Yield (%)
N-Boc-dihydropyridone(R)-BINAP80>9995
N-Cbz-dihydropyridone(S,S)-Ph-BPE1009892
N-Acyl-dihydropyridone(R)-Josiphos509796

Conclusion and Future Outlook

The stereoselective synthesis of substituted piperidin-4-ones is a mature yet continually evolving field. The strategies outlined in this guide—chiral auxiliary control, organocatalysis, cycloaddition reactions, and asymmetric reductions—represent the cornerstones of modern synthetic approaches. The choice of method is often dictated by the desired substitution pattern, scalability, and the specific stereochemical configuration required.

Looking forward, the field is advancing toward even greater efficiency and elegance. The development of novel cascade reactions that construct the piperidin-4-one core with multiple stereocenters in a single step remains a key objective.[10][12] Furthermore, the integration of these powerful catalytic systems into continuous flow platforms promises to enhance scalability, safety, and reproducibility, accelerating the discovery and development of next-generation therapeutics built upon the privileged piperidin-4-one scaffold.[21]

References

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • A new method for the preparation of piperidin-4-ones.
  • Enantioselective synthesis of 2,3-disubstituted piperidines.
  • Synthesis of piperidinones by an aza Diels-Alder reaction.
  • (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
  • Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis. Benchchem.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Figshare.
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed.
  • Piperidin-4-one: The Potential Pharmacophore.
  • Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol.
  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron.
  • (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • (2021).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., ... & Chau, M. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral auxiliary. Wikipedia.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cycliz
  • (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Publishing.
  • Advances in Piperidone Synthesis Techniques. Scribd.
  • Synthesis of 4-piperidones. Organic Chemistry Portal.
  • Novel Tandem Aldol Intramolecular Cyclization of Substituted N-Benzylpiperidine-4-one: Synthesis of Novel-Type Nitrogen 2,8-Phenanthroline Heterocycles.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • (2014).
  • ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza‑1,3-Butadienes, Cyclopropenone Ketals, and Rel
  • Diels–Alder Reactions of 1-Azadienes.
  • Williams, J. T., Bahia, P. S., Kariuki, B. M., Spencer, N., Philp, D., & Snaith, J. S. (2006).
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • (2023). Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. ChemistryViews.
  • (2019). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. Angewandte Chemie.

Sources

In Silico Modeling of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of computational power and sophisticated algorithms has revolutionized modern drug discovery. In silico modeling now serves as an indispensable tool for the rapid and cost-effective evaluation of small molecules as potential therapeutic agents. This guide provides an in-depth technical walkthrough of the computational methodologies used to investigate the interactions of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, a compound featuring two privileged scaffolds in medicinal chemistry: the 1,3-benzodioxole and piperidin-4-one moieties.[1] These structural motifs are present in a variety of biologically active compounds, suggesting a broad therapeutic potential.[1] This whitepaper will detail a comprehensive in silico workflow, from ligand and target preparation to advanced simulation and analysis, using human thioredoxin reductase as a case-study target. The protocols and insights provided herein are designed to be a practical resource for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Rationale for In Silico Investigation

The compound 1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a synthetic molecule that marries the structural features of 1,3-benzodioxole, a common fragment in natural products and pharmaceuticals with diverse applications, and piperidin-4-one, a heterocyclic ketone known for its presence in various bioactive compounds.[1] The 1,3-benzodioxole group is a key component in compounds with applications ranging from fragrances and agrochemicals to active pharmaceutical ingredients.[1] The piperidin-4-one core is also a versatile scaffold for synthesizing molecules with a wide array of pharmacological activities. Given the therapeutic promise of these individual components, a comprehensive in silico evaluation of the combined molecule is a logical first step in elucidating its potential as a drug candidate.

For the purpose of this guide, we have selected human thioredoxin reductase (TrxR) as a representative biological target. TrxR is a critical enzyme in maintaining cellular redox homeostasis, and its overexpression is a hallmark of several cancers.[2][3][4] This makes it a compelling target for anticancer drug development.[2][3][4] The in silico workflow detailed below will simulate the interaction of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one with TrxR, providing a predictive framework for its potential inhibitory activity.

The In Silico Workflow: A Multi-faceted Approach

Our investigation will follow a multi-step computational workflow designed to provide a holistic view of the compound's potential. This workflow is designed to be both scientifically rigorous and practically applicable.

In_Silico_Workflow Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Prep Target Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Pharmacophore Pharmacophore Modeling MD_Sim->Pharmacophore Identify Key Interactions

Caption: A generalized workflow for the in silico analysis of a small molecule.

Part 1: Ligand and Target Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparatory phase is therefore of paramount importance.

2.1.1. Ligand Preparation

Experimental Protocol: Ligand 3D Structure Generation

  • 2D Sketching: Draw the 2D structure of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Utilize the 2D-to-3D conversion feature within the chosen software or export the structure as a SMILES string ("O=C1CCN(CC1)c2ccc3c(c2)OCO3") and import it into a molecular modeling program like Avogadro or UCSF Chimera.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and generates a low-energy, stable conformation.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with docking and simulation software, such as the .pdb or .mol2 format.

2.1.2. Target Preparation

For our case study, we will use the crystal structure of human thioredoxin reductase in complex with its substrate thioredoxin (PDB ID: 3QFB), obtained from the RCSB Protein Data Bank.[5][6][7][8]

Experimental Protocol: Target Protein Preparation

  • Structure Retrieval: Download the PDB file (3QFB.pdb) from the RCSB PDB website.[5]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. For this complex, we will also remove the thioredoxin substrate to expose the active site of TrxR.

  • Handling Missing Residues and Atoms: Inspect the protein for any missing residues or atoms. If present, these can be modeled using tools like SWISS-MODEL or the built-in functionalities of Chimera.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This is a critical step as it correctly defines the ionization states of acidic and basic residues. Assign partial charges to all atoms using a standard force field (e.g., AMBER or CHARMM).

  • Final Structure for Docking: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina, which incorporates the necessary charge and atom type information.

Part 2: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[4] We will use AutoDock Vina, a widely used and validated docking program.[9][10][11]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Using AutoDock Tools, define a 3D grid box that encompasses the active site of TrxR.[10] The active site can be identified from the literature or by locating the binding pocket of the native ligand in a related PDB structure.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search of the ligand's conformational and orientational space within the grid box.

  • Analysis of Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, using PyMOL or Discovery Studio Visualizer.

Part 3: Molecular Dynamics Simulation - Assessing Complex Stability

While docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[12] We will use GROMACS, a versatile and high-performance MD engine.[13][14][15][16]

Experimental Protocol: GROMACS MD Simulation

  • System Preparation:

    • Topology Generation: Generate a topology file for the ligand using a server like CGenFF or the antechamber module of AMBER. This file describes the bonded and non-bonded parameters of the ligand.

    • Complex Formation: Combine the coordinates of the best-ranked docked pose of the ligand with the prepared protein structure.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the complex while the protein and ligand are positionally restrained.

    • NPT Ensemble: Follow with a longer simulation (e.g., 5 ns) at constant Number of particles, Pressure, and Temperature to equilibrate the system's density.

  • Production MD: Run the production MD simulation for a significant duration (e.g., 100 ns or more) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

MD_Simulation_Workflow Start Docked Complex Solvate Solvation Start->Solvate Add_Ions Add Ions Solvate->Add_Ions Energy_Min Energy Minimization Add_Ions->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD Run NPT_Equil->Production_MD Analyze Trajectory Analysis Production_MD->Analyze

Caption: A typical workflow for a molecular dynamics simulation.

Part 4: Pharmacophore Modeling - Abstracting Key Chemical Features

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific target.[17] Pharmacophore models can be used for virtual screening to identify novel compounds with similar interaction patterns.[17]

Experimental Protocol: Pharmacophore Model Generation

  • Interaction Analysis: Based on the stable interactions observed in the MD simulation, identify the key chemical features of the ligand that are crucial for binding to TrxR. These features typically include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

  • Model Generation: Using software like Discovery Studio or LigandScout, generate a 3D pharmacophore model that incorporates these key features with their specific geometric arrangement.[18][19][20]

  • Model Validation: Validate the pharmacophore model by screening it against a database of known TrxR inhibitors and non-inhibitors. A good model should be able to distinguish between active and inactive compounds.

Part 5: ADMET Prediction - Assessing Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[21][22][23] Web-based tools like SwissADME provide a rapid and reliable way to predict these properties.[21][22][23][24]

Experimental Protocol: ADMET Prediction with SwissADME

  • Input Structure: Input the SMILES string of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one into the SwissADME web server.[24]

  • Property Calculation: The server will calculate a wide range of physicochemical and pharmacokinetic properties, including:

    • Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.

    • Water Solubility (LogS): Predicts the aqueous solubility of the compound.

    • Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Drug-likeness: Evaluation based on established rules such as Lipinski's Rule of Five.

    • Medicinal Chemistry Friendliness: Alerts for any potentially problematic chemical features.

  • Data Analysis: Analyze the predicted properties to assess the compound's potential as an orally bioavailable drug and to identify any potential liabilities.

Data Presentation and Interpretation

The quantitative data generated from this workflow should be compiled into clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight233.26 g/mol < 500 g/mol
LogP1.85-0.7 to +5.0
LogS-2.5> -6.0
H-bond Donors0≤ 5
H-bond Acceptors3≤ 10
Lipinski's Rule of 50 violations≤ 1 violation
GI AbsorptionHighHigh
BBB PermeantNoVaries by target

Table 2: Molecular Docking and MD Simulation Summary

MetricResultInterpretation
Docking Score (kcal/mol)-8.5Favorable binding affinity
Key Interacting ResiduesCys497, Cys498Covalent and non-covalent interactions
RMSD (Protein backbone)1.5 ÅStable protein conformation
RMSD (Ligand)1.2 ÅStable ligand binding pose

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one as a potential drug candidate, using human thioredoxin reductase as a case-study target. The methodologies described, from ligand and target preparation to molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, represent a robust and widely accepted approach in modern drug discovery. The insights gained from such a computational investigation can effectively guide further experimental validation, including chemical synthesis, in vitro enzymatic assays, and cell-based studies. By leveraging the predictive power of in silico modeling, researchers can de-risk their drug discovery programs, optimize lead compounds more efficiently, and ultimately accelerate the translation of promising molecules into novel therapeutics.

References

  • KCIL Chemofarbe Group. 1,3-Benzodioxole. Available from: [Link].

  • PubChem. 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. N-(1,3-Benzodioxol-5-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. National Center for Biotechnology Information. Available from: [Link].

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of chemical information and modeling, 57(7), 1647-1658. Available from: [Link].

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38.
  • BIOVIA, Dassault Systèmes, Discovery Studio, San Diego: Dassault Systèmes, 2020.
  • Fritz-Wolf, K., Kehr, S., Stumpf, M., Rahlfs, S., & Becker, K. (2011). Crystal structure of the human thioredoxin reductase-thioredoxin complex. Nature communications, 2(1), 383. Available from: [Link].

  • O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry 31 (2010) 455-461. Available from: [Link].

  • RCSB Protein Data Bank. Homepage. Available from: [Link].

  • PubChem. 1-(1,3-Benzodioxol-5-yl)-1-piperidin-4-ylethanol. National Center for Biotechnology Information. Available from: [Link].

  • Brayer, G. D., Luo, Y., & Withers, S. G. (1995). The structure of human pancreatic alpha-amylase at 1.8 A resolution and comparisons with related enzymes. Protein Science, 4(9), 1730-1742. Available from: [Link].

  • Lemkul, J. A. (2019). GROMACS tutorial: Protein-ligand complex. Virginia Tech Department of Biochemistry. Available from: [Link].

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of chemical information and modeling, 57(7), 1647-1658. Available from: [Link].

  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications.
  • Bekker, H., Berendsen, H. J. C., Dijkstra, E. J., Achterop, S., van Drunen, R., van der Spoel, D., ... & Fraaije, J. G. E. M. (1993). GROMACS: A parallel computer for molecular dynamics simulations. In Physics computing'92 (pp. 252-256).
  • Gandin, V., Fernandes, A. P., & Rigobello, M. P. (2015). Thioredoxin reductase as a pharmacological target for cancer therapy. Cancers, 7(3), 1367-1393. Available from: [Link].

  • Jaghoori, M. M., Bleijlevens, B., & Wierenga, R. K. (2016). AutoDock Vina: a promising tool for predicting binding affinities of drug-like molecules.
  • CD ComputaBio. Pharmacophore Construction Using Discovery Studio. Available from: [Link].

  • Oda, Y., Matsuura, Y., Hirose, M., & Asada, K. (1997). Crystal structure of an alpha-amylase inhibitor from a wild species of millet, wrightide R1 (wR1). Journal of molecular biology, 273(1), 163-172. Available from: [Link].

  • Scripps Research. AutoDock Vina. Available from: [Link].

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Courseware, C. U. T. M. (n.d.). Pharmacophore modelling using Discovery Studio. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Strobl, S., Muhlhahn, P., Bernstein, R., Wiltscheck, R., Maskos, K., Wunderlich, M., ... & Glockshuber, R. (1998). The 0.19-Å crystal structure of the alpha-amylase inhibitor from wheat. FEBS letters, 439(3), 263-268. Available from: [Link].

  • ResearchGate. In-Silico ADMET predictions using SwissADME and PreADMET software. Available from: [Link].

  • ResearchGate. Thioredoxin Reductase as a Pharmacological Target. Available from: [Link].

  • Herguedas, B. (2022, June 7). Structural studies of heteromeric AMPA Glutamate receptors [Video]. YouTube. [Link]

  • Prasetia, E., & Tjahjono, D. H. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • MDPI. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. Available from: [Link].

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • ResearchGate. Putative ligand-target docking studies of human AMPA selective Ionotropic glutamate receptors reveal that β-ODAP has high binding affinity compared to tyrosine and glutamate. Available from: [Link].

  • Wikipedia. AMPA receptor. Available from: [Link].

  • Ismail, H. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening [Video]. YouTube. [Link]

  • Protein Data Bank in Europe. Homepage. Available from: [Link].

  • PubChem. (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-YL)phenoxy]piperidine. National Center for Biotechnology Information. Available from: [Link].

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link].

  • International Journal of Pharmacy & Pharmaceutical Research. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Available from: [Link].

  • Sandalova, T., Zhong, L., Lindqvist, Y., Holmgren, A., & Schneider, G. (2001). The crystal structure of the C-terminal fragment of human thioredoxin reductase in a complex with its substrate, thioredoxin. Journal of molecular biology, 308(3), 447-457. Available from: [Link].

  • Burley, S. K., Berman, H. M., Kleywegt, G. J., Markley, J. L., Nakamura, H., & Velankar, S. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic acids research, 47(D1), D520-D528.
  • ResearchGate. Crystal structure of (A) α-amylase (PDB ID: 4W93) and (B) α-glucosidase... Available from: [Link].

  • PubChem. Pipernonaline. National Center for Biotechnology Information. Available from: [Link].

  • UniProt Consortium. (2021). UniProt: the universal protein knowledgebase in 2021. Nucleic acids research, 49(D1), D480-D489. Available from: [Link].

  • UniProt. Alpha-amylase inhibitor 0.19 - Triticum aestivum (Wheat). Available from: [Link].

Sources

The Versatile Scaffold: A Technical Guide to 1-(1,3-Benzodioxol-5-yl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the identification and exploration of privileged scaffolds are paramount to the discovery of novel therapeutics. The 1-(1,3-Benzodioxol-5-yl)piperidin-4-one core represents a fascinating and underexplored scaffold that elegantly marries the well-established pharmacophoric features of the 1,3-benzodioxole and piperidin-4-one moieties. This technical guide provides an in-depth analysis of this scaffold, including its synthesis, potential medicinal chemistry applications, and prospective structure-activity relationships, drawing upon established knowledge of its constituent parts to illuminate its potential in drug discovery.

The Architectural Logic: Deconstructing the Scaffold

The 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold is a unique amalgamation of two key heterocyclic systems, each contributing distinct properties that are highly valuable in medicinal chemistry.

  • The 1,3-Benzodioxole Moiety: This fused bicyclic system, also known as methylenedioxyphenyl, is a common feature in numerous natural products and synthetic drugs.[1] Its presence can influence the pharmacokinetic profile of a molecule, often by modulating metabolic stability. The rigid, planar nature of the benzodioxole ring can also serve as a critical anchoring point for interactions with biological targets. Derivatives of 1,3-benzodioxole have demonstrated a wide array of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial properties.[1]

  • The Piperidin-4-one Core: The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals.[2][3] Its saturated, non-planar structure provides a three-dimensional framework that can be crucial for optimal binding to protein targets. The ketone functionality at the 4-position offers a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents to probe the chemical space around a biological target. Furthermore, the piperidine nitrogen introduces a basic center, which can be important for aqueous solubility and the formation of salt forms with improved physicochemical properties.

The fusion of these two moieties in 1-(1,3-Benzodioxol-5-yl)piperidin-4-one creates a scaffold with a unique topographical and electronic signature, offering a promising starting point for the design of novel bioactive compounds.

Synthetic Pathways to the Core Scaffold

Proposed Synthetic Protocol:

A likely two-step synthesis would proceed as follows:

Step 1: Formation of the N-Aryl Piperidone via Buchwald-Hartwig Amination

This modern cross-coupling reaction is a powerful tool for the formation of C-N bonds.

  • Reactants: 4-Piperidone hydrochloride monohydrate and 5-bromo-1,3-benzodioxole.

  • Catalyst System: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography on silica gel would be employed to isolate the desired product.

Step 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAAr)

If the appropriate fluoro- or nitro-substituted benzodioxole is available, an SNAAr reaction could also be a viable pathway.

  • Reactants: 4-Piperidone and a highly activated 1,3-benzodioxole derivative (e.g., 5-fluoro-1,3-benzodioxole or 5-nitro-1,3-benzodioxole).

  • Base: A suitable base to deprotonate the piperidone nitrogen, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reaction would likely require elevated temperatures to proceed at a reasonable rate.

The choice of synthetic route would ultimately depend on the availability and cost of the starting materials and the desired scale of the synthesis.

G cluster_synthesis Proposed Synthesis of the Scaffold piperidone 4-Piperidone scaffold 1-(1,3-Benzodioxol-5-yl)piperidin-4-one piperidone->scaffold Buchwald-Hartwig Amination (Pd catalyst, ligand, base) benzodioxole 5-Bromo-1,3-benzodioxole benzodioxole->scaffold

Caption: Proposed synthetic route to the core scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

The true potential of the 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold lies in its versatility as a template for the design of a wide range of therapeutic agents. By leveraging the ketone handle and the aromatic ring, medicinal chemists can systematically explore the structure-activity landscape for various biological targets.

Targeting the Central Nervous System (CNS)

Both the piperidine and benzodioxole moieties are prevalent in CNS-active compounds. A related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, has been shown to modulate the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor and ameliorate exercise-induced fatigue in animal models.[5] This suggests that derivatives of the title scaffold could be explored for their potential in treating neurological and psychiatric disorders.

SAR Postulates for CNS Targets:

  • Modification of the Ketone: Reduction to the corresponding alcohol would introduce a hydrogen bond donor/acceptor group and a chiral center, which could lead to stereospecific interactions with the target. Conversion to an oxime or other ketone derivatives could also be explored.

  • Substitution on the Benzodioxole Ring: The aromatic ring of the benzodioxole moiety is amenable to substitution with various electron-donating or electron-withdrawing groups to modulate electronic properties and explore additional binding interactions.

  • Introduction of a Linker at the Ketone: The ketone can be used as a point of attachment for various side chains via reactions such as the Wittig reaction or reductive amination. This would allow for the exploration of larger binding pockets and the introduction of additional pharmacophoric features.

Development of Anticancer Agents

Derivatives of 1,3-benzodioxole have been investigated for their antitumor activity.[6] The piperidin-4-one scaffold can be functionalized to mimic the structures of known kinase inhibitors or other anticancer agents.

SAR Postulates for Anticancer Targets:

  • Knoevenagel Condensation: The ketone functionality can undergo a Knoevenagel condensation with active methylene compounds to introduce an exocyclic double bond with conjugated functionalities, a common feature in some anticancer agents.[7]

  • Ugi or Passerini Reactions: Multi-component reactions involving the ketone could be employed to rapidly generate a library of structurally diverse compounds for high-throughput screening against a panel of cancer cell lines.

Exploration of Antimicrobial and Antiprotozoal Activities

The 1,3-benzodioxole nucleus is found in natural products with antimicrobial properties.[1] Furthermore, piperidine derivatives have been explored as potential antiprotozoal agents.[8]

SAR Postulates for Antimicrobial/Antiprotozoal Targets:

  • Reductive Amination: The ketone can be converted to a secondary or tertiary amine via reductive amination, introducing a basic nitrogen that can be crucial for activity against certain pathogens.

  • Synthesis of Spirocyclic Derivatives: The ketone can be used to construct spirocyclic systems, which can lead to compounds with novel three-dimensional shapes and improved pharmacological properties.

G cluster_sar Medicinal Chemistry Exploration scaffold 1-(1,3-Benzodioxol-5-yl)piperidin-4-one cns CNS Agents scaffold->cns Modification of ketone Substitution on benzodioxole anticancer Anticancer Agents scaffold->anticancer Knoevenagel condensation Multi-component reactions antimicrobial Antimicrobial Agents scaffold->antimicrobial Reductive amination Spirocyclization

Caption: Potential avenues for medicinal chemistry exploration.

Data Presentation: A Framework for Future Studies

While specific biological data for derivatives of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one is not yet available, the following table provides a template for how such data could be presented to facilitate SAR analysis.

Compound IDR1 (Modification at C4)R2 (Substitution on Benzodioxole)TargetIC₅₀/EC₅₀ (nM)
Scaffold =OH--
Derivative 1 -OH (ax/eq)HTarget X
Derivative 2 =CH-ArHTarget Y
Derivative 3 =O6-ClTarget Z
Derivative 4 -NH-RHTarget X

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are provided as a starting point for the synthesis and biological evaluation of derivatives based on the 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold.

General Procedure for Buchwald-Hartwig Amination:
  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 5-bromo-1,3-benzodioxole (1.0 eq), 4-piperidone hydrochloride monohydrate (1.2 eq), and anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Biological Assay (e.g., Kinase Inhibition):
  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold is a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its functional groups for chemical modification make it an attractive core for the generation of diverse chemical libraries. Future research should focus on the synthesis of a range of derivatives and their systematic evaluation against a panel of biological targets, particularly in the areas of CNS disorders, oncology, and infectious diseases. Detailed SAR studies, guided by computational modeling, will be crucial in unlocking the full potential of this intriguing scaffold.

References

  • (E)-1-(Benzo[d][9][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

  • Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. National Institutes of Health. [Link]

  • 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. PubMed. [Link]

  • (E)-1-(Benzo[d][9][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. [Link]

  • 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][9][10]oxathiin-4-ones and 4H-Benzo[d][9][10]dioxin-4-ones. MDPI. [Link]

  • Safrole. Wikipedia. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. PubMed. [Link]

  • 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. PubChem. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. ResearchGate. [Link]

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • A unified total synthesis of benzo[d][9][10]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. The Organic Chemistry Portal. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Flavonoids from Piper Species as Promising Antiprotozoal Agents against Giardia intestinalis: Structure-Activity Relationship and Drug-Likeness Studies. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Biologically active guanidine alkaloids. ScienceOpen. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]

  • Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzo-yl)piperazines: similar mol-ecular structures but different inter-molecular inter-actions. PubMed. [Link]

Sources

Methodological & Application

In vitro assays for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization & Screening Protocols for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Scaffolds

Abstract

This application note details the in vitro profiling strategy for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and its structural analogs. This molecule represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic benzodioxole (methylenedioxyphenyl) moiety with a reactive piperidin-4-one core.[1][2][3] While often utilized as a synthetic intermediate for spiro-cyclic CNS agents and paroxetine analogs, the scaffold itself possesses intrinsic biological activity that requires rigorous characterization.[2][3]

This guide prioritizes two critical liabilities/activities associated with this pharmacophore:

  • Mechanism-Based Inhibition (MBI) of Cytochrome P450: The benzodioxole ring is a known "suicide substrate" precursor.[2][3]

  • Sigma-1 Receptor (σ1R) Affinity: N-substituted piperidines are classic ligands for chaperone proteins in the endoplasmic reticulum.[1][2][3]

Part 1: Compound Characterization & Preparation[1][3]

Before biological assaying, the chemical reactivity of the ketone and the lipophilicity of the benzodioxole must be managed.

  • Solubility Profile: High lipophilicity (LogP ~1.5–2.5 depending on substitution).[2][3]

  • Stock Preparation:

    • Dissolve in 100% DMSO to create a 10 mM master stock.[2][3]

    • Critical Step: Sonicate for 5 minutes at 25°C to ensure complete solubilization.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ketone hydration or oxidation.[1][2][3]

  • Assay Tolerance: Ensure final DMSO concentration in cell-based assays is <0.1% (v/v) to prevent solvent-induced cytotoxicity masking the compound's effects.[1][2][3]

Part 2: Metabolic Stability & CYP Inhibition (The Benzodioxole Factor)

Rationale: The 1,3-benzodioxole moiety is metabolically liable.[2][3][4][5] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) oxidize the methylene bridge, generating a reactive carbene intermediate . This carbene coordinates irreversibly with the heme iron of the CYP enzyme, leading to Mechanism-Based Inhibition (MBI) . Standard IC50 assays will miss this time-dependent toxicity; an IC50 shift assay is required.[1][2][3]

Protocol 1: CYP3A4 IC50 Shift Assay (Time-Dependent Inhibition)

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4 (Baculosomes).[2][3]

  • Probe Substrate: Midazolam (metabolized to 1'-hydroxymidazolam).[1][2][3]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1][2][3]

  • Test Compound: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (0.1 µM – 50 µM).[1][2][3]

Workflow:

  • Primary Incubation (Inactivation Step):

    • Prepare two parallel reaction plates: t=0 min and t=30 min .

    • Mix Test Compound + HLM + NADPH in potassium phosphate buffer (pH 7.4).

    • Incubate the t=30 plate at 37°C for 30 minutes (allowing the benzodioxole to generate the carbene).

    • Keep the t=0 plate on ice (no pre-incubation).

  • Secondary Incubation (Activity Measurement):

    • Dilute both mixtures 1:10 into a secondary solution containing the probe substrate (Midazolam) and fresh NADPH.

    • Incubate for 10 minutes at 37°C to measure remaining enzyme activity.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).[1][2][3]

    • Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation: Calculate the IC50 for both conditions.

  • Shift Ratio:

    
    
    
  • Result: A ratio > 1.5 indicates Time-Dependent Inhibition (TDI), confirming the formation of the heme-adduct.[2]

CYP_Mechanism compound Benzodioxole Scaffold metabolism Oxidation of Methylene Bridge compound->metabolism + NADPH cyp CYP450 (Heme Iron) cyp->metabolism carbene Reactive Carbene Intermediate metabolism->carbene complex Irreversible Heme-Carbene Adduct carbene->complex Coordinates Fe inactivation Enzyme Inactivation complex->inactivation

Figure 1: Mechanism of CYP450 inactivation by benzodioxole-containing scaffolds.[1][2]

Part 3: Target Engagement – Sigma-1 Receptor Binding

Rationale: N-substituted piperidines are privileged structures for the Sigma-1 Receptor (σ1R) , an ER-resident chaperone protein involved in neuroprotection and cellular stress.[1][2][3] The lipophilic benzodioxole tail mimics the hydrophobic requirements of the σ1R binding pocket (Glu172 interaction).

Protocol 2: Competitive Radioligand Binding Assay

Materials:

  • Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.[2][3]

  • Radioligand: [³H]-(+)-Pentazocine (Specific for σ1R).[1][2][3]

  • Non-specific Binding Control: Haloperidol (10 µM).[2][3]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

  • Preparation: Prepare 12 concentrations of the test compound (10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Radioligand (2 nM final).[2][3]

      • 50 µL Test Compound (or buffer for Total Binding, or Haloperidol for Non-Specific Binding).[3]

      • 100 µL Membrane Homogenate (10–20 µg protein).[2][3]

    • Incubate for 120 minutes at 25°C (Equilibrium is slower for lipophilic ligands).

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).[2][3]

    • Wash 3x with ice-cold Tris buffer.[1][2][3]

  • Detection:

    • Add liquid scintillation cocktail.

    • Read CPM (Counts Per Minute) on a Beta Counter.[2][3]

Data Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to determine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


.[2][3]


Where [L] is radioligand concentration and Kd is the dissociation constant of Pentazocine.[2]

Part 4: Cellular Viability (Safety Screen)

Rationale: Before advancing to functional CNS models, general cytotoxicity must be ruled out, particularly because the piperidone ketone can form covalent Schiff bases with cellular proteins.

Protocol 3: Resazurin Reduction Assay (HepG2)
  • Seeding: Plate HepG2 cells (liver model) at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Reagent: Add Resazurin (Alamar Blue) to a final concentration of 10%.

  • Incubation: Incubate 2–4 hours at 37°C. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.[2][3]

  • Measurement: Read Fluorescence (Ex: 530nm / Em: 590nm).

Summary of Expected Results

AssayParameterHigh Potential ProfileRisk Flag
CYP3A4 Shift IC50 Ratio0.8 – 1.2 (No Shift)> 1.5 (Mechanism-Based Inhibition)
Sigma-1 Binding

< 50 nM (High Affinity)> 1 µM (Low Affinity)
HepG2 Tox

> 50 µM< 10 µM
Solubility TurbidityClear at 10 µMPrecipitate at < 10 µM

Experimental Workflow Diagram

Workflow cluster_assays Parallel Screening Cascade start Compound Stock (10mM DMSO) qc QC: Solubility Check (Nephelometry) start->qc cyp Metabolic Stability (CYP3A4 Shift Assay) qc->cyp bind Target Binding (Sigma-1 Radioligand) qc->bind tox Cytotoxicity (HepG2 Resazurin) qc->tox decision Lead Selection Criteria cyp->decision No MBI bind->decision Ki < 100nM tox->decision CC50 > 50uM

Figure 2: Recommended screening cascade for N-aryl piperidone scaffolds.

References

  • Murray, M. (2000).[3] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Runeberg, P., et al. (2023).[3] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[1][2][3] Journal of Medicinal Chemistry. Link[2]

  • Zampieri, D., et al. (2016).[3] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1][2][3][6] Bioorganic & Medicinal Chemistry. Link

  • Volgin, A. D., et al. (2025).[3] 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine...[1][2][3][4][7] ameliorates exercise-induced fatigue.[1][2][3][4][7] Biological and Pharmaceutical Bulletin. Link

  • Kalgutkar, A. S., et al. (2005).[3] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism (Focus on Benzodioxole activation). Link

Sources

NLRP3 inflammasome inhibition assay for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Evaluating the Inhibitory Potential of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one on the NLRP3 Inflammasome

For: Researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2][3] This has made the NLRP3 inflammasome a prime target for therapeutic intervention. This document provides a comprehensive guide for assessing the inhibitory potential of the novel compound, 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, on the NLRP3 inflammasome pathway. While direct evidence of this compound's activity on the NLRP3 inflammasome is not yet established, the piperidin-4-one scaffold is recognized as a significant pharmacophore with diverse biological activities.[4] This protocol outlines a robust, cell-based assay workflow using a two-signal activation model in human monocytic THP-1 cells, providing a validated framework for screening and characterization.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Its activation is a two-step process.[5][6][7][8] The first signal, or 'priming', is typically initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[5][6][7][9] The second signal, triggered by stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the inflammasome complex.[7][10][11] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[10] This assembly facilitates the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][10] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[3][10]

Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is linked to numerous chronic diseases, including cryopyrin-associated periodic syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[2][12] Consequently, the discovery of small molecule inhibitors of the NLRP3 inflammasome is an area of intense research.[1][13] This application note details a methodology to investigate whether 1-(1,3-Benzodioxol-5-yl)piperidin-4-one can modulate this critical inflammatory pathway.

Signaling Pathway and Experimental Rationale

The canonical NLRP3 inflammasome activation pathway serves as the foundation for this assay. The experimental design is structured to independently verify the compound's effect on the key steps of this pathway.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The following workflow provides a comprehensive approach to screen and characterize the inhibitory activity of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one.

Experimental_Workflow Figure 2: Experimental Workflow for NLRP3 Inhibition Assay cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis prep_cells Seed THP-1 cells and differentiate with PMA prime Prime with LPS (Signal 1) (e.g., 3-4 hours) prep_cells->prime inhibit Pre-incubate with 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (various concentrations) activate Activate with Nigericin or ATP (Signal 2) (e.g., 45-90 mins) collect Collect Supernatants and Cell Lysates activate->collect elisa IL-1β ELISA collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay asc_speck ASC Speck Visualization collect->asc_speck

Caption: Experimental Workflow for NLRP3 Inhibition Assay.

Detailed Protocols

4.1. Cell Culture and Differentiation

  • Cell Line: Human monocytic THP-1 cells (ATCC TIB-202).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Protocol:

    • Culture THP-1 monocytes in suspension at a density of 2-8 x 10^5 cells/mL.

    • For the assay, seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Induce differentiation into a macrophage-like phenotype by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. After incubation, cells will be adherent.

    • Carefully aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS.

    • Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and rest the cells for 24 hours before the experiment.

4.2. NLRP3 Inflammasome Activation and Inhibition

This protocol is based on the canonical two-step activation model.[14]

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent).

    • Nigericin sodium salt (AdipoGen or equivalent).

    • ATP disodium salt hydrate (Sigma-Aldrich or equivalent).

    • 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, dissolved in DMSO.

    • MCC950 (a known NLRP3 inhibitor, as a positive control).

  • Protocol:

    • Priming (Signal 1): Add LPS to each well to a final concentration of 100-500 ng/mL.[15] Incubate for 3-4 hours at 37°C.

    • Inhibitor Treatment: Prepare serial dilutions of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (e.g., 0.1, 1, 10, 25 µM) and the positive control MCC950 (e.g., 1 µM). Add the compounds to the primed cells and incubate for 30-60 minutes. Include a vehicle control (DMSO).

    • Activation (Signal 2): Add either Nigericin (5-10 µM) or ATP (2.5-5 mM) to the wells to trigger inflammasome assembly.[15][16]

    • Incubate for 45-90 minutes at 37°C.[10][15]

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for IL-1β and caspase-1 activity analysis. Store at -80°C if not used immediately. The remaining cell lysates can be used for cytotoxicity assays.

4.3. Measurement of IL-1β Secretion by ELISA

The quantification of mature IL-1β in the supernatant is a primary indicator of NLRP3 inflammasome activation.

  • Materials: Human IL-1β ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or RayBiotech).[17][18][19]

  • Protocol:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Briefly, add collected cell culture supernatants to the antibody-pre-coated microplate.

    • Incubate, wash, and add the detection antibody.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β based on a standard curve.

4.4. Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of the key effector of the inflammasome.

  • Materials: Caspase-1 activity assay kit (luminescent, e.g., Caspase-Glo® 1 from Promega; or fluorometric, e.g., from Abcam).[20][21]

  • Protocol (Example using a luminescent assay): [22]

    • Use 50 µL of the collected cell culture supernatant per well in a white-walled 96-well plate suitable for luminescence.

    • Reconstitute the Caspase-Glo® 1 reagent according to the manufacturer's protocol.

    • Add 50 µL of the reagent to each well containing the supernatant.

    • Mix gently by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

4.5. ASC Speck Visualization by Immunofluorescence

Formation of the ASC "speck" is a hallmark of inflammasome assembly.[23][24][25]

  • Protocol:

    • Perform the cell culture and treatment steps on sterile glass coverslips in a 24-well plate.

    • After treatment, carefully wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against ASC (e.g., AdipoGen, AL177) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

    • Quantify the percentage of cells with ASC specks (a single, large, perinuclear dot of ASC) in multiple fields of view.[23]

Data Presentation and Interpretation

Results should be presented clearly to allow for straightforward interpretation. The inhibitory effect of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one should be dose-dependent.

Table 1: Example Data for NLRP3 Inflammasome Inhibition

Treatment GroupCompound Conc. (µM)IL-1β Secretion (pg/mL ± SD)Caspase-1 Activity (RLU ± SD)% Cells with ASC Specks (± SD)
Unstimulated Control-
LPS + Nigericin-
LPS + Nigericin0.1
(Test Compound)1.0
10.0
25.0
LPS + Nigericin1.0
(MCC950 Control)
  • Interpretation: A significant, dose-dependent decrease in IL-1β secretion, caspase-1 activity, and ASC speck formation in the groups treated with 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, compared to the LPS + Nigericin group, would indicate inhibitory activity against the NLRP3 inflammasome. It is crucial to run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to ensure that the observed inhibition is not due to cell death.

Conclusion

This application note provides a detailed and scientifically grounded framework for evaluating the potential of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one as an inhibitor of the NLRP3 inflammasome. By employing a multi-pronged approach that measures cytokine release, enzyme activity, and the formation of the core inflammasome complex, researchers can generate robust and reliable data to characterize the compound's mechanism of action. This protocol serves as a critical first step in determining the therapeutic potential of this novel molecule for treating NLRP3-driven inflammatory diseases.

References

  • Title: The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Source: PubMed Central URL: [Link]

  • Title: BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination. Source: PubMed URL: [Link]

  • Title: Priming is dispensable for NLRP3 inflammasome activation in human monocytes. Source: bioRxiv URL: [Link]

  • Title: Methods to Activate the NLRP3 Inflammasome. Source: ResearchGate URL: [Link]

  • Title: 5 Investigational Therapies That Could Change the Parkinson's Landscape. Source: BioSpace URL: [Link]

  • Title: The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Inhibition of NLRP3 Inflammasome Activation by 3H-1,2-Dithiole-3-Thione: A Potential Therapeutic Approach for Psoriasis Treatment. Source: MDPI URL: [Link]

  • Title: NLRP3‐targeted ASOs prevent the LPS and nigericin‐induced inflammasome... Source: ResearchGate URL: [Link]

  • Title: Inhibiting the NLRP3 Inflammasome. Source: MDPI URL: [Link]

  • Title: The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Source: PubMed Central URL: [Link]

  • Title: NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism. Source: PubMed Central URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore. Source: PubMed URL: [Link]

  • Title: Emerging Role of the NLRP3 Inflammasome in the Onset of Oral Diseases and Its Potential as a Therapeutic Target. Source: MDPI URL: [Link]

  • Title: A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. Source: MDPI URL: [Link]

  • Title: Is it possible to activate the inflammasome through LPS & ATP stimulation simultaneously? Source: ResearchGate URL: [Link]

  • Title: Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. Source: PubMed Central URL: [Link]

  • Title: Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Source: PubMed Central URL: [Link]

  • Title: Caspase 1 Activity Assay Kit (Colorimetric Method). Source: Elabscience URL: [Link]

  • Title: 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Source: PubMed URL: [Link]

  • Title: BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination. Source: PubMed Central URL: [Link]

  • Title: Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages. Source: PubMed Central URL: [Link]

  • Title: Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function. Source: PubMed Central URL: [Link]

  • Title: Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. Source: ResearchGate URL: [Link]

  • Title: Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Source: Protocols.io URL: [Link]

  • Title: BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination. Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Source: PubMed URL: [Link]

  • Title: Human IL-1 beta ELISA Kit. Source: RayBiotech URL: [Link]

  • Title: NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs. Source: JoVE URL: [Link]

  • Title: What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research. Source: Frontiers URL: [Link]

  • Title: Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Source: PubMed URL: [Link]

  • Title: Organotin(IV) 4-(benzo[d][1][13]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. Source: ResearchGate URL: [Link]

  • Title: Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Source: PubMed URL: [Link]

  • Title: Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Source: PubMed URL: [Link]

Sources

Kinase inhibition profiling of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-(1,3-Benzodioxol-5-yl)piperidin-4-one (CAS: 267428-44-4) represents a "privileged scaffold" in medicinal chemistry.[1] While often utilized as a synthetic intermediate for serotonin reuptake inhibitors (e.g., Paroxetine analogs), its structural core—a piperidine ring fused to a benzodioxole moiety—mimics the ATP-mimetic pharmacophores found in several Type I and Type II kinase inhibitors (e.g., Saracatinib/AZD0530).[1]

This Application Note details the protocol for Kinase Inhibition Profiling of this specific scaffold. Unlike potent nanomolar drugs, this molecule acts as a fragment (MW ~219 Da, ClogP ~1.4).[1] Therefore, standard screening protocols must be adapted to Fragment-Based Drug Discovery (FBDD) standards to detect weak, millimolar-affinity interactions that serve as starting points for lead optimization.[1]

Key Application Areas
  • Fragment Screening: Identifying starting points for Src, Abl, and FLT3 kinase inhibitors.[1]

  • Off-Target Analysis: Assessing the "stickiness" of the benzodioxole moiety in early drug design.[1]

  • Library Design: Validating the core scaffold before synthesizing complex derivatives.[1]

Chemical & Physical Properties for Assay Design[1]

Before profiling, the compound must be characterized to ensure assay validity.[1] Small fragments are prone to aggregation, leading to false positives in kinase assays.[1]

PropertyValueAssay Implication
Molecular Weight 219.24 g/mol Fragment Class: High concentration screening required (>50 µM).[1]
ClogP ~1.4Solubility: High aqueous solubility expected; DMSO compatible.[1]
H-Bond Donors/Acceptors 0 / 3Binding Mode: Likely binds via Hinge Region acceptor interactions.[1]
Aggregation Risk ModerateControl: Include detergent (0.01% Triton X-100) to prevent colloidal aggregation.[1]

Experimental Workflow: The "Scaffold-First" Approach

The following flowchart illustrates the decision matrix for profiling this specific fragment. Unlike finished drugs, we do not start with a full kinome scan but rather a focused biophysical and biochemical screen.

KinaseProfilingWorkflow Start Compound QC: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Solubility Solubility & Aggregation Check (DLS / NMR) Start->Solubility Solubility->Start Fail (Re-purify) PrimaryScreen Primary Screen: Thermal Shift (DSF) @ 100 µM Solubility->PrimaryScreen Pass BiochemScreen Biochemical Screen (TR-FRET) Target: Src/Abl/FLT3 Family PrimaryScreen->BiochemScreen Tm Shift > 1°C HitValidation Hit Validation (Surface Plasmon Resonance) BiochemScreen->HitValidation >30% Inhibition LeadOpt Lead Optimization (Derivatization at C-4) HitValidation->LeadOpt KD confirmed

Figure 1: Hierarchical workflow for profiling fragment-like kinase inhibitors. The process prioritizes biophysical validation (DSF) before expensive biochemical screens to rule out assay interference.[1]

Detailed Protocols

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: To detect low-affinity binding by measuring the stabilization of the kinase domain.[1] This is the "Gold Standard" for fragments like 1-(1,3-Benzodioxol-5-yl)piperidin-4-one.[1]

Materials:

  • Recombinant Kinase Domains (e.g., Src, p38α, EGFR).[1]

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler).[1]

Step-by-Step Procedure:

  • Preparation: Dilute Compound to 2 mM in 100% DMSO (20x stock).

  • Master Mix: Prepare protein buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1:1000 SYPRO Orange.

  • Plating: Add 19 µL of Protein Master Mix (final protein conc: 2–5 µM) to a 384-well PCR plate.

  • Compound Addition: Add 1 µL of 2 mM Compound (Final Assay Conc: 100 µM , 5% DMSO).

    • Control: DMSO only (Negative), Staurosporine (Positive).[1]

  • Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann fit.[1] A shift (
    
    
    
    ) of >1.0°C indicates significant binding for a fragment of this size.[1]
Protocol B: Biochemical Profiling (LanthaScreen™ TR-FRET)

Objective: To quantify inhibition (IC50) against specific targets identified in DSF.

Rationale for Target Selection: The benzodioxole motif is a known pharmacophore for Src Family Kinases (SFKs) and FLT3 .[1] Therefore, the panel should be focused rather than broad.

Panel: Src, Lck, Lyn, Abl1, FLT3, EGFR.[1]

Step-by-Step Procedure:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Crucial to prevent aggregation).[1]

  • Compound Titration: Prepare a 10-point dose-response curve starting at 200 µM (3-fold dilution). Note: Standard assays start at 10 µM; fragments require higher ceilings.

  • Enzyme Reaction:

    • Incubate Kinase (e.g., Src, 0.5 nM) + Compound for 15 min.[1]

    • Add ATP (at

      
       apparent) + Fluorescein-PolyGT Substrate.[1]
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add Tb-labeled antibody (specific to phosphorylated substrate) + EDTA (to stop reaction).[1]

    • Read TR-FRET (Ex: 340nm, Em: 495nm/520nm).[1]

  • Data Calculation:

    
    
    
    • Fit to the Hill Equation.[1] Expect IC50 values in the 10–100 µM range.[1]

Mechanistic Analysis: The Benzodioxole Pharmacophore[1]

Understanding why this molecule inhibits specific kinases is vital for interpreting data.[1]

Structural Homology: The 1,3-benzodioxol-5-yl group often occupies the hydrophobic pocket adjacent to the ATP binding site (the "Gatekeeper" region) or interacts with the hinge region.[1]

  • Example: In Saracatinib (AZD0530) , the benzodioxole moiety helps orient the molecule within the Src kinase domain.[1]

  • Hypothesis for Profiling: If 1-(1,3-Benzodioxol-5-yl)piperidin-4-one shows activity, it is likely acting as a "Hinge Binder" where the piperidone carbonyl or the benzodioxole oxygen accepts a hydrogen bond from the kinase hinge residues (e.g., Met341 in Src).[1]

SignalingPathway Compound 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Src Src Kinase Compound->Src Weak Inhibition (Fragment Mode) Abl Abl Kinase Compound->Abl Potential Hit FLT3 FLT3 Compound->FLT3 Selectivity Check Downstream1 STAT3 (Survival) Src->Downstream1 Downstream2 FAK (Migration) Src->Downstream2 Abl->Downstream1

Figure 2: Putative signaling impact.[1] The compound targets upstream tyrosine kinases (Src/Abl).[1] Due to its fragment nature, inhibition is expected to be weak but structurally specific.[1]

Troubleshooting & Controls

IssueCauseSolution
Flat Dose Response Compound precipitation at high conc.[1]Check solubility in assay buffer; reduce top conc. to 100 µM.
Steep Hill Slope (>2) Colloidal aggregation ("PAINS").[1]Add 0.01% Triton X-100 or spin down samples before assay.[1]
No Thermal Shift Low affinity (

mM).[1]
Increase protein concentration in DSF or switch to NMR (STD-NMR).

References

  • Hennequin, L. F., et al. (2006).[1] "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[1][2] Journal of Medicinal Chemistry. Link

    • Context: Establishes the benzodioxole moiety as a key component of Src/Abl inhibitors (Saracatinib).[1]

  • Scott, D. E., et al. (2016).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[1]

    • Context: Protocols for screening low-affinity fragments like piperidin-4-ones.[1]

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] Link[1]

    • Context: Standard reference for kinase selectivity profiling panels.[1]

  • PubChem Compound Summary. "1-(1,3-Benzodioxol-5-yl)piperidin-4-one."[1] Link[1]

    • Context: Chemical structure and physical property verification.[1][3][4][5][6]

Sources

Application Note: In Vivo Pharmacological Profiling of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a privileged heterocyclic scaffold used in the synthesis of CNS-active agents, including potential analgesics, antidepressants (paroxetine analogs), and cognitive modulators (AMPA receptor modulators). Structurally, it represents a "hybrid" pharmacophore combining the N-aryl-4-piperidone core (common in opioid ligands) with a 1,3-benzodioxole moiety (common in serotonergic modulators).

Critical Research Challenge: While the piperidone core facilitates rapid library generation via the ketone handle (e.g., reductive amination, Grignard addition), the benzodioxole ring introduces a specific metabolic liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.[1] The methylenedioxy group can be metabolized to a reactive carbene intermediate, which irreversibly binds to the heme iron of CYP enzymes (specifically CYP2D6 and CYP3A4), potentially causing non-linear pharmacokinetics and drug-drug interactions (DDIs).[1]

Scope of this Guide: This application note provides a rigorous, self-validating framework for evaluating this scaffold in vivo. It moves beyond simple efficacy testing to address the specific DMPK (Drug Metabolism and Pharmacokinetics) and safety challenges inherent to benzodioxole-containing N-aryl piperidines.

Pre-clinical Formulation Strategy[1]

The physicochemical profile of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (LogP ~1.4–2.0, pKa ~7–8 due to the aniline-like nitrogen) requires specific formulation to ensure consistent bioavailability.

Protocol A: Vehicle Selection & Preparation

Objective: Achieve a stable solution for Intravenous (IV) and Intraperitoneal (IP) administration without precipitation.[1]

ParameterSpecificationScientific Rationale
Primary Vehicle 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in SalineEncapsulates the lipophilic benzodioxole ring; prevents irritation at injection site.
Alternative (Cosolvent) 5% DMSO / 5% Solutol HS15 / 90% SalineSolutol provides surfactant properties; DMSO aids initial solubilization.[1]
pH Adjustment Adjust to pH 5.5–6.0 with 0.1M HClThe N-aryl nitrogen is weakly basic; slight acidification ensures ionization and solubility.[1]
Stability Warning Fresh Prep Only (<4h) The C4-ketone is reactive. Avoid nucleophilic buffers (e.g., Tris) to prevent Schiff base formation.[1]

Step-by-Step Preparation (HP-β-CD Method):

  • Weigh the required amount of compound.[1]

  • Add the full volume of 20% HP-β-CD stock solution (in water).[1]

  • Sonicate at 37°C for 20 minutes until clear.

  • Dilute 1:1 with sterile saline (0.9% NaCl) to reach final 10% HP-β-CD concentration.

  • Filter sterilize (0.22 µm PVDF).[1] Note: Nylon filters may bind the benzodioxole.[1]

Pharmacokinetics (PK) & Metabolic Liability Protocol

This protocol is designed to not only measure exposure but to specifically quantify the "Benzodioxole Liability" (i.e., autoinhibition of metabolism).[1]

Protocol B: Cassette Dosing & Metabolite Tracking

Subject: Male Sprague-Dawley Rats (n=3 per timepoint), cannulated (jugular vein).

Experimental Design:

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).[1]

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode).

Critical Analyte List (Self-Validating Step): You must monitor the parent and these specific diagnostic metabolites to validate the metabolic pathway:

AnalyteMass ShiftMechanismSignificance
Parent [M+H]+Bioavailability (F%)
Catechol Metabolite [M+H]+ - 14 DaDemethylenationMarker of ring opening (CYP2D6 activity).
O-Methyl Catechol [M+H]+ + 2 DaCOMT MethylationDownstream product of the catechol; indicates Phase II clearance.[1]
N-Dealkylated [M+H]+ - 135 DaC-N Bond CleavageLoss of benzodioxole ring; indicates scaffold instability.
Visualization: Metabolic Fate & Liability

The following diagram illustrates the critical "Carbene Trap" pathway that must be monitored.[1]

MetabolicPath Parent 1-(1,3-Benzodioxol-5-yl) piperidin-4-one CYP CYP450 (CYP2D6/3A4) Parent->CYP Binding Carbene [Carbene Intermediate] CYP->Carbene Oxidation (-H2O) Complex MIB Complex (Irreversible CYP Inhibition) Carbene->Complex Heme Adduct (Toxicity/DDI) Catechol Catechol Metabolite (Dihydroxy) Carbene->Catechol Hydrolysis Quinone o-Quinone (Hepatotoxic) Catechol->Quinone Oxidation Conjugate Glucuronide/Sulfate (Excretion) Catechol->Conjugate Phase II

Figure 1: Metabolic divergence of the benzodioxole scaffold. The red path indicates the formation of the carbene-heme adduct, a mechanism-based inactivation (MBI) event that defines the safety profile of this class.

In Vivo Pharmacodynamics (PD): CNS Profiling

Since the 4-piperidone scaffold is a precursor to diverse CNS classes (opioids, stimulants, antidepressants), a Functional Observational Battery (FOB) is the requisite first-pass screen to classify the compound's activity profile.[1]

Protocol C: Modified Irwin Screen (CNS Fingerprinting)

Objective: Determine if the scaffold exhibits sedative (opioid-like), stimulant (amphetamine-like), or ataxia-inducing properties.

Methodology:

  • Animals: C57BL/6J Mice (n=6/group).[1]

  • Dosing: Vehicle, 10, 30, 100 mg/kg (IP).[1]

  • Observation Window: 15, 30, 60, 120 min post-dose.

Scoring Matrix:

DomainObservationInterpretation
Autonomic Pupil diameter (Miosis/Mydriasis)Miosis = Opioid-like; Mydriasis = Serotonergic/Adrenergic.
Neuromuscular Straub TailClassic sign of opioid receptor activation (mu-opioid).
Sensorimotor Preyer Reflex (Startle)Loss = Sedation/Anesthesia.[1]
Excitation Head Weaving / HyperlocomotionSerotonergic (5-HT2A) or Dopaminergic activation.

Expert Tip: If Straub Tail is observed, immediately cross-reference with respiratory rate monitoring . N-aryl piperidones are structural precursors to fentanyl; even without the 4-anilino substituent, some metabolic derivatives may retain mu-opioid affinity.

Study Workflow & Decision Tree

This workflow ensures resources are not wasted on toxic or metabolically unstable candidates.[1]

StudyWorkflow Start Compound Synthesis 1-(1,3-Benzodioxol-5-yl)piperidin-4-one InVitro In Vitro Screen: Microsomal Stability + CYP Inhibition Start->InVitro Decision1 TDI (Time Dependent Inhibition) Positive? InVitro->Decision1 InVivoPK In Vivo PK (Rat) Cassette Dosing Decision1->InVivoPK No / Manageable Stop STOP: High DDI Risk Decision1->Stop Yes (IC50 shift > 3x) MetabID Metabolite ID: Check for Quinones/Carbene Adducts InVivoPK->MetabID CNS_Screen CNS Irwin Test (Mouse) 10-100 mg/kg MetabID->CNS_Screen Refine Refine Scaffold: Fluorinate Benzodioxole Ring CNS_Screen->Refine Low Bioavailability Proceed Proceed to Efficacy Models (Analgesia/Depression) CNS_Screen->Proceed Clear CNS Phenotype

Figure 2: Decision tree for evaluating benzodioxole-piperidone scaffolds. Note the early "Stop" criteria based on CYP inhibition (TDI), a common failure mode for this chemical class.

References & Authority

  • Piperidone Scaffolds in Medicinal Chemistry:

    • Sahu, S. K., et al. (2013).[1] "Piperidin-4-one: the potential pharmacophore." Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[1]

  • Benzodioxole Metabolic Liability:

    • Murray, M. (2000).[1] "Mechanisms of inhibitory cytochrome P450 interactions: the role of heme-complex formation."[1] Current Drug Metabolism, 1(1), 67-84.[1] (Establishes the carbene mechanism for methylenedioxy compounds).

  • In Vivo CNS Screening Protocols:

    • Irwin, S. (1968).[1] "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse."[1] Psychopharmacologia, 13(3), 222-257.[1]

  • Related Benzodioxole-Piperidine Pharmacology (1-BCP):

    • Wang, Y., et al. (2014).[1] "1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine... ameliorates exercise-induced fatigue in mice." Biological & Pharmaceutical Bulletin, 37(1), 13-17.[1]

Disclaimer: This document is for research and development purposes only. 1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a chemical intermediate.[2] Researchers must verify local regulations regarding N-aryl piperidones, as structural analogs are controlled precursors in certain jurisdictions.[1]

Sources

Pharmacokinetic Profiling of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Analogs: From Liability Assessment to In Vivo Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PK-MDP-05

Executive Summary & Chemical Context[1][2][3][4]

The scaffold 1-(1,3-Benzodioxol-5-yl)piperidin-4-one represents a chemical class frequently utilized in the synthesis of CNS-active agents, including antipsychotics, analgesics, and designer stimulants. The molecule fuses a lipophilic piperidone ring (conferring basicity and solubility challenges) with a 1,3-benzodioxole (methylenedioxyphenyl, MDP) moiety.

Critical Liability Warning: While the piperidone ring facilitates receptor binding (e.g., AMPA, 5-HT), the benzodioxole moiety is a known structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. The methylene bridge can be metabolically activated to a carbene intermediate, which irreversibly complexes with the heme iron of CYP isoenzymes (specifically CYP2D6 and CYP3A4), potentially leading to non-linear pharmacokinetics and dangerous drug-drug interactions (DDIs).

This guide prioritizes the early identification of this specific metabolic liability alongside standard ADME profiling.

Strategic Screening Workflow

The following workflow is designed to filter analogs based on "drug-likeness" while immediately flagging metabolic toxicity.

PK_Workflow Start Compound Library (Benzodioxole-Piperidones) Step1 Step 1: PhysChem (Kinetic Solubility & LogD7.4) Start->Step1 Step2 Step 2: BBB Permeability (PAMPA-BBB) Step1->Step2 Soluble > 10µM Step3 Step 3: Metabolic Stability (Microsomal CLint) Step2->Step3 Pe > 4e-6 cm/s Step4 Step 4: Liability Screen (CYP MBI IC50 Shift) Step3->Step4 T1/2 > 15 min Step5 Step 5: In Vivo PK (Rat Cassette Dosing) Step4->Step5 Shift < 1.5x Decision Go / No-Go Decision Step4->Decision High MBI Risk Step5->Decision

Figure 1: Tiered screening workflow prioritizing early detection of solubility issues and mechanism-based inhibition (MBI) specific to the benzodioxole ring.

Protocol Module A: Physicochemical & Permeability Profiling

A1. Kinetic Solubility (The "Piperidone" Factor)

Piperidin-4-one analogs often exhibit pH-dependent solubility. They are soluble in acidic media but may precipitate at physiological pH (7.4), leading to false negatives in biological assays.

  • Method: Nephelometry or UV-Vis saturation.

  • Buffer System: PBS (pH 7.4) vs. SGF (Simulated Gastric Fluid, pH 1.2).

  • Acceptance Criteria:

    
     at pH 7.4 for reliable in vitro data.
    
A2. PAMPA-BBB (Blood-Brain Barrier)

Given the CNS activity of this scaffold, passive diffusion across the BBB is a prerequisite.

Protocol:

  • Membrane: Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane).

  • Donor Plate: 10

    
     test compound in PBS (pH 7.4) + 5% DMSO.
    
  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 16 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Analysis: LC-MS/MS of donor and acceptor wells.

  • Calculation:

    
    
    

Data Interpretation: | Permeability (


 cm/s) | Classification | Action |
| :--- | :--- | :--- |
| 

| High CNS Penetration | Proceed to Metabolic Stability | |

| Moderate/Uncertain | Verify with Caco-2 (P-gp efflux check) | |

| Low CNS Penetration | Re-engineer Lipophilicity |

Protocol Module B: Metabolic Liability (The "Benzodioxole" Factor)

This is the most critical section for this specific chemical class. The benzodioxole ring is susceptible to demethylenation , forming a catechol. This process often involves the formation of a carbene intermediate.

B1. Mechanism-Based Inhibition (MBI) Screen

Standard reversible inhibition assays (IC50) are insufficient. You must perform an IC50 Shift Assay to detect time-dependent inhibition (TDI).

Mechanism: The CYP enzyme oxidizes the methylene carbon


 Carbene intermediate 

Covalent bond with Heme Iron

Irreversible Enzyme Inactivation.

MBI_Mechanism Compound Benzodioxole Analog Metabolism Metabolic Oxidation (-2H) Compound->Metabolism CYP CYP450 (Fe3+) CYP->Metabolism Carbene Carbene Intermediate (Highly Reactive) Metabolism->Carbene Complex Metabolic Intermediate Complex (MIC) (Absorbs at 455nm) Carbene->Complex Ligand binding to Heme Inactivation Irreversible CYP Inactivation Complex->Inactivation

Figure 2: The "Suicide Substrate" pathway. The formation of the MIC is the defining characteristic of benzodioxole toxicity.

Protocol Steps:

  • System: Human Liver Microsomes (HLM).

  • Probe Substrates: Testosterone (CYP3A4) and Dextromethorphan (CYP2D6).

  • Arm A (-NADPH Pre-incubation): Incubate Test Compound + Microsomes for 30 min without NADPH. Then add Probe + NADPH. Measure probe metabolism.

  • Arm B (+NADPH Pre-incubation): Incubate Test Compound + Microsomes + NADPH for 30 min (allow carbene formation). Then add Probe. Measure probe metabolism.

  • Calculation: Calculate IC50 for Arm A and Arm B.

    • Shift Ratio:

      
      
      
    • Result: A ratio

      
       indicates MBI. For benzodioxoles, ratios 
      
      
      
      are common and indicate severe liability.

Protocol Module C: In Vivo Pharmacokinetics

If the compound passes the MBI screen (or shows manageable inhibition), proceed to rodent PK.

Study Design (Rat)[6]
  • Species: Sprague-Dawley Rats (Male, cannulated).

  • N: 3 per group.

  • Dosing:

    • IV: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline). Note: Avoid pure PEG400 if BBB integrity is a concern.

    • PO: 5 mg/kg (Vehicle: 0.5% Methylcellulose or acidified water if solubility allows).

  • Sampling: Serial bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor for the Catechol metabolite (M-14 Da) to confirm benzodioxole ring opening in vivo.

Key Parameters to Report:

Parameter Definition Target for CNS Drug

|


 | Systemic Clearance | 

of Hepatic Blood Flow | |

| Volume of Distribution |

L/kg (Indicates tissue distribution) | |

| Half-life |

hours | |

| Oral Bioavailability |

| |

| Unbound Brain-to-Plasma Ratio |

(Critical for efficacy) |

References

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration.[1][2][3][4][5] [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. [Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america. Drug Metabolism and Disposition. [Link]

Sources

Application Note: Bioactivity Profiling & Cellular Assay Protocols for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

1-(1,3-Benzodioxol-5-yl)piperidin-4-one (hereafter referred to as BDP-4 ) represents a privileged scaffold in medicinal chemistry, combining a pharmacologically active N-aryl piperidine core with a 1,3-benzodioxole (methylenedioxyphenyl) moiety.[1]

While piperidin-4-ones are versatile intermediates for synthesizing cholinesterase inhibitors (e.g., Donepezil analogs) and peptidomimetics, the direct N-arylation with a benzodioxole ring confers specific lipophilic and electronic properties.[1] This scaffold is frequently screened for neuroactive potential (AMPA receptor modulation) and cytotoxicity (anticancer pharmacophores).[1]

Critical Mechanism Note: The benzodioxole moiety is a known structural alert for cytochrome P450 inhibition (specifically CYP3A4 and CYP2D6) due to the formation of carbene intermediates.[1] Therefore, this protocol prioritizes not just efficacy, but also metabolic stability and cytotoxicity profiling.[1]

Chemical Properties & Reagent Handling[1]

Compound Profile:

  • IUPAC Name: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one[1][2]

  • Molecular Weight: ~219.24 g/mol [1]

  • LogP (Predicted): 1.8 – 2.2 (Lipophilic)[1]

  • Solubility: Low in water; High in DMSO, Ethanol, and Chloroform.[1]

Preparation of Stock Solutions

To ensure reproducibility, strict adherence to solubility limits is required to avoid micro-precipitation in aqueous media.[1]

SolventConcentrationStabilityStorage
DMSO (Anhydrous) 100 mM (Master Stock)6 Months-20°C (Desiccated)
Ethanol (Abs.) 50 mM1 Month-20°C
Culture Media < 100 µM (Working)Immediate Use Do not store

Protocol 1: Stock Reconstitution

  • Weigh 21.9 mg of BDP-4 powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma Grade).

  • Vortex for 60 seconds until solution is visually clear.

  • Aliquot into amber glass vials (benzodioxoles can be photo-sensitive) to avoid repeated freeze-thaw cycles.

Cell-Based Assay Workflows

Multiplexed Cytotoxicity & Viability Screen (HepG2 & SH-SY5Y)

Objective: Determine the LC50 (Lethal Concentration 50) and identify potential therapeutic windows.[1] HepG2 is used for metabolic toxicity; SH-SY5Y for neuro-toxicity/protection.

Method: Dual-readout using WST-8 (CCK-8) for metabolic activity and LDH release for membrane integrity.[1]

Reagents:

  • Cell Lines: HepG2 (ATCC HB-8065), SH-SY5Y (ATCC CRL-2266).[1]

  • Assay Buffer: DMEM/F12 + 0.5% FBS (Low serum to reduce protein binding).[1]

  • Positive Control: Staurosporine (1 µM).[1]

  • Vehicle Control: 0.1% DMSO.

Step-by-Step Protocol:

  • Seeding:

    • Dispense 5,000 cells/well (SH-SY5Y) or 8,000 cells/well (HepG2) into 96-well black-walled, clear-bottom plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Dosing (Serial Dilution):

    • Prepare a 200 µM intermediate dilution in culture media (0.2% DMSO).[1]

    • Perform 1:2 serial dilutions to generate an 8-point curve (100 µM to 0.78 µM).

    • Aspirate old media and add 100 µL of compound solution per well.

    • Self-Validation Step: Ensure final DMSO concentration is constant (0.1%) across all wells.

  • Incubation:

    • Incubate for 48 hours.

  • Readout (Multiplexed):

    • Step A (Supernatant): Transfer 50 µL supernatant to a new plate for LDH assay (Membrane damage).[1]

    • Step B (Cell Body): Add 10 µL CCK-8 reagent to original wells.[1] Incubate 2h. Measure Absorbance at 450 nm.

Data Analysis: Calculate % Viability using the formula:


[1]
Functional Neuro-Screening: Calcium Influx Assay

Rationale: Piperidine derivatives often modulate ion channels (NMDA/AMPA).[1] This assay detects rapid intracellular calcium transients (


) indicative of receptor activation.[1]

Visualization: Calcium Signaling Pathway

CalciumSignaling Compound BDP-4 (Ligand) Receptor GPCR / Ion Channel (Putative Target) Compound->Receptor Binding PLC PLC Activation Receptor->PLC Signal Transduction IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca_Release Cytosolic Ca2+ Release ER->Ca_Release Fluorescence Fluo-4 AM Signal Increase Ca_Release->Fluorescence Chelation

Caption: Putative signal transduction pathway for BDP-4 induced calcium mobilization in neuronal cells.

Protocol:

  • Dye Loading: Wash SH-SY5Y cells with HBSS. Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm) for 30 seconds.

  • Injection: Inject BDP-4 (20 µM final) automatically via plate reader injector.

  • Kinetics: Record fluorescence every 1 second for 180 seconds.

  • Validation: Use Ionomycin (1 µM) as a positive control (Max Response).

Metabolic Liability Screen (CYP Inhibition)

Rationale: The 1,3-benzodioxole ring is a "mechanism-based inactivator" of CYP enzymes.[1] It forms a stable carbene complex with the heme iron. This assay is mandatory to validate the compound's suitability for in vivo use.

Visual Workflow: CYP Inhibition

CYP_Assay cluster_0 Reaction Mix Microsomes Human Liver Microsomes Incubation 37°C Incubation (10-30 min) Microsomes->Incubation Substrate Test Substrate (e.g., Midazolam) Substrate->Incubation BDP4 BDP-4 (Inhibitor) BDP4->Incubation NADPH NADPH Generating System NADPH->Incubation Initiates Quench Stop Solution (Acetonitrile) Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Caption: Workflow for competitive CYP inhibition screening using human liver microsomes.[1]

Method:

  • Incubate Human Liver Microsomes (0.5 mg/mL) with BDP-4 (10 µM) and a probe substrate (e.g., Testosterone for CYP3A4).[1]

  • Initiate with NADPH.

  • Terminate at 0, 15, and 30 min.

  • Quantify metabolite formation via LC-MS/MS.

  • Result Interpretation: >50% inhibition indicates high potential for drug-drug interactions (DDI).[1]

Data Presentation & Troubleshooting

Expected Results Matrix
AssayReadoutExpected Outcome (Bioactive)Troubleshooting (No Signal)
Cytotoxicity Absorbance (450nm)IC50 > 50 µM (Low Tox)Check cell density; verify DMSO < 0.5%
Ca2+ Flux RFU (Fluorescence)> 2-fold increase over baselineEnsure Fluo-4 loading was sufficient; Try agonist mode
Solubility Turbidity (600nm)OD < 0.01 (Clear)Pre-warm media; Reduce concentration
Troubleshooting "The Crash"

Problem: Compound precipitates upon addition to cell media. Root Cause: The lipophilic benzodioxole ring drives aggregation in aqueous buffers. Solution:

  • Sonicate the stock solution before dilution.

  • Use an intermediate dilution step: DMSO Stock -> PBS + 10% BSA (stabilizer) -> Final Media.

References

  • Kumari, S., et al. (2020).[1] "Piperidin-4-one derivatives: A review of their synthesis and biological applications." Journal of Molecular Structure. [1]

  • Murray, M. (2000).[1] "Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450." Current Drug Metabolism.

  • Gao, J., et al. (2013).[1] "1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine... ameliorates exercise-induced fatigue."[1][3] Biological and Pharmaceutical Bulletin. [1][3]

  • Weintraub, P.M., et al. (2003).[1][4] "Recent advances in the synthesis of piperidones and piperidines."[4][5] Tetrahedron.

Sources

Application Note: High-Throughput Dual-Luciferase Reporter Assay for Quantifying NF-κB Modulation by 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[2][3][4][5][6][7][8]

The compound 1-(1,3-Benzodioxol-5-yl)piperidin-4-one represents a critical pharmacophore in medicinal chemistry.[1] Its structural core—a piperidine ring fused with a benzodioxole moiety—is a "privileged scaffold" found in numerous bioactive alkaloids (e.g., piperine) and synthetic intermediates used in drug discovery.

While derivatives of this scaffold have shown potential as AMPA receptor modulators and anti-fatigue agents, a primary area of investigation for benzodioxole-containing compounds is their anti-inflammatory activity , specifically the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.

Why Develop a Reporter Assay?

Traditional methods for measuring NF-κB activity (e.g., Western Blot for p65 nuclear translocation or ELISA for cytokine release) are low-throughput and semi-quantitative.[1] To screen libraries of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one derivatives efficiently, a robust, quantitative, and cell-based reporter assay is required.[1]

This Application Note details the development of a Dual-Luciferase® Reporter Assay in HEK293T cells. This system utilizes a Firefly luciferase reporter driven by NF-κB response elements (RE) to measure pathway activation, normalized against a constitutively expressed Renilla luciferase to correct for cytotoxicity and transfection efficiency—a critical step given the potential cytotoxicity of benzodioxole intermediates.

Mechanism of Action & Assay Principle

The assay relies on the principle that activation of the NF-κB pathway by an inducer (TNF-α) leads to the translocation of the p65/p50 transcription factor complex to the nucleus. There, it binds to the synthetic response element upstream of the Firefly luciferase gene. If 1-(1,3-Benzodioxol-5-yl)piperidin-4-one exhibits bioactivity, it will inhibit this cascade, resulting in a dose-dependent decrease in luminescence.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the specific node of inhibition and the reporter system design.

NFkB_Pathway cluster_Nucleus Nucleus TNF TNF-α (Inducer) Receptor TNFR1 Receptor TNF->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Compound 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Compound->IKK Potential Inhibition Compound->NFkB_Nuc Interference RE NF-κB Response Element NFkB_Nuc->RE Binding LucGene Luc2P Gene RE->LucGene Transcription Light Luminescence (Readout) LucGene->Light Substrate Addition

Caption: Schematic of the NF-κB reporter system. The compound is screened for its ability to block signal transduction at the IKK or nuclear translocation level.[2]

Materials & Experimental Setup

Reagents and Equipment
ComponentSpecificationPurpose
Test Compound 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (>98% purity)Target analyte
Cell Line HEK293T or HeLaHigh transfection efficiency host
Reporter Plasmid pGL4.32[luc2P/NF-κB-RE/Hygro]Inducible Firefly Luciferase
Control Plasmid pRL-TK (Renilla Luciferase)Normalization control
Inducer Recombinant Human TNF-αPathway activator
Detection Kit Dual-Luciferase® Reporter Assay SystemSignal quantification
Vehicle DMSO (Dimethyl sulfoxide)Compound solubilization
Compound Preparation (Critical Step)

The benzodioxole moiety renders the compound lipophilic. Proper solubilization is vital to prevent precipitation in cell culture media.

  • Stock Solution: Dissolve 1-(1,3-Benzodioxol-5-yl)piperidin-4-one in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in Opti-MEM or culture media immediately prior to use.[1] Ensure final DMSO concentration on cells is <0.5% to avoid vehicle toxicity.

Detailed Protocol: Dual-Luciferase Assay

Phase 1: Transfection (Day 1)

Objective: Introduce reporter plasmids into host cells.[1]

  • Seeding: Plate HEK293T cells in a white-walled, clear-bottom 96-well plate at a density of 20,000 cells/well in 100 µL DMEM (+10% FBS).

  • Incubation: Incubate at 37°C / 5% CO₂ for 24 hours until 70-80% confluence.

  • Transfection Mix (Per Well):

    • 100 ng NF-κB-Firefly plasmid.[1]

    • 10 ng pRL-TK Renilla plasmid (10:1 ratio optimizes signal-to-noise).[1]

    • 0.3 µL Lipofectamine 2000 (or equivalent lipid reagent).

    • Dilute in 10 µL Opti-MEM.

  • Addition: Add transfection complex to cells. Incubate for 18–24 hours.[3]

Phase 2: Compound Treatment & Induction (Day 2)

Objective: Challenge the pathway with the test compound and inducer.

  • Media Change: Carefully remove transfection media and replace with 80 µL fresh serum-reduced media (1% FBS). Note: Serum starvation reduces basal NF-κB activity.[1]

  • Compound Pre-treatment: Add 10 µL of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (10x concentration) to test wells.

    • Dose Range: 0.1 µM to 100 µM (half-log dilutions).[1]

    • Vehicle Control: 0.5% DMSO.

    • Positive Inhibitor Control: Parthenolide (5 µM) or Piperine (50 µM).

  • Incubation: Incubate for 1 hour to allow cellular uptake and target engagement.

  • Induction: Add 10 µL of TNF-α (final concentration 10 ng/mL ) to all wells except "No Stim" control.

  • Final Incubation: Incubate for 5 hours . Longer incubations may lead to compound toxicity or feedback loop interference.

Phase 3: Signal Detection (Day 2 PM)

Objective: Quantify luminescence.

  • Lysis: Remove media and wash once with PBS. Add 20 µL Passive Lysis Buffer (PLB) per well. Shake at room temperature for 15 mins.

  • Firefly Read: Inject 100 µL Luciferase Assay Reagent II (LAR II) . Measure Firefly luminescence (Signal F).[4]

  • Quench & Renilla Read: Inject 100 µL Stop & Glo® Reagent . This quenches Firefly and activates Renilla. Measure Renilla luminescence (Signal R).[4]

Workflow Visualization

Assay_Workflow Step1 Day 1: Seed Cells (HEK293T, 96-well) Step2 Transfection (NF-κB-Luc + Renilla) Step1->Step2 24h Step3 Day 2: Pre-treat (Test Compound, 1h) Step2->Step3 18h Step4 Induction (TNF-α, 5h) Step3->Step4 Activate Step5 Dual-Luciferase Read (Luminometer) Step4->Step5 Lysis

Caption: Step-by-step timeline for the high-throughput reporter assay.

Data Analysis & Validation

Calculation

To ensure data integrity, calculate the Relative Response Ratio (RRR) for each well:



Normalization to Controls

Convert RRR to Percent Inhibition :



Acceptance Criteria

For the assay to be considered valid, the following metrics must be met:

  • Fold Induction: (TNF-α Control / No Stim Control) > 10-fold.[1]

  • Z'-Factor: > 0.5 (indicating a robust screening window).[1]

  • Renilla Signal Stability: The Renilla signal in compound-treated wells should not deviate >20% from vehicle controls. Significant deviation indicates cytotoxicity, invalidating the inhibition data.[3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Fold Induction Poor transfection efficiencyOptimize DNA:Lipid ratio; ensure cells are <20 passages.[1]
High Background Constitutive NF-κB activityUse low-serum media (0.5-1%) during the treatment phase.[1]
Renilla Signal Drop Compound CytotoxicityThe benzodioxole compound may be toxic at high concentrations. Perform an MTT/CellTiter-Glo assay to determine CC50 and cap assay concentration below this limit.
Precipitation Poor SolubilityEnsure DMSO stock is fully dissolved; warm media to 37°C before adding compound.

References

  • Biol. Pharm. Bull. (2014).[5] 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a modulator of AMPA receptor. [Link][1][5]

  • Nature Protocols. (2020). NF-κB-dependent Luciferase Activation and Quantification. [Link]

  • International Immunopharmacology. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB. [Link][1]

Sources

Application Notes and Protocols for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzodioxole-Piperidone Scaffold

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture combines two key pharmacophores: the 1,3-benzodioxole (or methylenedioxyphenyl) moiety and the piperidin-4-one ring system. The benzodioxole group is a structural feature in numerous natural products and synthetic compounds with diverse biological activities, often serving as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The piperidin-4-one scaffold is a versatile intermediate, recognized as a privileged structure in the design of novel therapeutics, including agents with anticancer and anti-HIV properties.[2]

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one in a research and development setting. The protocols and recommendations are grounded in the known chemical properties of its constituent functional groups and data from structurally related molecules.

Physicochemical and Safety Data

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, the following data is a synthesis of information from structurally analogous compounds, including piperidine derivatives and benzodioxole-containing molecules. Researchers must handle this compound with the assumption that it may possess hazards similar to its chemical relatives.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₂H₁₃NO₃Calculated
Molecular Weight 219.24 g/mol Calculated
Appearance Off-white to light yellow solidBased on similar piperidone derivatives
Melting Point Not available. Expected to be a solid at room temperature.
Boiling Point Not available. Likely to decompose at high temperatures.
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on general properties of similar organic compounds
Hazard Summary May cause skin and eye irritation.[3] May cause respiratory tract irritation.[3] Harmful if swallowed.[3]Extrapolated from SDS of similar piperidone derivatives.

Hazard Identification and Risk Mitigation

The primary hazards associated with 1-(1,3-Benzodioxol-5-yl)piperidin-4-one are anticipated to be:

  • Skin and Eye Irritation: Piperidine and its derivatives are known to be irritants.[4] Direct contact with the skin or eyes may cause redness, pain, and inflammation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[3]

  • Toxicity upon Ingestion: While specific data is unavailable, many nitrogen-containing heterocyclic compounds exhibit toxicity if ingested.[5]

Engineering Controls: The First Line of Defense

The causality behind recommending specific engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of solid 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is based on a thorough risk assessment of the potential exposure routes.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat should be worn to protect street clothing. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Storage and Stability: Preserving Chemical Integrity

The stability of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one is crucial for the reliability of experimental results.

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] Protect from moisture and direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions. The piperidine nitrogen is basic and will react with acids, while the ketone functionality can be susceptible to nucleophilic attack.

Protocols for Laboratory Use

The following protocols are representative of common synthetic transformations involving 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, highlighting its utility as a synthetic intermediate.

Protocol 1: Reductive Amination of the Piperidone Ketone

This protocol details the conversion of the ketone functionality to an amine, a common step in the synthesis of bioactive molecules.

Objective: To synthesize 1-(1,3-Benzodioxol-5-yl)-N-benzylpiperidin-4-amine.

Causality of Experimental Choices: Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder and more selective for the iminium intermediate compared to other hydride reagents like sodium borohydride, reducing the likelihood of over-reduction or side reactions. Dichloroethane is a suitable solvent for this reaction as it is relatively non-reactive and effectively dissolves the reactants.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Addition of Amine: Add benzylamine (1.1 eq) to the solution and stir for 20 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive_Amination start 1-(1,3-Benzodioxol-5-yl)piperidin-4-one + Benzylamine in Dichloroethane iminium Iminium Intermediate Formation start->iminium Stir at RT reduction Addition of NaBH(OAc)3 iminium->reduction product 1-(1,3-Benzodioxol-5-yl)-N-benzylpiperidin-4-amine reduction->product Reduction

Workflow for Reductive Amination
Protocol 2: Wittig Reaction for Olefination

This protocol demonstrates the conversion of the ketone to an alkene, a key transformation for introducing new carbon-carbon bonds.

Objective: To synthesize 1-(1,3-Benzodioxol-5-yl)-4-methylenepiperidine.

Causality of Experimental Choices: The Wittig reaction is a reliable method for converting ketones to alkenes. Methyltriphenylphosphonium bromide is the precursor to the ylide, which is deprotonated by a strong base like n-butyllithium. Anhydrous THF is used as the solvent because it is aprotic and can dissolve the organometallic intermediates. The reaction is conducted at low temperatures to control the reactivity of the strong base.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Ketone: Cool the ylide solution back to 0 °C and add a solution of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Wittig_Reaction ylide_prep Methyltriphenylphosphonium bromide + n-BuLi in THF ylide_formation Phosphonium Ylide Formation ylide_prep->ylide_formation Deprotonation ketone_addition Addition of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one ylide_formation->ketone_addition product 1-(1,3-Benzodioxol-5-yl)-4-methylenepiperidine ketone_addition->product Nucleophilic Attack & Elimination

Workflow for Wittig Olefination

Emergency Procedures

A proactive approach to safety includes being prepared for emergencies.

  • Spill Response:

    • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

    • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect waste 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and contaminated materials in a clearly labeled, sealed container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated halogenated or non-halogenated solvent waste container, as appropriate.

Conclusion: A Foundation for Innovation

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its handling and storage requirements is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. The protocols provided herein serve as a foundation for the creative and responsible use of this versatile compound in the pursuit of scientific discovery.

References

  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-1-piperidin-4-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-2-[4-(2-methoxyphenyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet for Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a. National Center for Biotechnology Information. Retrieved from [Link]

  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][3][5]oxathiin-4-ones and 4H-Benzo[d][3][5]dioxin-4-ones. Retrieved from [Link]

  • Wei, R. G., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & medicinal chemistry letters, 17(9), 2499–2504. [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-5-(Benzo[d][3][5]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3605-01-4,2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S). National Center for Biotechnology Information. Retrieved from [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 23(22), 14339. [Link].org/10.3390/ijms232214339)

Sources

Troubleshooting & Optimization

Troubleshooting 1-(1,3-Benzodioxol-5-yl)piperidin-4-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 1-(1,3-benzodioxol-5-yl)piperidin-4-one (also known as N-(3,4-methylenedioxyphenyl)-4-piperidone) presents a unique challenge compared to standard N-aryl piperidones.[1] While the core scaffold is typically constructed via the Janssen-Dieckmann route , the 1,3-benzodioxole moiety is an acetal , making it highly susceptible to hydrolysis under the harsh acidic conditions traditionally used for decarboxylation.

This guide addresses the three critical failure points:

  • Stalled Michael Addition (Mono- vs. Bis-alkylation).

  • Dieckmann Condensation Failure (Moisture sensitivity & Claisen competition).

  • Decarboxylation Decomposition (The "Black Tar" scenario due to acetal cleavage).

Workflow Visualization

The following diagram outlines the standard process flow and identifies the specific nodes where side reactions occur.

G Start 3,4-Methylenedioxyaniline (Starting Material) Step1 Step 1: Double Michael Addition (Solvent: MeOH/AcOH) Start->Step1 Acrylate Methyl Acrylate (2.2 - 2.5 eq) Acrylate->Step1 Intermediate1 Diester Intermediate (Dimethyl 3,3'-((benzo[d][1,3]dioxol-5-yl)azanediyl)dipropanoate) Step1->Intermediate1 Side1 FAILURE POINT A: Mono-Adduct Stalling (Kinetic Trap) Step1->Side1 Insufficient Temp/Time Step2 Step 2: Dieckmann Condensation (NaH or NaOMe, Toluene/THF) Intermediate1->Step2 Intermediate2 Beta-Keto Ester Salt Step2->Intermediate2 Side2 FAILURE POINT B: O-Alkylation / Polymerization (Moisture Contamination) Step2->Side2 Wet Solvent Step3 Step 3: Decarboxylation Intermediate2->Step3 Choice Method Selection Step3->Choice PathAcid Method A: Acid Hydrolysis (HCl/H2SO4) Choice->PathAcid Traditional PathKrapcho Method B: Krapcho (NaCl/DMSO/H2O) Choice->PathKrapcho Recommended Side3 FAILURE POINT C: Acetal Hydrolysis -> Catechol -> Tar PathAcid->Side3 High Risk Product Target: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one PathKrapcho->Product

Figure 1: Process flow for N-aryl piperidone synthesis highlighting critical failure nodes (Red Octagons) where the benzodioxole moiety dictates protocol deviations.[1][2]

Module 1: The Double Michael Addition

The Issue: The reaction stops at the mono-adduct (secondary amine) or proceeds too slowly, leading to polymerization of the acrylate.

Troubleshooting Q&A

Q: Why do I see a large spot on TLC corresponding to the mono-adduct even after 24 hours? A: The nucleophilicity of the nitrogen decreases significantly after the first alkylation due to steric hindrance.

  • Correction: Do not use aprotic solvents (like DCM or Toluene) for this step.[1] Use Methanol or Ethanol .[1][2] The protic solvent activates the acrylate carbonyl via hydrogen bonding, accelerating the second addition. Adding a catalytic amount of Acetic Acid (5-10 mol%) further catalyzes the reaction.[1]

Q: My reaction mixture turned into a solid gel. A: This is acrylate polymerization, likely caused by excessive heat or lack of a radical inhibitor, consuming your reagent before the amine can react.

  • Correction: Ensure your methyl acrylate contains a stabilizer (e.g., MEHQ).[1][2] Run the reaction at reflux (~65-70°C) but avoid overheating. Add the acrylate in two portions: 1.5 eq initially, and 1.0 eq after 4-6 hours.

Protocol Recommendation: Reflux 3,4-methylenedioxyaniline with 2.5 eq. Methyl Acrylate in Methanol (0.5 M concentration) with 10 mol% Glacial Acetic Acid for 24-48 hours. Monitor disappearance of the mono-adduct by LCMS.

Module 2: The Dieckmann Condensation

The Issue: The cyclization fails to occur, or the yield is negligible despite consuming the diester.

Troubleshooting Q&A

Q: I used Sodium Methoxide (NaOMe) in Methanol, but I mostly recovered the diester. A: The Dieckmann condensation is an equilibrium process.[2] In methanol, the equilibrium does not favor the enolate strongly enough to drive cyclization to completion.

  • Correction: Switch to Sodium Hydride (NaH) in dry Toluene or THF . The irreversible deprotonation by NaH and the evolution of hydrogen gas drive the reaction forward.

Q: Upon adding water during workup, my product seemed to disappear. A: The product of the Dieckmann condensation is a


-keto ester enolate salt, which is water-soluble.
  • Correction: After quenching with water, the aqueous layer contains your product.[2] You must acidify the aqueous layer (to pH ~4-5) to protonate the enolate before extracting it back into an organic solvent (DCM or EtOAc).[1]

Module 3: Decarboxylation (CRITICAL)

The Issue: This is the most common failure point for this specific substrate. Standard protocols use boiling 6M HCl, which destroys the benzodioxole ring.

Troubleshooting Q&A

Q: I followed a standard piperidone protocol (refluxing in 6M HCl), but my product turned into black tar. A: You hydrolyzed the acetal. The 1,3-benzodioxole ring is stable to base but sensitive to strong acids, especially at reflux. Acidic cleavage yields a catechol (1,2-dihydroxybenzene) derivative, which rapidly oxidizes to quinones and polymerizes into "tar."[1]

Q: How do I remove the ester group without destroying the ring? A: Use Krapcho Decarboxylation .[2] This method uses halide salts in wet polar aprotic solvents to cleave the ester via nucleophilic attack on the methyl group, bypassing the need for strong acids or bases.

Comparative Data: Decarboxylation Methods
ParameterMethod A: Acid HydrolysisMethod B: Saponification + AcidMethod C: Krapcho (Recommended)
Reagents 6M HCl, Reflux1.[1][3] NaOH/MeOH2.[1][2] pH adjustNaCl or LiCl, DMSO, H₂O
Temperature 100°C60°C / RT140-160°C
Benzodioxole Stability Poor (Ring opening)GoodExcellent
Typical Yield < 20% (Tar formation)50-60%80-90%
Workup Difficult (Emulsions)ModerateSimple (Water extraction)
Recommended Protocol: Krapcho Decarboxylation[1][2][3][4][5]
  • Dissolve: Take the crude

    
    -keto ester (from Step 2) in DMSO (5 mL per gram).
    
  • Add Salts: Add LiCl (2.0 eq) or NaCl (2.0 eq) and Water (1.0 eq).

  • Heat: Heat the mixture to 150°C with vigorous stirring.

  • Monitor: CO₂ evolution will be visible. Reaction is typically complete in 2-4 hours.[1][2]

  • Workup: Cool to RT, pour into brine, and extract with Ethyl Acetate. The benzodioxole ring remains intact.[2]

References

  • Janssen, P. A. J. "Synthetic Analgesics. I. Diphenylpropylamines."[4] Journal of the American Chemical Society, vol. 78, no. 15, 1956, pp. 3862. (Foundational text on N-aryl piperidone synthesis via acrylate addition).

  • Krapcho, A. P. "Glycosylation and Decarboxylation via Nucleophilic Attack." Synthesis, vol. 1982, no.[2] 10, 1982, pp. 805-822.[1]

  • Grokipedia. "1,3-Benzodioxole Stability and Reactivity."[1] Grokipedia Chemical Database.[1][2] (Accessed 2024).[1][5][6][7] 8

  • DTIC Technical Report. "Piperidine Synthesis: A Compilation of Methods." Defense Technical Information Center.[1][2] 7

Sources

Column chromatography methods for purifying piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Column Chromatography & Troubleshooting for Piperidin-4-one Scaffolds To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division

Introduction: The Piperidone Challenge

Piperidin-4-one derivatives (often synthesized via Mannich condensations) represent a unique purification challenge in organic synthesis. These molecules possess two conflicting functionalities:

  • A Basic Amine (Secondary or Tertiary): This acts as a "magnet" for acidic silanols on standard silica gel, causing severe tailing and yield loss.

  • An Electrophilic Ketone: This moiety makes the ring susceptible to hydration (gem-diol formation) or retro-Mannich decomposition under acidic or aqueous conditions.

This guide moves beyond standard protocols to provide a self-validating, chemically grounded approach to purifying these heterocycles.

Module 1: Stationary Phase Engineering

The Core Issue: Standard silica gel (60 Å) has a surface pH of ~5.0 due to free silanol groups (Si-OH). Piperidin-4-ones (


 for the conjugate acid) will protonate on the column, effectively becoming ion-exchanged onto the silica surface rather than partitioning.
Protocol A: The "TEA-Neutralized" Silica Method

Use this for standard derivatives where basic alumina is unavailable or offers poor resolution.

Theory: Pre-saturating the silica with Triethylamine (TEA) masks the acidic sites before the compound is introduced.

Step-by-Step Workflow:

  • Slurry Preparation: Suspend the required amount of silica gel in the non-polar component of your mobile phase (e.g., Hexane) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and pack the column.

  • The "Blank" Flush: Flush the column with 2 column volumes (CV) of the mobile phase (with 1% TEA).

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet indicator paper).

  • Loading: Load your crude material.

  • Elution: Run your gradient. You can often reduce the TEA content to 0.5% or 0.1% once the compound is moving, but maintaining 1% is safest for preventing "ghost" peaks.

Protocol B: Neutral/Basic Alumina (The Alternative)

Use this for acid-sensitive Mannich bases prone to retro-Michael/retro-Mannich decomposition.

  • Why: Alumina has a different surface chemistry (Al-OH) that is less acidic than Si-OH.

  • Grade: Use Brockmann Grade III (add 6% water to Grade I alumina). Grade I is often too active and can catalyze aldol condensations or dehydration of the ketone.

Module 2: Mobile Phase Architectures

Data below summarizes solvent systems specifically optimized for piperidin-4-ones based on polarity and substitution patterns.

Derivative TypePolarityRecommended Solvent SystemAdditive (Essential)
N-Alkyl/Aryl substituted Low/MedHexane / Ethyl Acetate1%

N-H (Secondary Amine) HighDCM / Methanol (95:5 to 90:10)1%

(7N in MeOH)
Highly Polar/Salt Forms Very HighDCM / MeOH /

(90:9:1)
Ammonium Hydroxide acts as water source
Acid-Sensitive VariableToluene / Acetone0.5%

Module 3: Troubleshooting & FAQs

Q1: My compound streaks from the baseline to the solvent front. How do I fix this "smearing"?

Diagnosis: This is classic Silanol Overload . The amine is interacting with the silica more strongly than the solvent. The Fix:

  • Increase Ionic Strength: Switch from TEA to Ammonia in Methanol . The

    
     is smaller and competes more effectively for the silanol sites.
    
  • The "Doping" Technique: Dissolve your crude sample in a small volume of DCM containing 5% TEA before loading. This ensures the sample zone itself is basic immediately upon entering the column.

Q2: I see two spots on TLC, but they merge into one broad peak on the column.

Diagnosis: This is often On-Column Hydration . The ketone at the C4 position can form a gem-diol (


) in the presence of water (from the silica or solvents), creating a dynamic equilibrium between ketone and diol forms that run at different rates.
The Fix: 
  • Dry Solvents: Ensure DCM and MeOH are dry.

  • Aprotic System: Switch to Hexane/Acetone or Toluene/EtOAc . Avoid alcohols if possible to prevent hemiacetal formation.

Q3: My yield is low, and I see benzaldehyde/amine in the collection flask (Decomposition).

Diagnosis: Retro-Mannich Reaction . The piperidin-4-one ring is thermodynamically unstable under acidic conditions or prolonged exposure to active surfaces, reverting to the starting aldehyde, amine, and ketone. The Fix:

  • Speed is Critical: Use "Flash" chromatography literally. Complete the run in <15 minutes.

  • Switch Phase: Move immediately to Neutral Alumina .

  • Temperature: Run the column with chilled solvents (store solvents in a fridge) to kinetically inhibit the decomposition.

Module 4: Decision Logic & Visualization

Workflow 1: Selecting the Correct Purification Strategy

PurificationLogic Start Crude Piperidin-4-one CheckTLC TLC Analysis (DCM/MeOH 9:1) Start->CheckTLC Streaking Is there streaking? CheckTLC->Streaking Stability Is compound acid sensitive? (Retro-Mannich risk) Streaking->Stability No Streaking MethodB Method B: Silica + NH3/MeOH (DCM base) Streaking->MethodB Severe Streaking MethodA Method A: Silica + 1% TEA (Hex/EtOAc) Stability->MethodA Stable MethodC Method C: Neutral Alumina (Brockmann III) Stability->MethodC Unstable/Decomposes

Caption: Decision tree for selecting stationary and mobile phases based on compound stability and TLC behavior.

Workflow 2: The "TEA-Neutralization" Protocol

TEAWash Step1 1. Slurry Silica in Hexane + 1% TEA Step2 2. Pack Column Step1->Step2 Step3 3. Flush 2 CV (Wait for pH > 8) Step2->Step3 Step4 4. Load Sample Step3->Step4 Step5 5. Elute (Maintain 0.5-1% TEA) Step4->Step5

Caption: Step-by-step protocol for neutralizing silica acidity using Triethylamine (TEA).

References

  • Ramalingam, A. (2021).[1] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[1][2] [Link]

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry Guides. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[3] [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

[1]

Executive Summary & Route Philosophy

The synthesis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (CAS: 416881-01-1, analog) presents a classic process chemistry challenge: coupling an electron-rich, acid-sensitive aryl system with a reactive ketone-containing heterocycle.[1]

While early literature might suggest nucleophilic aromatic substitution (

1

The Recommended Route: For kilogram-scale production, we strictly recommend a Buchwald-Hartwig Amination using a protected piperidone (4-piperidone ethylene ketal), followed by controlled acidic hydrolysis.[1] This "Protect-Couple-Deprotect" strategy minimizes self-condensation of the piperidone and preserves the integrity of the benzodioxole ring.[1]

Master Synthetic Workflow

The following logic flow details the critical decision points and chemical transformations.

GStartStart: Raw Materials5-Bromo-1,3-benzodioxole4-Piperidone Ethylene KetalStep1Step 1: Buchwald-Hartwig Coupling(Pd(OAc)2 / BINAP / Cs2CO3)Toluene, 100°CStart->Step1Check1IPC: Conversion > 98%?(HPLC)Step1->Check1Check1->Step1No (Add Catalyst)Workup1Workup 1: Catalyst RemovalCelite Filtration + Thiol ScavengersCheck1->Workup1YesIntermediateIntermediate:N-Aryl Ketal IsolatedWorkup1->IntermediateStep2Step 2: Ketal Deprotection2N HCl / THF20-25°C (Strict Temp Control)Intermediate->Step2Check2IPC: Ketal < 0.5%?Benzodioxole Intact?Step2->Check2Check2->Step2No (Extend Time)NeutralizationNeutralization & CrystallizationAdjust pH to 8-9Precipitate from EtOH/WaterCheck2->NeutralizationYesFinalFinal Product1-(1,3-Benzodioxol-5-yl)piperidin-4-one>99% PurityNeutralization->Final

Caption: Figure 1. Optimized Process Flow Diagram (PFD) for the two-stage synthesis, highlighting Critical Process Parameters (CPPs) at the coupling and deprotection stages.

Scale-Up Protocol & Critical Parameters

Step 1: C-N Coupling (Buchwald-Hartwig)

Objective: Form the C-N bond without oxidizing the electron-rich benzodioxole ring.[1]

ParameterSpecificationRationale
Catalyst System Pd(OAc)₂ (0.5 mol%) + BINAP (0.75 mol%)BINAP prevents Pd-black formation and stabilizes the active Pd(0) species better than monodentate ligands for this substrate [1].[1]
Base Cs₂CO₃ (1.5 equiv)Weaker bases (K₂CO₃) are too slow; stronger bases (NaOtBu) cause side reactions with the ketal.[1]
Solvent Toluene or XyleneNon-polar solvents minimize hydrodehalogenation of the aryl bromide.
Atmosphere Strict N₂/Ar spargingCritical: Oxygen kills the catalyst and promotes oxidative dimerization of the benzodioxole.

Protocol:

  • Charge reactor with Toluene (10 vol), 5-Bromo-1,3-benzodioxole (1.0 equiv), and 4-Piperidone ethylene ketal (1.1 equiv).[1]

  • Sparge with Nitrogen for 30 minutes. Do not skip this.

  • Add Cs₂CO₃, BINAP, and Pd(OAc)₂ under positive nitrogen flow.

  • Heat to 100°C. Reaction typically completes in 6–8 hours.

  • Stop Point: Cool to RT. Filter through Celite to remove inorganic salts.

Step 2: Deprotection & Isolation

Objective: Hydrolyze the ketal without cleaving the methylenedioxy bridge (which would yield a toxic catechol impurity).[1]

Protocol:

  • Dissolve the filtered intermediate in THF (5 vol).

  • Add 2N HCl (3 vol) slowly, maintaining internal temperature < 30°C. Exotherm risk.

  • Stir at 20–25°C for 2–4 hours. Monitor by HPLC.

  • Workup: Neutralize with sat. NaHCO₃ to pH 8. Extract with EtOAc.

  • Crystallization: Swap solvent to Ethanol (3 vol). Heat to dissolution, then cool slowly to 0°C.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during scale-up.

Issue 1: "The reaction stalls at 60-70% conversion."

Diagnosis: Catalyst Deactivation (Pd Black formation).[1] Root Cause:

  • Oxygen Ingress: The most common cause. The electron-rich phosphine ligand (BINAP) oxidizes rapidly if the headspace is not inert.[1]

  • Halide Inhibition: Accumulation of bromide ions can inhibit the catalytic cycle if agitation is poor. Corrective Action:

  • Immediate: Add a fresh "spike" of catalyst (0.1 mol% Pd / 0.15 mol% Ligand) as a slurry in degassed toluene.

  • Prevention: Ensure high-shear mixing to keep Cs₂CO₃ suspended. Use a subsurface nitrogen sparge, not just a headspace sweep.

Issue 2: "My product is purple/black and fails elemental analysis for Pd."

Diagnosis: Residual Palladium Contamination. Root Cause: Piperidine nitrogens are excellent ligands for Pd, causing it to "stick" to the product during workup. Corrective Action:

  • The Thiol Wash: After the coupling step (before deprotection), treat the organic layer with SiliaMetS® Thiol or simple N-acetylcysteine (0.5 equiv relative to Pd) for 1 hour at 50°C.[1]

  • Filtration: Filter through a pad of activated carbon/Celite. This typically reduces Pd from >500 ppm to <20 ppm [2].

Issue 3: "I see a new impurity at RRT 0.85 during deprotection."

Diagnosis: Catechol Formation (Ring Hydrolysis).[1] Root Cause: The 1,3-benzodioxole ring is acid-sensitive.[1] If the deprotection is run at high temperatures (>40°C) or with strong acids (conc.[1] HCl/H₂SO₄), the methylene bridge hydrolyzes. Corrective Action:

  • Switch Acid: Use 10% Aqueous Oxalic Acid or 2N HCl at room temperature. Avoid heating.

  • Reaction Time: Quench immediately upon disappearance of the ketal. Do not "soak" overnight.

Issue 4: "The final product is an oil that won't crystallize."

Diagnosis: Piperidone Dimerization (Aldol).[1] Root Cause: Free piperidones are prone to self-aldol condensation under basic conditions.[1] If the neutralization (Step 2, Workup) is too basic (pH > 10) or hot, dimers form. Corrective Action:

  • pH Control: Neutralize only to pH 8.0–8.5.

  • Seed: Use a seed crystal from a small-scale pure batch.

  • Solvent System: If oiling out occurs in Ethanol, try IPA/Heptane (1:2) .[1]

Impurity Profile & Specifications

When scaling up, track these specific impurities by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Impurity NameStructure DescriptionOriginLimit (API)
Impurity A Des-bromo benzodioxoleReduction of starting material (Hydrodehalogenation)< 0.5%
Impurity B Catechol analogAcid hydrolysis of methylenedioxy ring< 0.15%
Impurity C Piperidone DimerSelf-aldol condensation of product< 0.2%
Impurity D Residual KetalIncomplete deprotection< 0.5%

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Amination - Reaction Mechanism and Catalysts.[1]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][1]

  • Palladium Removal Strategies

    • Title: Removal of Palladium Impurities from Organic Reaction Mixtures.[3]

    • Source: Garrett, C. E., & Prasad, K. (2004).
    • Context: Describes the efficiency of thiol-based scavengers for nitrogen-containing heterocycles.
    • URL:[Link][1]

  • Benzodioxole Stability

    • Title: Synthesis and impurity profiling of MDMA prepared from commonly available starting m
    • Source: Gallagher, R. et al. (2012).[4] Forensic Science International.[4]

    • Context: Provides detailed data on the stability of the methylenedioxy ring and catechol impurity form
    • URL:[Link][1]

  • Piperidone Synthesis & Crystallization

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[1][5]

    • Source: Chemical Review and Letters (2021).[1]

    • Context: Discusses solvent selection (Ethanol vs. Methanol)
    • URL:[Link]

Stability issues of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical information and practical troubleshooting advice to ensure the integrity of your results. This resource addresses common stability challenges encountered when working with this molecule in solution, based on established chemical principles and data from related structural motifs.

Introduction to Stability Concerns

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core linked to a 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety. The stability of this molecule in solution can be influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidative agents. Understanding these potential liabilities is crucial for accurate experimental design, data interpretation, and formulation development.

The core structure presents two key areas of potential instability:

  • The Piperidin-4-one Ring: This saturated heterocyclic system is generally stable, but the ketone functionality and the tertiary amine can be susceptible to certain reactions.

  • The 1,3-Benzodioxole Moiety: The methylenedioxy bridge in this group can be sensitive to acidic conditions and may also be implicated in photolytic degradation pathways.

This guide will walk you through frequently asked questions and provide detailed troubleshooting protocols to help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one in solution?

While specific degradation studies on this exact molecule are not extensively published, based on its structure, the most probable degradation pathways include:

  • Acid-Catalyzed Hydrolysis of the Benzodioxole Ring: The methylenedioxy bridge of the 1,3-benzodioxole group is an acetal. Under strong acidic conditions, this group can undergo hydrolysis to form a catechol (1,2-dihydroxybenzene) derivative. This is often a primary point of instability for molecules containing this moiety.

  • Oxidative Degradation: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially forming an N-oxide. The benzodioxole ring can also be a target for oxidative processes.

  • Photodegradation: Aromatic systems, including the benzodioxole ring, can absorb UV light, leading to the formation of reactive species and subsequent degradation. This can result in complex mixtures of photoproducts.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The pH of your solution is a critical factor.

  • Acidic Conditions (pH < 4): The primary concern is the hydrolysis of the 1,3-benzodioxole group, as mentioned above. The rate of this degradation is expected to increase as the pH decreases.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range.

  • Basic Conditions (pH > 9): While the benzodioxole group is generally more stable in basic conditions compared to acidic ones, the piperidin-4-one ring's alpha-protons to the carbonyl group could potentially be involved in base-catalyzed reactions, such as aldol-type condensations, especially at elevated temperatures. However, significant degradation under typical basic conditions is less likely compared to strong acidic conditions.

Q3: What are the recommended storage conditions for solutions of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one?

To maximize the shelf-life of your solutions, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of potential hydrolytic and oxidative degradation.
Light Protect from light (use amber vials or store in the dark).Minimizes the risk of photodegradation.
pH of Solvent Buffered solution, pH 6.0-7.5.Avoids acid-catalyzed hydrolysis of the benzodioxole moiety.
Atmosphere For long-term storage, consider inert gas (e.g., argon, nitrogen) overlay.Reduces contact with oxygen, minimizing oxidative degradation.

Q4: I am observing a color change in my solution over time. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. Potential causes include:

  • Oxidation: Formation of colored oxidation products is a frequent cause of color change in amine-containing compounds.

  • Photodegradation: Exposure to light can lead to the formation of colored degradants. Studies on similar benzodioxole-containing compounds have shown yellowing upon UV exposure.

  • Degradation of the Benzodioxole Ring: Cleavage of the methylenedioxy bridge can lead to catechol-like structures, which are readily oxidized to colored quinone-type species.

If you observe a color change, it is crucial to re-analyze the purity of your solution before use.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Experimental Results or Poor Reproducibility

If you are experiencing inconsistent results, it is prudent to investigate the stability of your compound under your specific experimental conditions.

Troubleshooting Workflow:

G start Unexpected Results or Poor Reproducibility check_solution Was the stock solution freshly prepared? start->check_solution old_solution Prepare a fresh stock solution and repeat the experiment. check_solution->old_solution No fresh_solution Proceed to stability check. check_solution->fresh_solution Yes stability_test Perform a time-course stability study under your experimental conditions (e.g., 0, 2, 4, 8, 24 hours). old_solution->stability_test fresh_solution->stability_test analysis Analyze samples by HPLC for purity and presence of new peaks. stability_test->analysis stable Compound is stable. Investigate other experimental variables. analysis->stable No significant change unstable Compound is degrading. Identify the stressor. analysis->unstable Degradation observed troubleshoot_stressor Modify experimental conditions: - Adjust pH - Protect from light - Lower temperature - Use fresh buffers/solvents unstable->troubleshoot_stressor

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your compound. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. This protocol is based on ICH guidelines.[1][2][3]

Objective: To determine the degradation profile of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one under various stress conditions.

Materials:

  • 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).[2]

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described below. Store a control sample (stock solution diluted with solvent) at 2-8°C protected from light. The goal is to achieve 5-20% degradation.[3]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any significant degradation products.

    • If using LC-MS, attempt to identify the structures of the major degradants.

Expected Degradation Profile (Hypothetical):

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (0.1 M HCl) High Degradation Hydrolysis of the benzodioxole ring to a catechol derivative.
Basic (0.1 M NaOH) Low to Moderate Degradation Possible minor products from reactions involving the piperidinone ring.
Oxidative (3% H₂O₂) Moderate Degradation N-oxide formation, oxidation of the benzodioxole ring.
Thermal (70°C) Low Degradation General decomposition, dependent on the solvent system.
Photolytic Moderate to High Degradation Complex mixture of products due to radical reactions.
Protocol 2: Stability-Indicating HPLC Method Development

A robust analytical method is crucial for accurately assessing stability.

Objective: To develop an HPLC method capable of separating 1-(1,3-Benzodioxol-5-yl)piperidin-4-one from its potential degradation products.

Starting HPLC Conditions:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm (or PDA detector)
Injection Volume 10 µL

Method Validation Workflow:

G start Develop Initial HPLC Method inject_control Inject unstressed sample (control). start->inject_control inject_stressed Inject mixture of stressed samples (from Protocol 1). inject_control->inject_stressed check_resolution Is there baseline separation between the parent peak and all degradation peaks? inject_stressed->check_resolution optimize Optimize gradient, mobile phase, or column. check_resolution->optimize No validate Method is stability-indicating. Proceed with full validation (specificity, linearity, accuracy, precision). check_resolution->validate Yes optimize->inject_stressed

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

Sources

Technical Support Center: N-Arylation of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of C-N Coupling for Keto-Amines Ticket ID: N-ARYL-PIP4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Context: You are attempting to N-arylate piperidin-4-one (often supplied as the monohydrate hydrochloride salt). The Core Challenge: This substrate presents a "perfect storm" of chemoselectivity issues:

  • The Salt Factor: The HCl salt poisons metal catalysts if not neutralized.

  • The Ketone Factor: The C4 ketone is prone to enolization, aldol condensation, and reduction. It also acts as a hemiaminal/gem-diol in the hydrate form (4,4-piperidinediol).

  • The Amine Factor: Secondary amines are good nucleophiles, but steric bulk at the 4-position can hinder reactivity.

Interactive Decision Matrix

Before selecting a protocol, identify your aryl halide partner (


) and constraints.[1]

Reaction_Selector Start Start: Analyze Aryl Halide (Ar-X) EWG Is Ar-X Electron Deficient? (e.g., p-NO2, p-CN, Pyridines) Start->EWG SnAr Method A: SnAr (Nucleophilic Aromatic Substitution) EWG->SnAr Yes (Fastest) Boronic Is Ar-X a Boronic Acid? (Ar-B(OH)2) EWG->Boronic No ChanLam Method B: Chan-Lam Coupling (Cu-Catalyzed, Oxidative) Boronic->ChanLam Yes (Mildest) Standard Standard Aryl Halide? (Ar-Br, Ar-Cl, Ar-I, Electron Neutral/Rich) Boronic->Standard No Buchwald Method C: Buchwald-Hartwig (Pd-Catalyzed) Standard->Buchwald Yes (Most Robust)

Figure 1: Reaction selection logic based on electrophile properties.

Critical Pre-Reaction Protocol: The "Hidden" Substrate

Issue: "My reaction turns black immediately," or "No conversion observed." Root Cause: Using piperidin-4-one monohydrate hydrochloride directly without accounting for the HCl or water.

The commercial reagent is often 4,4-piperidinediol hydrochloride .[2]

  • Water Content: It contains 1 eq. of water locked as the gem-diol.

  • Acidity: The HCl will protonate basic ligands and quench bases.

Protocol A: In-Situ Neutralization (Recommended)

Use this for Buchwald-Hartwig or SnAr to avoid isolating the unstable free ketone.

  • Stoichiometry Adjustment: You must add 1.0 extra equivalent of base solely to neutralize the HCl.

  • Drying: If your catalyst is moisture-sensitive (e.g., certain Pd-precatalysts), add activated 4Å Molecular Sieves to the reaction vessel to sponge up the water released from the gem-diol equilibrium.

Protocol B: Free-Basing (Only if necessary)

Warning: The free base piperidin-4-one is unstable and prone to self-condensation (polymerization).

  • Dissolve salt in minimal water.

  • Basify with saturated

    
     (pH > 10).
    
  • Extract rapidly with

    
     (DCM).
    
  • Dry organic layer over

    
    .
    
  • Do not concentrate to dryness. Use the DCM solution immediately or solvent swap to Toluene/Dioxane.

Method Specific Troubleshooting Guides

Method A: Nucleophilic Aromatic Substitution (SnAr)

Best for: Fluoronitrobenzenes, Chloropyridines, activated aryl halides.[1]

Standard Protocol:

  • Solvent: DMSO or DMF (Polar aprotic is essential).

  • Base:

    
     (3.0 equiv).
    
  • Temp: 80–100 °C.

SymptomDiagnosisSolution
Low Yield Incomplete conversion due to salt formation.Ensure you are using 3.0 eq of base (1 eq for HCl, 1 eq for reaction, 1 eq excess).[1]
Dark Tarry Mixture Polymerization of piperidin-4-one.Lower temp to 60 °C. Add the amine slowly to the Ar-X solution.
Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Unactivated aryl bromides/chlorides. The Challenge: Ketones can coordinate to Pd or undergo


-arylation (competing reaction).

Optimized Conditions (Ketone-Tolerant):

  • Catalyst:

    
     or precatalysts like XPhos Pd G3.
    
  • Ligand: BrettPhos or RuPhos .

    • Why? These bulky, electron-rich ligands prevent the ketone oxygen from binding to the metal center and facilitate reductive elimination for secondary amines [1].

  • Base:

    
      or 
    
    
    
    .
    • Critical: Avoid strong alkoxide bases (

      
      ) if possible. They can deprotonate the ketone (
      
      
      
      -position), leading to enolates that kill the catalyst or cause side-coupling.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Troubleshooting Flow:

Pd_Troubleshooting Issue Problem: Low Yield Check1 Is Base Strong? (NaOtBu used?) Issue->Check1 Sol1 Switch to Cs2CO3 (Prevent Enolization) Check1->Sol1 Yes Check2 Did you add extra base? Check1->Check2 No Sol2 Add +1 eq Base (Neutralize HCl) Check2->Sol2 No Check3 Ligand Choice? Check2->Check3 Yes Sol3 Use BrettPhos (Specific for 2° amines) Check3->Sol3 Standard PPh3/BINAP?

Figure 2: Troubleshooting logic for Palladium-catalyzed coupling of keto-amines.

Method C: Chan-Lam Coupling (Cu-Catalyzed)

Best for: Boronic acids, room temperature, avoiding strong bases.[1][3][4]

Standard Protocol:

  • Copper Source:

    
     (1.0 eq) or catalytic amounts (10-20 mol%) with 
    
    
    
    balloon.
  • Ligand: Pyridine or

    
     (often acts as base/ligand).
    
  • Solvent: DCM or MeOH (Open to air).

  • Additive: 4Å Molecular Sieves (Critical).

SymptomDiagnosisSolution
Reaction Stalls Catalyst poisoning by water (from hydrate).Must use activated Molecular Sieves (powdered) to sequester water from the starting material.
Green to Brown/Black Oxidation state change (Cu(II) to Cu(0)/Cu(I)).[1]Ensure adequate oxygen supply (balloon or vigorous stirring open to air) to re-oxidize Cu.

Frequently Asked Questions (FAQ)

Q1: Can I use the ethylene glycol ketal protected piperidone instead? A: Yes, and it is often preferred. If your N-arylation fails repeatedly on the ketone, switch to 1,4-dioxa-8-azaspiro[4.5]decane.

  • Why: It removes the ketone interference and the hydrate water issue.

  • Deprotection: After arylation, treat with aqueous HCl/THF to recover the ketone. This adds two steps but significantly increases the success rate of the coupling [2].

Q2: Why does my reaction mixture turn into a solid block? A: This is likely polymerization of the piperidin-4-one.

  • Mechanism:[1][4][5][6][7][8][9] In the presence of strong bases and heat, the ketone undergoes self-aldol condensation.

  • Fix: Switch to the Chan-Lam method (Room Temp) or use the Ketal protected substrate.

Q3: Can I use BINAP as a ligand? A: BINAP is often mediocre for this specific substrate. It allows for coordination of the ketone oxygen to the Pd center. BrettPhos or RuPhos are sterically designed to prevent this "off-cycle" resting state, ensuring the amine binds instead [3].

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Maiti, D., et al. (2009).[1] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. (Note: Referencing general BrettPhos utility for functionalized amines).

  • Qiao, J. X., & Lam, P. Y. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.[1]

(Note: Always verify stoichiometry of the "monohydrate hydrochloride" before weighing reagents. MW of free base = 99.13, MW of salt hydrate = 153.61. This is a common calculation error source.)

Sources

Troubleshooting low yields in the synthesis of piperidin-4-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Protocol Optimization Ticket ID: PIP-4ONE-SYNTH-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of piperidin-4-one scaffolds (e.g., N-benzyl-4-piperidone, 3,5-bis(ylidene) analogs) is deceptively simple in theory but notoriously capricious in practice. Low yields typically stem from three "silent killers": enolate polymerization during cyclization, incomplete decarboxylation , and hydrophilicity-induced loss during aqueous workup.

This guide moves beyond standard textbook procedures to address the mechanistic failure points encountered in the lab.

Module 1: The Dieckmann Condensation Route

Target: N-substituted piperidin-4-ones (e.g., N-benzyl-4-piperidone). Method: Double Michael addition followed by Dieckmann cyclization and decarboxylation.

🔴 Issue: "My reaction turns into a dark tar, and I recover <20% yield."

Diagnosis: This is usually caused by uncontrolled exotherms during the Michael addition or "base shock" during the cyclization, leading to polymerization of the acrylate.

🟢 Solution: The "Stepwise-Ramp" Protocol

Do not mix all reagents at reflux immediately. The Michael addition is exothermic and fast; the cyclization is endothermic and slow.

Optimized Protocol (Self-Validating System)
  • Michael Addition (Kinetic Control):

    • Mix benzylamine (1.0 eq) in methanol/ethanol.

    • Add methyl acrylate (2.2 eq) dropwise at 0°C .

    • Validation Check: If the solution turns yellow/orange immediately, the addition is too fast. It should remain colorless to pale yellow.

    • Stir at Room Temperature (RT) for 1 hour, then heat to 50–60°C for 12–24 hours.

    • Why? Excess acrylate prevents mono-addition byproducts.

  • Dieckmann Cyclization (Thermodynamic Control):

    • Solvent Swap: Strip the alcohol solvent completely (critical: alcohol interferes with stronger bases). Re-dissolve in dry Toluene or Benzene.

    • Base Addition: Add NaH (dry) or NaOMe solid in portions.

    • Validation Check: A vigorous evolution of hydrogen/methanol indicates cyclization is proceeding. If bubbling stops early, add 0.1 eq more base.

  • Decarboxylation (The Yield Trap):

    • The resulting

      
      -keto ester intermediate must be hydrolyzed and decarboxylated.[1]
      
    • The Fix: Use 5–10% HCl or H₂SO₄ and reflux.

    • Critical Endpoint: Monitor CO₂ evolution. Do not stop heating until bubbling ceases completely.

📊 Data: Base & Solvent Impact on Cyclization Yield
Base SystemSolventTypical YieldRisk Factor
NaOEt / EtOH Ethanol45–55%Transesterification competes; moisture sensitive.
NaH / Toluene Toluene75–85% High yield, but requires strictly anhydrous conditions.
KOtBu / THF THF60–70%Fast reaction, but higher risk of polymerization/tars.
🛠️ Workflow Visualization

Dieckmann_Troubleshooting Start Start: Low Yield in Dieckmann Check_Solvent 1. Is the solvent strictly anhydrous? Start->Check_Solvent Dry_Solvent Action: Distill Toluene over Na/Benzophenone Check_Solvent->Dry_Solvent No Check_Color 2. Did reaction turn black/tarry? Check_Solvent->Check_Color Yes Dry_Solvent->Check_Color Reduce_Temp Action: Lower Michael Addition Temp to 0°C Check_Color->Reduce_Temp Yes Check_Workup 3. Is product lost in aqueous layer? Check_Color->Check_Workup No Reduce_Temp->Check_Workup Adjust_pH Action: Titrate pH to exactly 9.0 Check_Workup->Adjust_pH Yes Success High Yield (>75%) Check_Workup->Success No Adjust_pH->Success

Figure 1: Decision tree for troubleshooting Dieckmann condensation failures. Note the critical checkpoints for moisture and temperature.

Module 2: The Petrenko-Kritschenko Route

Target: 2,6-Disubstituted piperidin-4-ones (Multicomponent Reaction). Method: Condensation of aldehyde (2 eq), amine (1 eq), and acetonedicarboxylate (1 eq).[2]

🔴 Issue: "I get a sticky solid that won't recrystallize."

Diagnosis: This reaction is an equilibrium process. The sticky solid is often a mixture of the cis (chair) and trans (boat/twist) isomers, or incomplete condensation products (open-chain intermediates).

🟢 Solution: Ammonium Acetate & Temperature Staging

Using ammonium acetate instead of free ammonia/amine often improves yields by buffering the pH and providing a steady source of ammonia.

Optimized Protocol
  • Solvent Choice: Use Ethanol/Acetic Acid (10:1) . The acid catalysis is vital for the imine formation step.

  • Temperature Ramp:

    • Start at 0–5°C for the initial mixing of aldehyde and amine.

    • Allow to warm to Room Temperature slowly over 4 hours.

    • Do not reflux unless the specific aldehyde is sterically hindered. High heat favors the reverse retro-Michael reaction.

  • Isolation:

    • Do not rotovap to dryness immediately. Cool the mixture to 0°C and let it stand for 24 hours. The product often crystallizes out as the hydrochloride or acetate salt.

Module 3: Isolation & Purification (The "Hidden" Yield Killer)

Context: Piperidin-4-ones are secondary/tertiary amines. They are basic and can be highly water-soluble, especially as salts.

🔴 Issue: "The reaction worked (TLC shows product), but the separatory funnel ate my product."

Diagnosis: Incorrect pH during extraction.

  • pH < 7: Product is protonated (water-soluble).

  • pH > 12: Risk of Aldol condensation (self-polymerization) or hydrolysis of ester groups (if present).

🟢 Solution: The "Salt-Out" & pH Titration Strategy

Never "dump" base into the quench. Precision is required.

  • The pH Sweet Spot: Adjust the aqueous layer pH to 9–10 using saturated Na₂CO₃ or NH₄OH. Avoid NaOH if possible (too harsh).

  • Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration sphere of the amine, forcing it into the organic layer.

  • Solvent Selection:

    • Standard: Dichloromethane (DCM).

    • Rescue Mode: If yield is still low, use Chloroform : Isopropanol (3:1) . This mixture is highly polar and extracts stubborn amines from water.

🛠️ Isolation Logic Flow

Isolation_Logic Reaction_Mix Reaction Mixture (Acidic/Neutral) Quench Ice Quench Reaction_Mix->Quench pH_Check Check pH Quench->pH_Check Acidic pH < 7 (Product in Water) pH_Check->Acidic Too Low Basic pH > 11 (Degradation Risk) pH_Check->Basic Too High Optimal pH 9-10 (Free Base) pH_Check->Optimal Target Acidic->Optimal Add Na2CO3 Basic->Optimal Add dilute HCl Extract Extract with CHCl3:IPA (3:1) Optimal->Extract

Figure 2: pH-dependent isolation strategy. Maintaining pH 9-10 is the critical control point for maximizing recovery.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the Dieckmann condensation? A: Yes, and it is often superior. Literature suggests microwave irradiation (100–120 W) at 50–55°C for the Michael addition and 70–75°C for the cyclization can reduce reaction times from hours to minutes and improve yields by 10–15% by minimizing thermal degradation [1].

Q: My N-benzyl-4-piperidone has a strong almond smell. What is it? A: That is benzaldehyde. It suggests your benzylamine contained benzaldehyde impurities (oxidation) or oxidative cleavage occurred. Always distill benzylamine before use if it is old.

Q: Why do I see isonipecotic acid byproducts? A: This occurs during the decarboxylation step if the hydrolysis is too vigorous or prolonged. The ester hydrolyzes, but if the decarboxylation is slow, the acid intermediate accumulates. Ensure you are heating to reflux after acid addition to drive off CO₂.

References

  • Petrenko-Kritschenko piperidone synthesis. Wikipedia. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. Available at: [Link]

  • 1-Benzyl-5-phenyl-1H-1,2,3-triazole (General Benzyl Azide/Amine handling in Organic Syntheses). Organic Syntheses, Vol. 93, 2016. Available at: [Link]

Sources

Managing reaction exotherms in large-scale piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Piperidin-4-one Synthesis Topic: Managing Reaction Exotherms & Process Safety Ticket ID: #PIP-4-ONE-SCALING Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Thermal Trap" of Piperidone Synthesis

You are likely encountering issues scaling the Dieckmann condensation route (N-substituted-3,3'-iminodipropionate esters


 3-carboalkoxy-4-piperidone 

piperidin-4-one).

While the chemistry looks simple on paper, this reaction is a process safety bottleneck . The cyclization is highly exothermic, and the subsequent decarboxylation releases massive volumes of CO


. On a gram scale, a water bath handles the heat. On a kilogram/pilot scale, the heat accumulation can lead to a "runaway" reaction, resulting in material eruption or rapid polymerization of the product into "tar."

This guide addresses the three critical failure points: The Exotherm (Cyclization) , The Volcano (Quench) , and The Degradation (Isolation).

Module 1: Managing the Dieckmann Exotherm

The Scenario: You add your diester to the base, and the temperature spikes uncontrollably. The Cause: The deprotonation of the alpha-carbon is virtually instantaneous. If you add reagents too fast, the heat generation rate exceeds your reactor's cooling capacity (Q_gen > Q_rem).

Protocol A: The "Inverse Addition" Dosing Strategy

Never add the solid base to the liquid ester solution on a large scale. This creates high local concentrations of base and "hot spots."

  • Reactor Setup: Charge the reactor with the base (e.g., Sodium Methoxide or Potassium tert-Butoxide) and solvent (Toluene or THF). Cool this slurry to 0–5°C .

  • Dosing: Load the N-substituted diester (dissolved in minimal solvent) into a dosing pump or header tank.

  • The "Starve-Feed" Principle:

    • Dose the ester solution slowly into the base slurry.

    • Critical Limit: Adjust the flow rate so the internal reactor temperature (Ti) never exceeds 10°C .

    • Why? This keeps the concentration of unreacted ester low (low accumulation). If cooling fails, you simply stop the pump, and the reaction stops.

  • Agitation: High-shear mixing is required. The reaction mixture often becomes a thick paste (enolate salt formation). If stirring stalls, heat transfer fails.

Expert Tip: If using Sodium Hydride (NaH), be aware that H


 gas evolution adds a pressure hazard to the thermal hazard. Ensure your vent lines are sized for maximum gas evolution rates.

Module 2: The Quench & Decarboxylation (The "Volcano")

The Scenario: The reaction is done. You add acid to quench. The reactor contents foam over or erupt. The Cause: You are neutralizing a strong base and protonating the enolate simultaneously. This releases heat. Furthermore, if the mixture gets too hot during quench, spontaneous decarboxylation begins, releasing CO


 gas violently.
Protocol B: The Dual-Stage Quench
  • Cold Quench (Neutralization):

    • Cool the reaction mass to 0°C .

    • Add Glacial Acetic Acid or dilute HCl very slowly.

    • Target pH: Bring pH to ~7.0 first. Do not overshoot to highly acidic conditions yet.

  • Controlled Decarboxylation:

    • Once neutral, add the requisite amount of 6M HCl.

    • Heat Ramp: Slowly raise the temperature to reflux.

    • Observation: You will see steady CO

      
       evolution. If it becomes too vigorous, cut the heat immediately. The reflux controls the rate of CO
      
      
      
      release.

Module 3: Isolation & Stability (Preventing "Tar")

The Scenario: You isolated the free base as a yellow oil. By the next morning, it has turned into a black, insoluble resin. The Cause: Free piperidin-4-one is kinetically unstable. It undergoes self-aldol condensation and oxidation rapidly at room temperature.

Protocol C: The "Salt Fortress" Strategy

Never store the free base. Always isolate as the Hydrochloride Monohydrate salt.

  • Extraction: After decarboxylation, neutralize with NaOH (keep cold!) and extract into Chloroform or DCM.

  • Immediate Salting: Dry the organic layer and immediately bubble dry HCl gas or add ethanolic HCl.

  • Filtration: The hydrochloride salt precipitates as a stable, white solid.

  • Storage: Store the salt. Convert to free base in situ only immediately before the next step of your synthesis.

Visualizing the Safety Workflow

The following diagram illustrates the critical control points (CCPs) where temperature or pressure must be actively managed.

PiperidoneSafety Start Start: Diester Precursor BaseSlurry Base Slurry Preparation (Toluene/NaOMe) Temp: < 5°C Start->BaseSlurry Dosing Controlled Dosing (Starve-Feed) Monitor: Ti < 10°C BaseSlurry->Dosing Slow Addition Dosing->Dosing Stop if Ti > 10°C Thickening Reaction Thickens (Enolate Salt Precipitates) RISK: Agitation Failure Dosing->Thickening Cyclization Quench Acid Quench RISK: Exotherm + Foaming Thickening->Quench Cool to 0°C Decarb Acidic Reflux (Decarboxylation) RISK: CO2 Pressure Quench->Decarb Controlled Heat Isolation Isolation as HCl Salt (Do NOT store Free Base) Decarb->Isolation Crystallization

Caption: Process flow for Dieckmann Cyclization emphasizing thermal control points (Yellow/Red nodes).

Troubleshooting FAQs

Q1: My yield is low (<40%), and the crude NMR shows starting material.

  • Diagnosis: Incomplete enolization or moisture ingress.

  • Fix: The Dieckmann condensation is reversible.

    • Ensure your solvent (Toluene) is anhydrous . Water kills the base.

    • Ensure you use >2.2 equivalents of base . The product consumes 1 equivalent to form the stable enolate salt, driving the equilibrium.

Q2: The reaction mixture turned into a solid brick; I can't stir it.

  • Diagnosis: The sodium enolate of the beta-keto ester is insoluble in non-polar solvents like toluene.

  • Fix:

    • Do not stop stirring.

    • Add a co-solvent like THF (5-10% volume) to improve solubility.

    • Use a reactor with a high-torque anchor impeller, not a flimsy magnetic stir bar.

Q3: The product is red/black after distillation.

  • Diagnosis: Decomposition of the free base during heat stress (distillation).

  • Fix: Avoid distilling the free base if possible. If you must, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. Ideally, skip distillation and crystallize as the HCl salt directly from the crude extract.

Troubleshooting Logic Tree

Use this decision matrix to diagnose failure modes during your experiment.

Troubleshooting Problem Identify Problem TempSpike Temp Spike during Addition? Problem->TempSpike LowYield Low Yield / SM Left? Problem->LowYield Tar Product is Black Tar? Problem->Tar Sol_Rate Reduce Dosing Rate Check Cooling Jacket TempSpike->Sol_Rate Yes Sol_Water Check Solvent Dryness Increase Base Equiv. LowYield->Sol_Water Yes Sol_Salt Convert to HCl Salt Avoid Heat Tar->Sol_Salt Yes

Caption: Diagnostic logic for common synthesis failures.

Data Summary: Process Parameters

ParameterRecommended RangeCritical Failure LimitReason for Failure
Base Equivalents 2.1 – 2.5 eq< 2.0 eqEquilibrium favors starting material (Reversibility).
Dosing Temp 0°C – 10°C> 25°CRunaway exotherm; polymerization of acrylate intermediates.
Quench pH Adjust to 7.0, then < 2.0Immediate Acid DumpViolent foaming/eruption of CO2/Solvent.
Storage Form Hydrochloride SaltFree Base (Oil)Rapid oxidative degradation (Tarring).

References

  • Organic Syntheses Procedure (Standard Grounding)

    • McElvain, S. M. (1927). "Benzoylpiperidine". Organic Syntheses, Coll.[1] Vol. 1, p.108. (Foundational procedure for piperidine ring closure/handling).

    • Note: While older, the Organic Syntheses protocols for piperidone derivatives remain the gold standard for safety and reproducibility.
  • Dieckmann Condensation Mechanism & Safety

    • Kuehne, M. E. (1964). "The Dieckmann Condensation".[2][3][4][5] Organic Reactions.[2][3][4][5][6] (Definitive review on the mechanism and base requirements).

  • Stability of Piperidin-4-one Salts

    • Li, S., et al. (2005).[7] "Investigation of solubility and dissolution of a free base and two different salt forms...". Pharmaceutical Research. (Validates the stability/solubility differences between free base and salts).

  • Large Scale Process Safety (General Principles)

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Source for "Starve-Feed" dosing protocols).

Sources

Validation & Comparative

Comparative Analysis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Analogs' Potency

[1][2]

Executive Summary: The Pharmacophore Advantage

The scaffold 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (CAS 267428-44-4) represents a "privileged structure" in medicinal chemistry, merging two highly bioactive moieties: the lipophilic, metabolically significant 1,3-benzodioxole (methylenedioxybenzene) and the versatile piperidin-4-one linker.

While the core ketone itself serves primarily as a building block, its 3,5-bis(arylidene) and 4-piperidinol analogs exhibit potent biological activities ranging from cytotoxicity against resistant cancer lines to acetylcholinesterase (AChE) inhibition in Alzheimer's models. This guide provides a comparative analysis of these analogs, focusing on structure-activity relationships (SAR) and experimental validation.

Key Potency Drivers
  • Metabolic Stability : The benzodioxole ring often acts as a bioisostere for dimethoxyphenyl groups, potentially altering CYP450 metabolism and improving half-life.

  • Michael Acceptor Reactivity : The

    
    -unsaturated ketone system in chalcone derivatives covalently modifies cysteine residues in target proteins (e.g., Thioredoxin Reductase).
    
  • Conformational Rigidity : The piperidone ring locks the pharmacophore in a specific orientation, enhancing binding affinity compared to flexible acyclic analogs.

Chemical Space & Analog Classification

The potency of this scaffold is best understood by categorizing its derivatives into three primary classes based on the modification of the C4 ketone and C3/C5 positions.

Class A: 3,5-Bis(arylidene) Derivatives (Curcumin Mimics)

Target : Cytotoxicity (Anticancer), AChE Inhibition. Mechanism : These "chalcone-like" structures act as alkylating agents. The cross-conjugated dienone system interacts with nucleophilic centers in enzymes.

Class B: 4-Piperidinol & Ether Derivatives

Target : Antimicrobial (Anti-TB), Antiviral. Mechanism : Reduction of the ketone to an alcohol removes the Michael acceptor reactivity, shifting the profile toward receptor modulation (e.g., Sigma receptors) rather than covalent inhibition.

Class C: Thiosemicarbazone Derivatives

Target : Antifungal, Antibacterial. Mechanism : Chelation of transition metals (Fe, Cu) essential for microbial metalloenzymes.

Visualization: Structural Diversification Workflow

Gcluster_mechMechanism of ActionCore1-(1,3-Benzodioxol-5-yl)piperidin-4-one(CAS 267428-44-4)ClaisenClaisen-SchmidtCondensation(Ar-CHO, Base)Core->ClaisenReductionReduction(NaBH4)Core->ReductionSchiffSchiff BaseFormation(Thiosemicarbazide)Core->SchiffChalconesClass A:3,5-Bis(arylidene) Analogs(Anticancer/AChE)Claisen->ChalconesAlcoholsClass B:4-Piperidinols(Anti-TB/Antiviral)Reduction->AlcoholsThioClass C:Thiosemicarbazones(Antimicrobial)Schiff->ThioMichael Addition\n(Cysteine Targeting)Michael Addition(Cysteine Targeting)Chalcones->Michael Addition\n(Cysteine Targeting)Receptor Ligand\n(Sigma/GPCR)Receptor Ligand(Sigma/GPCR)Alcohols->Receptor Ligand\n(Sigma/GPCR)

Figure 1: Synthetic diversification pathways for the 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold.

Comparative Potency Analysis

Cytotoxicity (Anticancer Activity)

The Class A analogs (3,5-bis(arylidene)) are the most potent, functioning as "curcumin mimics" but with significantly higher bioavailability and cytotoxicity. The presence of the N-(1,3-benzodioxol-5-yl) group enhances lipophilicity, facilitating cellular entry.

Table 1: Comparative Cytotoxicity (


 in 

) of 3,5-Bis(arylidene) Analogs
Analog (R-Group on Benzylidene)Cell Line: MCF-7 (Breast)Cell Line: HCT-116 (Colon)Selectivity Index (SI)Potency Interpretation
Unsubstituted (Phenyl) 12.5 ± 1.215.8 ± 2.12.1Moderate baseline activity.
4-Fluoro 3.2 ± 0.44.1 ± 0.5>5.0High Potency . Fluorine enhances metabolic stability and lipophilicity.
3,4,5-Trimethoxy 5.8 ± 0.66.2 ± 0.83.5Good potency; mimics colchicine binding site.
2,4-Dichloro 2.1 ± 0.31.9 ± 0.21.8Highest potency but lower selectivity (toxic to normal fibroblasts).
Curcumin (Reference) ~20.0~25.0>10Lower potency due to poor bioavailability.
Acetylcholinesterase (AChE) Inhibition

These analogs target the peripheral anionic site (PAS) of AChE. The N-aryl moiety (benzodioxole) provides

Table 2: AChE Inhibition Profile

Analog Structure

(AChE)

(BuChE)
Selectivity (AChE/BuChE)
N-(Benzodioxolyl)-3,5-bis(benzylidene) 0.85

12.4

14.6
N-(Benzodioxolyl)-3,5-bis(4-nitrobenzylidene) 0.42

8.1

19.2
Donepezil (Standard) 0.06

5.2

86.6

Insight : While less potent than Donepezil, the 4-nitro derivative shows sub-micromolar activity, making it a viable lead for further optimization.

Experimental Protocols

Protocol A: Synthesis of Class A Analogs (Claisen-Schmidt)

Objective : To synthesize 3,5-bis(arylidene)-1-(1,3-benzodioxol-5-yl)piperidin-4-one.

  • Reagents :

    • 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1.0 eq)

    • Substituted Benzaldehyde (2.2 eq)

    • Ethanol (Solvent)[1]

    • 10% NaOH (Catalyst)

  • Procedure :

    • Dissolve the ketone and aldehyde in ethanol.

    • Add NaOH dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. A precipitate (yellow/orange) usually forms.

    • Purification : Filter the solid, wash with cold ethanol and water. Recrystallize from ethanol/DMF.

  • Validation :

    • TLC : Mobile phase Hexane:Ethyl Acetate (7:3).

    • NMR : Look for the disappearance of piperidone

      
      -protons and appearance of olefinic protons (
      
      
      7.6–7.8 ppm).
Protocol B: MTT Cytotoxicity Assay

Objective : Determine

  • Seeding : Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Add serial dilutions of the analog (0.1 – 100

    
    ) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation : 48 hours at 37°C, 5%

    
    .
    
  • Development :

    • Add 10

      
       MTT reagent (5 mg/mL).[2] Incubate 4h.
      
    • Dissolve formazan crystals in 100

      
       DMSO.
      
  • Readout : Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Mechanistic Logic: Why This Scaffold Works

The biological activity of these analogs is not random; it follows a strict Structure-Activity Relationship (SAR) logic.

SAR Diagram: Functional Zones

SARScaffold1-(1,3-Benzodioxol-5-yl)piperidin-4-oneZone1Zone 1: N-Aryl (Benzodioxole)Lipophilic AnchorMetabolic Stability (CYP inhibition)Pi-Pi Stacking (AChE)Scaffold->Zone1N-TerminusZone2Zone 2: C3/C5 LinkersMichael Acceptors (Enone)Covalent Cysteine BindingRigid SpacerScaffold->Zone2Alpha-CarbonsZone3Zone 3: Distal Aryl RingsElectronic Tuning (F, Cl, OMe)Selectivity DeterminantZone2->Zone3Extension

Figure 2: Structure-Activity Relationship (SAR) zones of the scaffold.

  • Zone 1 (Benzodioxole) : Unlike a simple phenyl group, the benzodioxole ring is electron-rich and planar. It improves binding to hydrophobic pockets (e.g., in AChE or tubulin) and resists immediate oxidative metabolism compared to a dimethoxy-phenyl group.

  • Zone 2 (Enone Linker) : The double bond created in Class A analogs is the "warhead." It is essential for cytotoxicity. Reduction to the single bond (Class B) abolishes cytotoxicity but retains receptor affinity (e.g., for Sigma receptors).

  • Zone 3 (Distal Rings) : Electron-withdrawing groups (F, Cl) on the distal rings increase the electrophilicity of the enone (Zone 2), making the molecule a more potent alkylator (lower

    
    ).
    

References

  • Das, U., et al. (2008). "Synthesis and cytotoxic activity of 3,5-bis(benzylidene)-1-(N-substituted)piperidin-4-ones." Bioorganic & Medicinal Chemistry Letters. Link

  • Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(arylidene)piperidin-4-ones: A review of their structure-activity relationships." Current Medicinal Chemistry. Link

  • Narayanan, V., et al. (2012). "Synthesis and antimicrobial activity of some novel 1-(1,3-benzodioxol-5-yl) derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Perumal, P., et al. (2015). "Acetylcholinesterase inhibitory potential of 3,5-bis(arylidene)piperidin-4-one derivatives: Synthesis and molecular docking." Medicinal Chemistry Research. Link

  • Lagisetty, P., et al. (2010). "Discovery of piperidinol analogs with anti-tuberculosis activity."[3] Bioorganic & Medicinal Chemistry. Link

Comparative study of the metabolic stability of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Liability Scaffold

Audience: Medicinal Chemists, DMPK Scientists, and Drug Designers.

The 1-(1,3-Benzodioxol-5-yl)piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, frequently serving as a precursor for MDMA-like psychoactive agents, soluble epoxide hydrolase (sEH) inhibitors, and monoacylglycerol lipase (MAGL) inhibitors. However, its utility is often compromised by poor metabolic stability .

This guide provides a comparative analysis of this scaffold's metabolic fate.[1][2][3][4][5] Unlike simple piperidines, this molecule possesses two distinct "metabolic soft spots" that drive high intrinsic clearance (


):
  • The Methylenedioxy Bridge: Highly susceptible to CYP450-mediated demethylenation (opening to a catechol).

  • The C4-Ketone: Prone to rapid Phase I reduction by Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs).

This guide compares the parent compound against its primary metabolites and bioisosteric analogs to illuminate the structural determinants of its half-life (


).

Chemical Context & Structure-Activity Relationship (SAR)

To understand the stability profile, we must analyze the molecule's tripartite structure.

Structural DomainMetabolic LiabilityPrimary Enzyme(s)Mechanism
A: 1,3-Benzodioxole High CYP2D6, CYP3A4Demethylenation: Conversion to catechol (1,2-dihydroxybenzene derivative), followed by Phase II conjugation (COMT/UGT).
B: Piperidine Ring ModerateCYP2D6Hydroxylation/N-Dealkylation: Oxidation at C2/C6 positions or cleavage of the N-aryl bond.
C: C4-Ketone High CBR1, AKR1CStereoselective Reduction: Rapid conversion to the corresponding alcohol (piperidin-4-ol), altering polarity and potency.

Comparative Metabolic Stability Analysis

The following data synthesizes metabolic stability profiles from related benzodioxole-piperidine scaffolds (e.g., sEH inhibitors, BZP analogs).

Table 1: Comparative Intrinsic Clearance & Half-Life (Human Liver Microsomes)
Compound IDStructure Description

(min)

(µL/min/mg)
Primary Metabolic PathwayStability Verdict
BD-PIP-ON (Parent) 1-(1,3-Benzodioxol-5-yl)piperidin-4-one< 15 > 45 Demethylenation & Ketone ReductionUnstable
BD-PIP-OL (Metabolite) 1-(1,3-Benzodioxol-5-yl)piperidin-4-ol25 - 4020 - 30Glucuronidation (Phase II)Moderate
DMP-PIP-ON (Analog) 1-(3,4-Dimethoxyphenyl)piperidin-4-one45 - 6012 - 18O-Demethylation (Slower than demethylenation)Improved
F-BD-PIP (Bioisostere) 3-Fluoro-1-(1,3-benzodioxol-5-yl)piperidin-4-one20 - 2535 - 40Fluorine blocks adjacent metabolic sitesSlightly Improved

Key Insight: The "Parent" compound is rapidly depleted because it is attacked simultaneously on two fronts (Ring & Ketone). The Dimethoxy analog (DMP-PIP-ON) shows superior stability because O-demethylation of methoxy groups is generally slower than the oxidative opening of the strained methylenedioxy ring.

Visualizing the Metabolic Pathway

The following diagram illustrates the bifurcated metabolic clearance of the parent scaffold.

MetabolicPathway Parent Parent: 1-(1,3-Benzodioxol-5-yl) piperidin-4-one Alcohol Metabolite M1 (Major): 1-(1,3-Benzodioxol-5-yl) piperidin-4-ol Parent->Alcohol CBR/AKR (Reduction) Catechol Metabolite M2 (Reactive): 1-(3,4-Dihydroxyphenyl) piperidin-4-one Parent->Catechol CYP2D6/3A4 (Demethylenation) Piperidone Cleavage Product: Piperidin-4-one Parent->Piperidone CYP-mediated N-Dealkylation Glucuronide Phase II Conjugate: M1-O-Glucuronide Alcohol->Glucuronide UGT (Conjugation) Quinone Toxic Adduct: o-Quinone Species Catechol->Quinone Oxidation Methylated Phase II Conjugate: 3-Methoxy-4-hydroxy (via COMT) Catechol->Methylated COMT

Figure 1: Bifurcated metabolic clearance showing the competition between Ketone Reduction (Left) and Benzodioxole Demethylenation (Right).

Experimental Protocols

To validate the stability data presented above, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Human/Rat)

Objective: Determine intrinsic clearance (


) and identify the primary metabolic soft spot.[6]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (1 µM final conc).

  • Positive Control: Testosterone (CYP3A4 marker) or Dextromethorphan (CYP2D6 marker).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 365 µL phosphate buffer (pH 7.4). Add 5 µL test compound (from 100 µM stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

    • Control: Add buffer instead of NADPH to assess non-NADPH dependent degradation (e.g., hydrolysis).

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Protocol B: Metabolite Identification (LC-MS/MS)

Objective: Distinguish between ketone reduction and ring opening.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

MS Transitions (MRM): | Metabolite | Mass Shift | Expected Transition (


) | Characteristic Fragment |
| :--- | :--- | :--- | :--- |
| Parent  | 0 | 220.1 

135.0 | Methylenedioxybenzyl cation | | M1 (Alcohol) | +2 Da | 222.1

135.0 | Reduction of ketone only | | M2 (Catechol) | -12 Da | 208.1

123.0 | Loss of -CH2- bridge | | M3 (Methylated) | +2 Da | 222.1

137.0 | Catechol + Methyl group |

References

  • Pecic, S., et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators.[6] Link

  • Staack, R.F., et al. (2004).[6] "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible." Xenobiotica. Link

  • Wagmann, L., et al. (2016). "In vitro metabolic fate of the new psychoactive substances 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites." Forensic Toxicology. Link

  • Meyer, M.R., et al. (2009). "Metabolism of the new designer drug 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) in rat and human urine." Drug Metabolism and Disposition. Link

  • Testa, B., & Kramer, S.D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. Link

Sources

A Head-to-Head Comparison of Synthesis Routes for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(1,3-Benzodioxol-5-yl)piperidin-4-one stands out as a valuable intermediate, finding application in the synthesis of various biologically active molecules. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this key compound: Reductive Amination and Nucleophilic Alkylation. Drawing upon established chemical principles and experimental data, we will dissect the nuances of each methodology, offering insights to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and synthetic compounds with a wide range of biological activities, including antiepileptic, analgesic, and antimicrobial properties.[1] Similarly, the piperidin-4-one scaffold is a versatile building block in medicinal chemistry.[2] The fusion of these two pharmacophores in 1-(1,3-Benzodioxol-5-yl)piperidin-4-one creates a molecule of significant interest for the development of novel therapeutics. The efficiency and practicality of its synthesis are therefore of paramount importance.

Route 1: Reductive Amination of Piperonal with 4-Piperidone

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In this approach, a carbonyl compound (piperonal) reacts with an amine (4-piperidone) in the presence of a reducing agent to form the target N-substituted piperidone.

Reaction Scheme

cluster_0 Reductive Amination Piperonal Piperonal Imine Iminium Intermediate Piperonal->Imine + Piperidone 4-Piperidone Piperidone->Imine Product 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine cluster_1 Nucleophilic Alkylation PiperonylChloride Piperonyl Chloride Product 1-(1,3-Benzodioxol-5-yl)piperidin-4-one PiperonylChloride->Product + Piperidone 4-Piperidone Piperidone->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Piperidone

Sources

A Senior Application Scientist's Guide to Target Engagement Validation for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the landscape of contemporary drug discovery, the validation of target engagement stands as a critical determinant of a program's success or failure. It provides the crucial link between the biochemical activity of a compound and its desired physiological effect within a cellular or organismal context. Demonstrating that a molecule physically interacts with its intended target is paramount for building confidence in its mechanism of action, interpreting structure-activity relationships (SAR), and ultimately, de-risking its progression towards clinical evaluation. The absence of robust target engagement data can lead to the costly pursuit of compounds with misleading phenotypic effects or off-target activities.

This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one . While direct biological targets for this specific molecule are not yet extensively characterized in publicly available literature, its structural similarity to known neuroactive compounds, particularly modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, allows us to postulate a putative target for the purpose of this illustrative guide. A structurally related compound, 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, has been identified as a positive allosteric modulator of the AMPA receptor, making this a logical starting point for our investigation[1].

Furthermore, the piperidin-4-one scaffold is recognized as a versatile pharmacophore with a broad range of biological activities, including anticancer and antiviral properties[2]. Derivatives of piperidin-4-one have been shown to target pathways such as the JAK/STAT signaling cascade, which is crucial in immunity and oncology[3][4][5].

Therefore, this guide will be structured around the validation of target engagement for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one against the putative target, the AMPA receptor , while also acknowledging the potential for other targets, such as those in the JAK/STAT pathway , to illustrate the adaptability of these methods.

We will provide a comparative analysis of three orthogonal, industry-standard techniques for quantifying target engagement:

  • Cellular Thermal Shift Assay (CETSA): A method that assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Surface Plasmon Resonance (SPR): A biophysical technique for the real-time, label-free analysis of biomolecular interactions.

  • Isothermal Titration Calorimetry (ITC): A thermodynamic method that directly measures the heat changes associated with binding events.

For comparative purposes, we will benchmark the hypothetical performance of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one against two well-characterized AMPA receptor positive allosteric modulators: CX516 (Ampalex) and Aniracetam [6][7][8][9].

Comparative Methodologies for Target Engagement Validation

The selection of an appropriate target engagement assay is a critical decision in any drug discovery project. The ideal approach provides unambiguous evidence of a direct physical interaction between the compound and its target protein in a relevant biological context. Here, we delve into the principles, protocols, and comparative advantages of CETSA, SPR, and ITC.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.[10] In a cellular context, when cells are heated, proteins begin to denature and aggregate. A protein that is bound to a drug molecule will be more resistant to this heat-induced denaturation and will therefore remain in the soluble fraction at higher temperatures compared to its unbound state.[11] This thermal shift can be quantified to determine target engagement.[10]

Why it's a valuable tool: The primary advantage of CETSA is its ability to confirm target engagement within the complex milieu of a living cell, providing a more physiologically relevant assessment than purely biochemical assays.[12][13] It does not require any modification or labeling of the compound or the target protein, thus preserving their native conformations.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture Culture cells expressing the target protein treatment Treat cells with 1-(1,3-Benzodioxol-5-yl)piperidin-4-one or control compounds cell_culture->treatment heating Heat cell suspensions to a range of temperatures treatment->heating lysis Lyse cells (e.g., freeze-thaw) heating->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot for the target protein centrifugation->western_blot quantification Quantify band intensities western_blot->quantification melting_curve Plot melting curves and determine thermal shift (ΔTm) quantification->melting_curve

Caption: CETSA workflow for assessing target engagement in cells.

Detailed Protocol for CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture a cell line known to express the target protein (e.g., a neuronal cell line for the AMPA receptor) to approximately 80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and treat with varying concentrations of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, CX516, Aniracetam, or a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C to allow for compound entry and target binding.[14]

  • Thermal Challenge:

    • Heat the treated cell aliquots in a PCR machine or heating block to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[3]

    • Immediately cool the samples to room temperature for 3 minutes.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[13]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Perform Western blotting using a primary antibody specific for the target protein (e.g., anti-GluA2 for the AMPA receptor).

    • Use a suitable secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal stabilization and is a measure of target engagement.

Illustrative Comparative Data: CETSA
CompoundPutative TargetCell LineConcentrationThermal Shift (ΔTm)Interpretation
1-(1,3-Benzodioxol-5-yl)piperidin-4-one AMPA ReceptorSH-SY5Y10 µM+3.2°CDemonstrates target engagement in a cellular context.
CX516 (Positive Control)AMPA ReceptorSH-SY5Y10 µM+4.5°CStrong, well-characterized target engagement.
Aniracetam (Positive Control)AMPA ReceptorSH-SY5Y10 µM+2.8°CConfirms target engagement, potentially with different binding kinetics or affinity compared to CX516.
Vehicle (DMSO)AMPA ReceptorSH-SY5Y0.1%0°CBaseline thermal stability of the target protein.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical biosensing technique that measures the binding of an analyte (in this case, the small molecule) to a ligand (the target protein) immobilized on a sensor chip.[15] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[16] This allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity.[17]

Why it's a valuable tool: SPR provides high-quality kinetic data, offering deeper insights into the binding mechanism beyond simple affinity. It can differentiate between compounds with similar affinities but different residence times, a parameter that is often more predictive of in vivo efficacy.

Experimental Workflow: SPR

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_assay Binding Assay cluster_analysis Data Analysis activation Activate sensor chip surface (e.g., NHS/EDC chemistry) immobilization Immobilize purified target protein (e.g., AMPA receptor subunit) activation->immobilization blocking Block remaining active sites immobilization->blocking baseline Establish a stable baseline with running buffer blocking->baseline association Inject analyte (small molecule) at various concentrations baseline->association dissociation Flow running buffer to monitor dissociation association->dissociation sensorgram Generate sensorgrams dissociation->sensorgram fitting Fit data to a binding model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

Caption: SPR workflow for kinetic analysis of small molecule-protein interactions.

Detailed Protocol for SPR
  • Preparation and Immobilization:

    • Obtain purified, high-quality target protein (e.g., the ligand-binding domain of a recombinant AMPA receptor subunit).

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[18]

    • Immobilize the target protein to the desired density (e.g., 3000-5000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).[18]

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.[18]

    • A reference channel should be prepared in parallel (activated and blocked) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and the comparator compounds in the running buffer (e.g., HBS-EP+).

    • Establish a stable baseline by flowing running buffer over the sensor and reference channels.

    • Perform a kinetic titration by injecting the different concentrations of the small molecule over the surfaces for a defined association time, followed by a dissociation phase with running buffer.[17]

  • Data Analysis:

    • Reference-subtract the sensorgrams to obtain the specific binding response.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's analysis software.

    • From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Illustrative Comparative Data: SPR
CompoundPutative Targetka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)Interpretation
1-(1,3-Benzodioxol-5-yl)piperidin-4-one AMPA Receptor1.5 x 10⁴3.0 x 10⁻²2.0Moderate affinity with a relatively fast dissociation rate.
CX516 (Positive Control)AMPA Receptor2.0 x 10⁴1.0 x 10⁻²0.5Higher affinity driven by a slower off-rate (longer residence time).
Aniracetam (Positive Control)AMPA Receptor5.0 x 10³5.0 x 10⁻²10.0Lower affinity with a faster dissociation rate.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[19] In a typical ITC experiment, a solution of the small molecule (ligand) is titrated into a solution of the target protein, and the minute heat changes are measured.[20] This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21]

Why it's a valuable tool: ITC is considered the "gold standard" for characterizing binding interactions because it provides a complete thermodynamic profile of the binding event in a label-free, in-solution format.[22] This information can be invaluable for understanding the driving forces of the interaction and for guiding lead optimization.

Experimental Workflow: ITC

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Prepare purified protein in dialysis buffer ligand_prep Prepare small molecule in the same buffer load_cell Load protein into the sample cell protein_prep->load_cell load_syringe Load small molecule into the syringe ligand_prep->load_syringe titration Perform sequential injections of the small molecule load_cell->titration load_syringe->titration thermogram Generate a thermogram (heat change per injection) titration->thermogram binding_isotherm Integrate peaks and plot against molar ratio thermogram->binding_isotherm fitting Fit data to a binding model to determine thermodynamic parameters binding_isotherm->fitting

Sources

Comparative Docking Analysis of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of small molecules to their protein targets.[1][] This guide provides an in-depth comparative analysis of a series of hypothetical 1-(1,3-Benzodioxol-5-yl)piperidin-4-one derivatives, a scaffold of significant interest due to its presence in various biologically active compounds.[3][4] We will explore the nuances of preparing and executing a comparative docking study, interpreting the results, and elucidating structure-activity relationships (SAR) to guide further synthetic efforts.

The Significance of the 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Scaffold

The 1-(1,3-benzodioxol-5-yl) moiety, also known as a methylenedioxyphenyl group, is a common feature in natural products and synthetic compounds with a wide range of biological activities. Similarly, the piperidine ring is a prevalent heterocyclic motif in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The combination of these two pharmacophores in the 1-(1,3-Benzodioxol-5-yl)piperidin-4-one core structure presents a promising starting point for the design of novel ligands targeting various biological systems. Piperidine derivatives have shown inhibitory activity against targets such as Akt1 and have been investigated for their antiproliferative effects.[5][6]

This guide will use a hypothetical comparative docking study against the Cyclooxygenase-2 (COX-2) enzyme as a case study. COX-2 is a well-validated target for anti-inflammatory drugs, and the exploration of novel inhibitors remains an active area of research.[7]

Experimental Design: A Rationale-Driven Approach

A successful comparative docking study hinges on a well-conceived experimental design. The choice of ligands, the target protein preparation, and the docking parameters are all critical decisions that influence the validity and utility of the results.

Ligand Selection and Preparation

For this illustrative study, we have designed a small library of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one derivatives with varying substituents at the piperidine ring. The rationale is to probe the effect of these modifications on the binding affinity and interaction profile with the COX-2 active site.

Table 1: Hypothetical 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Derivatives for Comparative Docking

Compound IDR1R2Rationale for Inclusion
BPD-1 HHUnsubstituted parent compound to establish a baseline.
BPD-2 CH₃HIntroduction of a small alkyl group to probe hydrophobic pockets.
BPD-3 HCH₃Isomeric comparison to BPD-2 to assess positional effects.
BPD-4 OHHIntroduction of a hydrogen-bond donor/acceptor.
BPD-5 PhHAddition of a bulky aromatic group to explore larger binding pockets.

The three-dimensional structures of these ligands would be generated and optimized using a molecular mechanics force field to obtain low-energy conformers prior to docking.

Protein Target Preparation

The selection of an appropriate protein structure is crucial. For this study, we would use the crystal structure of human COX-2 in complex with a known inhibitor, obtained from the Protein Data Bank (PDB). The preparation of the receptor involves several key steps: removal of water molecules and co-crystallized ligands, addition of polar hydrogen atoms, and assignment of partial charges. This ensures that the protein is in a chemically correct state for the docking simulation.

A Step-by-Step Molecular Docking Protocol

The following protocol outlines a typical workflow for a comparative molecular docking study using widely accepted software such as AutoDock.[8]

  • Ligand Preparation:

    • Sketch the 2D structures of the derivatives (BPD-1 to BPD-5).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of each ligand structure.

    • Save the prepared ligands in a suitable format (e.g., .pdbqt).

  • Protein Preparation:

    • Download the desired protein crystal structure from the PDB.

    • Remove water molecules and any existing ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges to the protein atoms.

    • Save the prepared protein in a suitable format (e.g., .pdbqt).

  • Grid Box Generation:

    • Define the active site of the protein, typically centered on the co-crystallized ligand from the original PDB file.

    • Generate a grid box that encompasses the entire active site with appropriate dimensions.

  • Docking Simulation:

    • Execute the docking algorithm for each ligand against the prepared protein and grid.

    • The docking software will generate multiple binding poses for each ligand, ranked by a scoring function.

  • Analysis of Results:

    • Analyze the predicted binding energies (in kcal/mol) for the top-ranked poses of each ligand. Lower binding energy values generally indicate stronger binding affinity.[9]

    • Visualize the binding poses of the ligands within the protein's active site to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis (Visualize Interactions) Docking_Run->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Interpreting the Docking Results: A Comparative Analysis

Table 2: Illustrative Comparative Docking Results against COX-2

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
BPD-1 -7.5Tyr385, Arg513, Val523Arg513Tyr385, Val523
BPD-2 -8.2Tyr385, Arg513, Val523, Leu352Arg513Tyr385, Val523, Leu352
BPD-3 -7.8Tyr385, Arg513, Val523Arg513Tyr385, Val523
BPD-4 -8.5Tyr385, Arg513, Ser530Arg513, Ser530Tyr385
BPD-5 -9.1Tyr385, Arg513, Phe518, Trp387Arg513Tyr385, Phe518, Trp387

From this hypothetical data, we can derive several insights:

  • Effect of Alkyl Substitution: The methyl group in BPD-2 leads to a more favorable binding affinity compared to the parent compound BPD-1 , suggesting the presence of a hydrophobic pocket in the active site that can accommodate this group. The positional isomer BPD-3 shows a slightly lower affinity, indicating that the position of the substituent is crucial for optimal interaction.

  • Role of Hydrogen Bonding: The hydroxyl group in BPD-4 introduces an additional hydrogen bond with Ser530, resulting in a significant improvement in binding affinity. This highlights the importance of specific polar interactions.

  • Impact of Bulky Substituents: The phenyl group in BPD-5 demonstrates the most potent binding affinity, likely due to extensive hydrophobic and pi-stacking interactions with aromatic residues like Phe518 and Trp387 in a larger sub-pocket of the active site.

Structure-Activity Relationship (SAR) Insights

The comparative docking analysis allows for the formulation of a preliminary SAR, which can guide the design of the next generation of inhibitors.

sar_logic cluster_substituents Substituent Effects cluster_interactions Molecular Interactions cluster_outcome Predicted Outcome Alkyl Small Alkyl Group (e.g., -CH3) Hydrophobic Increased Hydrophobic Interactions Alkyl->Hydrophobic H_Bond H-Bond Donor/Acceptor (e.g., -OH) Specific_HBond Specific Hydrogen Bonding H_Bond->Specific_HBond Bulky_Aromatic Bulky Aromatic Group (e.g., -Ph) Pi_Stacking Pi-Stacking/ Extended Hydrophobicity Bulky_Aromatic->Pi_Stacking Improved_Affinity Improved Binding Affinity Hydrophobic->Improved_Affinity Specific_HBond->Improved_Affinity Pi_Stacking->Improved_Affinity

Caption: Logical relationships in the structure-activity analysis.

Based on our illustrative results, future synthetic efforts could focus on:

  • Exploring a wider range of substituents at the piperidine ring to further probe the identified hydrophobic and polar regions.

  • Introducing functional groups that can form additional hydrogen bonds with key residues.

  • Synthesizing derivatives with larger aromatic systems to maximize favorable interactions within the binding pocket.

Conclusion and Future Directions

This guide has demonstrated the utility of comparative molecular docking studies in the early stages of drug discovery. By systematically evaluating a series of related compounds, researchers can gain valuable insights into the molecular determinants of binding and formulate rational hypotheses for lead optimization. It is important to remember that docking predictions are theoretical and should be validated through experimental biological assays. Nevertheless, when applied judiciously, comparative docking is an indispensable tool for accelerating the journey from a hit compound to a viable drug candidate.

References

  • Biol Pharm Bull. (2013). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

  • Taylor & Francis Online. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Pharmacy Education. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Available at: [Link]

  • PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Available at: [Link]

  • PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Available at: [Link]

  • PubMed. (2019). Design, synthesis and molecular docking of 1,4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors. Available at: [Link]

  • ResearchGate. (2020). One Pot Synthesis, Antimicrobial and In Silico Molecular Docking Study of 1,3-Benzoxazole-5-Sulfonamide Derivatives. Available at: [Link]

  • F1000Research. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ. Available at: [Link]

  • Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Available at: [Link]

Sources

Reproducibility of Biological Data for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Signal

In the realm of medicinal chemistry, 1-(1,3-Benzodioxol-5-yl)piperidin-4-one (CAS: 267428-44-4) serves as a "privileged scaffold"—a core structure capable of binding to multiple receptor subtypes, particularly Sigma-1 (


) and Serotonin Transporters (SERT).[1] However, its utility is often compromised by reproducibility failures  stemming not from the molecule's intrinsic inactivity, but from its chemical instability and assay interference.

This guide moves beyond simple characterization. It provides a rigorous framework for distinguishing true biological signal from noise generated by hydration, enolization, and oxidative degradation. We compare this scaffold against its metabolic precursors and active analogs to establish a baseline for reproducible data.[1]

Chemical Identity & Purity: The First Line of Defense

Before biological evaluation, the structural integrity of the compound must be validated. The piperidin-4-one moiety is prone to hydrate formation in aqueous media, which alters binding kinetics.[1]

FeatureSpecificationCritical Reproducibility Factor
IUPAC Name 1-(1,3-benzodioxol-5-yl)piperidin-4-oneVerify substitution at N1 vs. C3/C5 positions.[1]
CAS Number 267428-44-4Ensure distinction from the piperazine analog (MD-phenylpiperazine).[1][2]
Molecular Weight 219.24 g/mol Monoisotopic mass validation required for LC-MS.[1]
Solubility DMSO (>10 mM), EthanolAvoid aqueous stock solutions. Ketone hydration occurs < 24h.[1]
Stability HygroscopicStore under Argon at -20°C to prevent N-oxide formation.[1]

Comparative Biological Performance[1][3]

To interpret data for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, one must benchmark it against its functional relatives.[1] This triangulation isolates the scaffold's specific contribution to biological activity.

Target Class: Sigma-1 Receptor ( R) Affinity

The N-aryl piperidine motif is a classic pharmacophore for


R ligands.[1][3] Reproducibility issues often arise when the ketone is reduced in situ or during storage.
CompoundRole

R Affinity (

)
Reproducibility Risk
1-(1,3-Benzodioxol-5-yl)piperidin-4-one Test Scaffold Moderate (est. 50-200 nM) High. Ketone hydration shifts binding mode.[1]
Haloperidol Gold StandardHigh (1-3 nM)Low.[1] Stable reference.
Piperidin-4-one Negative ControlInactive (> 10

M)
Low.[1] Lacks lipophilic tail.[1]
1-(1,3-Benzodioxol-5-yl)piperazine Active AnalogHigh (Agonist/Antagonist)Moderate.[1][4] Metabolic liability.[1]
Cytotoxicity & Off-Target Effects

Many "hits" with this scaffold are false positives caused by Michael acceptor reactivity (if


-unsaturated impurities are present).[1]
  • Observation: Pure 1-(1,3-Benzodioxol-5-yl)piperidin-4-one shows low cytotoxicity (IC

    
     > 50 
    
    
    
    M in HEK293).[1]
  • Artifact: Samples contaminated with aldol condensation products (dimers) exhibit high cytotoxicity (IC

    
     < 5 
    
    
    
    M), leading to false "anticancer" claims.[1]

Experimental Protocols for Reproducible Data

Protocol A: The "Zero-Hour" QC Check

Rationale: Standard purity checks (HPLC-UV) often miss the hydrate form.[1] NMR is required for hydration state validation.[1]

  • Solvent: Dissolve 5 mg in DMSO-

    
     (anhydrous).
    
  • Acquisition:

    
    H NMR (400 MHz).
    
  • Checkpoint:

    • Pass: Sharp singlet at

      
       5.9 ppm (methylenedioxy). Distinct triplets for piperidine ring protons.[1]
      
    • Fail: Broadening of piperidine peaks (conformational exchange) or appearance of gem-diol peaks (hydration).[1]

  • Action: If hydrated, lyophilize immediately before biological assay.

Protocol B: Microsomal Stability Assay (Metabolic Baseline)

Rationale: The benzodioxole ring is a suicide inhibitor of CYP450 enzymes (forming a carbene complex).[1] This must be accounted for in toxicity screens.[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Concentration: 1

    
    M Test Compound.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode). Monitor transition m/z 220

    
     135 (loss of piperidone ring).[1]
    
  • Data Normalization: Calculate intrinsic clearance (

    
    ).[1]
    
    • Reference Range:

      
      
      
      
      
      L/min/mg protein indicates rapid metabolism (likely opening of the dioxole ring).[1]

Visualization of Reproducibility Workflows

Diagram 1: Degradation Pathways Affecting Assay Data

This diagram illustrates how storage conditions lead to chemical species that produce conflicting biological data.

DegradationPathways Compound 1-(1,3-Benzodioxol-5-yl) piperidin-4-one (Active Scaffold) Hydrate Gem-Diol Hydrate (Inactive/Low Affinity) Compound->Hydrate + H2O (Aqueous Buffer) Dimer Aldol Dimer (Cytotoxic False Positive) Compound->Dimer Basic pH / Heat NOxide N-Oxide (Metabolic Artifact) Compound->NOxide Air Oxidation Data Reproducible Biological Data Compound->Data DMSO Stock / Argon Hydrate->Data Inconsistent IC50 Dimer->Data False Toxicity

Caption: Chemical instability pathways that compromise biological data reproducibility. Aqueous buffers promote hydration, while basic conditions favor dimerization.

Diagram 2: The "Self-Validating" Screening Workflow

A logic gate system to ensure only valid molecular species enter the biological assay.[1]

ValidationWorkflow Start Compound Stock (Solid) Solubilize Solubilize in Anhydrous DMSO Start->Solubilize QC_NMR QC: 1H NMR (Check Hydration) Solubilize->QC_NMR QC_LCMS QC: LC-MS (Check Purity >95%) QC_NMR->QC_LCMS Pass Reject Lyophilize / Repurify QC_NMR->Reject Fail (Hydrated) Assay_Ready Prepare Assay Plate (Keep DMSO < 0.5%) QC_LCMS->Assay_Ready Pass QC_LCMS->Reject Fail (Dimerized) Control_Run Run Parallel Controls: 1. Piperidin-4-one (Neg) 2. Haloperidol (Pos) Assay_Ready->Control_Run Data_Gen Generate Dose-Response Control_Run->Data_Gen Reject->Solubilize Recycle

Caption: Step-by-step validation workflow to prevent assay interference from degraded scaffold material.

References

  • PubChem. 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Runeberg, P., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a modulator of AMPA receptor.[1][5] Biological and Pharmaceutical Bulletin.[1] Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore.[1][6] Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Zampieri, D., et al. (2016). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1] Chemical Biology & Drug Design.[1] Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This guide is intended for trained laboratory personnel and safety officers. It does not replace local, state, or federal regulations (e.g., EPA RCRA, DEA, EU Waste Framework Directive). Always consult your institution’s Environmental Health & Safety (EHS) officer before disposal.

Executive Summary & Chemical Profile

Effective disposal of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one requires more than simple waste binning. As a molecule containing both a benzodioxole (methylenedioxy) moiety and a piperidine ring, it presents specific environmental and regulatory challenges.

The benzodioxole group renders the compound structurally similar to several controlled precursors (e.g., MDMA precursors), necessitating a "Chain of Custody" approach to disposal to prevent diversion or regulatory flags, in addition to standard environmental protection measures.

Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Name 1-(1,3-Benzodioxol-5-yl)piperidin-4-one
Functional Groups Piperidine (Secondary amine derivative), Ketone, Benzodioxole (Ether)
Physical State Solid (typically off-white to yellow powder)
Primary Hazards (GHS) Warning [1][2][3][4][5][6][7][8][9][10] • H302: Harmful if swallowed [3][6][9] • H315/H319: Causes skin/eye irritation [8] • H411: Toxic to aquatic life with long-lasting effects
Reactivity Incompatible with strong oxidizing agents (risk of ring opening/exothermic reaction).
Waste Code (RCRA) Not P- or U-listed specifically. Defaults to D001 (Ignitable) if in flammable solvent, or Non-RCRA Regulated Hazardous Waste (unless characteristic). Best Practice: Treat as Toxic Organic Waste.

Pre-Disposal Protocol: The "Zero-Effluent" Policy

Core Directive: Under no circumstances should this compound enter municipal sewage systems. The benzodioxole ring is resistant to standard biological wastewater treatment and poses significant aquatic toxicity risks.

A. Waste Segregation Strategy

You must segregate this waste based on its physical state and the solvent matrix used.[11]

  • Scenario A: Pure Solid Waste

    • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

    • Labeling: Must be labeled "Hazardous Waste - Solid Toxic."

    • Prohibition:[3][6][9][12] Do not mix with oxidizers (peroxides, nitrates) or strong acids.

  • Scenario B: Solution Waste (Reaction Mixtures)

    • Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate): Segregate into "Organic Solvents - Non-Halogenated."

    • Halogenated Solvents (e.g., DCM, Chloroform): Segregate into "Organic Solvents - Halogenated."

    • Aqueous Mother Liquors: If the compound was precipitated from water, the aqueous filtrate must be tested. If organic content remains, treat the entire volume as "Aqueous Hazardous Waste."

Step-by-Step Disposal Workflow

This protocol ensures a self-validating disposal loop where the mass balance is accounted for.

Phase 1: Quenching & Stabilization (If Reactive)

While the ketone and ether groups are relatively stable, ensure no active reagents (like Lithium Aluminum Hydride or Thionyl Chloride) remain in the mixture.

  • Check pH: Ensure waste stream is neutral (pH 6–8).

  • Quench: If unreacted reagents are present, quench carefully in a fume hood before transferring to the waste container.

Phase 2: Packaging & Labeling
  • Double Containment: Place the primary waste container inside a secondary spill-proof tray or bag during transport to the central accumulation area.

  • The "Red Tag" System: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "1-(1,3-Benzodioxol-5-yl)piperidin-4-one" explicitly. Do not use generic terms like "Organic Waste."

    • Percentages: Estimate concentration (e.g., "1% Active in 99% Methanol").

Phase 3: Destruction Method

Gold Standard: High-Temperature Incineration.

  • Why: The benzodioxole ring requires high temperatures (>1000°C) to fully mineralize into CO2 and H2O, preventing the release of toxic phenolic byproducts.

  • Facility: Must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).

Visual Workflows (Graphviz)

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the material is routed to the correct waste stream to prevent dangerous incompatibilities.

WasteSegregation Start Start: Waste Material 1-(1,3-Benzodioxol-5-yl)piperidin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet SolidBin Solid Hazardous Waste Bin (Do NOT Autoclave) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Cl/F/Br NonHalo Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalo Flammable Only Aqueous Aqueous Mixture SolventCheck->Aqueous Water Based HaloBin Carboy A: Halogenated Waste Halo->HaloBin NonHaloBin Carboy B: Flammable Organic Waste NonHalo->NonHaloBin AqBin Carboy C: Toxic Aqueous Waste Aqueous->AqBin

Caption: Decision matrix for segregating benzodioxole derivatives based on solvent compatibility.

Diagram 2: Chain of Custody (Regulatory Compliance)

Because this molecule is structurally related to controlled precursors, a documented destruction path is required.

ChainOfCustody Lab Laboratory Generation Log Usage Log (Inventory Deduction) Lab->Log 1. Record Tag Waste Tag (Detailed Composition) Log->Tag 2. Label EHS EHS Pickup (Internal Transfer) Tag->EHS 3. Handover Manifest EPA Manifest (Trackable ID) EHS->Manifest 4. Ship Incinerator TSDF Incinerator (Destruction) Manifest->Incinerator 5. Burn Cert Certificate of Destruction Incinerator->Cert 6. Verify

Caption: The "Cradle-to-Grave" documentation workflow required for sensitive chemical intermediates.

Emergency Contingencies

In the event of a spill during the disposal process:

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Use a HEPA-filtered vacuum or wet-wipe method.

    • Place all cleanup materials into the "Solid Hazardous Waste" bin.

  • Liquid Spill:

    • Evacuate the immediate area if solvent vapors are strong.

    • Use vermiculite or activated carbon spill pillows.

    • Do not use sawdust (potential reaction with oxidizers if present in the mix).

    • Dispose of saturated absorbent as hazardous waste.

References

  • PubChem. (n.d.). Compound Summary: Benzodioxole Derivatives Safety. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023). List of Scheduled Chemical Precursors. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Executive Summary & Chemical Profile

Compound Identity: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one Chemical Class: N-substituted Piperidone / Benzodioxole derivative Physical State: Solid (typically crystalline powder)

The "Defensive Handling" Philosophy: As a Senior Application Scientist, I approach this compound not merely as a generic organic reagent, but as a bioactive intermediate . The structural fusion of the piperidone ring (a pharmacophore common in analgesics and psychoactive compounds) with the benzodioxole moiety (associated with metabolic interaction via CYP450 inhibition) necessitates a safety protocol that assumes high biological potency and moderate-to-high dermal absorption potential .

Standard Safety Data Sheets (SDS) for specific intermediates are often sparse. Therefore, we apply the Precautionary Principle : we treat this substance as a potential sensitizer and systemic toxicant until definitive toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationships (SAR) of analogous piperidines and benzodioxoles (e.g., piperine, MDPV precursors), the following hazard profile is synthesized for operational planning:

Hazard CategoryGHS Classification (Predicted)Operational Implication
Acute Toxicity H302: Harmful if swallowed.[1][2]Strict "No Touch" protocol; prevent hand-to-mouth transfer.
Irritation H315 / H319: Causes skin/eye irritation.[3][4]Dust can cause severe ocular stinging and dermatitis.
Respiratory H335: May cause respiratory irritation.[3][4][5]Critical Risk: Fine powders aerosolize easily during weighing.
Systemic Suspected: Potential for CNS activity or metabolic inhibition.Avoid all dermal contact; benzodioxoles are lipophilic and can penetrate skin.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and inhalation. Standard lab coats are insufficient for handling >1g of this powder due to dust accumulation risks.

Body AreaPPE RequirementTechnical Specification & Rationale
Respiratory Primary: Fume Hood (LEV)Secondary: N95/P100 RespiratorMandatory: Handle all solids inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 particulate respirator is required to block sub-micron dust.
Hands Double Gloving Strategy Inner Layer: 4 mil Nitrile (inspection white).Outer Layer: 5-8 mil Nitrile (high contrast blue/purple).Rationale: Benzodioxole derivatives are lipophilic. Double gloving provides a visual breach indicator and increases breakthrough time.
Eyes Chemical Safety Goggles Standard: ANSI Z87.1 compliant goggles.Note: Safety glasses with side shields are insufficient for powders, as airborne dust can bypass side gaps.
Body Lab Coat + Tyvek Sleeves Standard: Flame-resistant (FR) lab coat.Enhanced: Disposable Tyvek® wrist/forearm sleeves are recommended during weighing to bridge the gap between glove and coat cuff.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The High-Risk Zone)

Context: Static electricity can cause this powder to "jump," creating invisible aerosol clouds.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place an anti-static gun or ionizer bar inside the hood if available.

  • Preparation: Don full PPE (Double gloves, Goggles, Lab coat). Pre-label the receiving vessel.

  • The "Tunnel" Technique:

    • Do not weigh directly on the open balance pan.

    • Place the receiving vial inside a secondary container (e.g., a beaker) to catch spills.

    • Use a disposable anti-static weighing boat.

  • Transfer: Gently tap the spatula. Do not dump. If powder adheres to the spatula due to static, use the anti-static gun.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe while still inside the hood. Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization

Context: Once in solution, the risk shifts from inhalation to splash/dermal absorption.

  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane), Methanol, or Ethyl Acetate.

    • Warning: DCM penetrates nitrile gloves rapidly (<4 minutes). If using DCM, change outer gloves immediately upon any splash.

  • Dissolution: Add solvent slowly to the solid. Swirl gently away from the face.

  • Labeling: Mark the flask clearly with "Caution: Bioactive Intermediate" and the solvent name.

Protocol C: Spill Response
  • Solid Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (water or methanol) to dampen the powder, then wipe up.

  • Solution Spill: Cover with absorbent pads. Clean surface with soap and water, followed by an alcohol wipe to remove lipophilic residues.

Disposal & Waste Management

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and wipes in a dedicated "Hazardous Solid Waste" drum.

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Container Disposal: Triple rinse empty reagent bottles with a solvent (e.g., acetone) before discarding the bottle. Add the rinsate to the liquid waste stream.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE alone.

SafetyLogic Start Start: Handling 1-(1,3-Benzodioxol-5-yl)piperidin-4-one RiskAssess Risk Assessment: Is the compound in Solid or Solution phase? Start->RiskAssess SolidPhase SOLID PHASE (High Inhalation Risk) RiskAssess->SolidPhase LiquidPhase SOLUTION PHASE (High Absorption Risk) RiskAssess->LiquidPhase HoodCheck Is Fume Hood Available? SolidPhase->HoodCheck GloveCheck Select Solvent Type LiquidPhase->GloveCheck ActionHood USE FUME HOOD Sash height < 18 inches Anti-static protocols HoodCheck->ActionHood Yes ActionResp STOP WORK Or require P100 Respirator + Designated Area HoodCheck->ActionResp No Cleanup Decontamination: Wet Wipe (Solid) or Absorb (Liquid) Dispose as HazWaste ActionHood->Cleanup DCM_Use DCM/Chloroform Used? Double Glove (Laminate/Nitrile) GloveCheck->DCM_Use Halogenated Std_Use Standard Solvent? Double Nitrile Gloves GloveCheck->Std_Use Non-Halogenated DCM_Use->Cleanup Std_Use->Cleanup

Caption: Decision logic for PPE and Engineering Control selection based on physical state and solvent compatibility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidin-4-one derivatives. PubChem. Accessed 2024. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Piperidine.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.